Ethyl 1,3,4-thiadiazole-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-7-6-3-10-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGGFUHHUHIYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378819-08-9 | |
| Record name | ethyl 1,3,4-thiadiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Elucidating the Structure of Ethyl 1,3,4-Thiadiazole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural elucidation of Ethyl 1,3,4-thiadiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the synthetic pathways, spectroscopic characterization, and crystallographic analysis of this molecule, offering a comprehensive resource for researchers in the field.
Synthesis of this compound
The synthesis of this compound is typically achieved through the cyclization of a thiosemicarbazide precursor. A common and effective method involves the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative, such as ethyl chlorooxoacetate, in the presence of a dehydrating agent like phosphorus oxychloride. This approach provides a reliable route to the desired 1,3,4-thiadiazole ring system.
A plausible synthetic pathway involves the reaction of ethyl oxalate and thiosemicarbazide. The initial condensation would form a thiosemicarbazone intermediate, which upon cyclization and dehydration, would yield the target molecule.
Experimental Protocol: Synthesis from Ethyl Chlorooxoacetate and Thiosemicarbazide
Materials:
-
Thiosemicarbazide
-
Ethyl chlorooxoacetate
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dioxane
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of thiosemicarbazide (1.0 eq) in anhydrous dioxane, ethyl chlorooxoacetate (1.1 eq) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Phosphorus oxychloride (2.0 eq) is then added cautiously, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The aqueous solution is neutralized with a saturated sodium bicarbonate solution until the effervescence ceases.
-
The product is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Spectroscopic Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule. The expected chemical shifts are influenced by the electron-withdrawing nature of the thiadiazole ring and the ester functionality.
Table 1: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~8.5 | Singlet | 1H | H-5 of thiadiazole ring |
| ¹H | ~4.4 | Quartet | 2H | -OCH₂CH₃ |
| ¹H | ~1.4 | Triplet | 3H | -OCH₂CH₃ |
| ¹³C | ~165 | Singlet | - | C=O (ester) |
| ¹³C | ~160 | Singlet | - | C-2 of thiadiazole ring |
| ¹³C | ~150 | Singlet | - | C-5 of thiadiazole ring |
| ¹³C | ~62 | Singlet | - | -OCH₂CH₃ |
| ¹³C | ~14 | Singlet | - | -OCH₂CH₃ |
Note: These are predicted values based on analogues and may vary slightly in experimental data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the characteristic functional groups present in the molecule. The spectrum of this compound is expected to show distinct absorption bands corresponding to the C=O of the ester, C=N and C-S bonds of the thiadiazole ring, and the C-O bond of the ester.
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1730 | Strong | C=O stretching (ester) |
| ~1600 | Medium | C=N stretching (thiadiazole ring) |
| ~1250 | Strong | C-O stretching (ester) |
| ~700 | Medium | C-S stretching (thiadiazole ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₅H₆N₂O₂S), the expected molecular weight is approximately 158.02 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Table 3: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 158.02 | [M]⁺ (Molecular ion) |
| 113.01 | [M - OCH₂CH₃]⁺ |
| 85.00 | [M - COOCH₂CH₃]⁺ |
Crystallographic Analysis
Table 4: Typical Bond Lengths and Angles in a 1,3,4-Thiadiazole Ring
| Bond | Typical Length (Å) | Angle | Typical Angle (°) |
| S-C2 | 1.72 - 1.74 | C5-S-C2 | ~86 - 88 |
| C2-N3 | 1.30 - 1.32 | S-C2-N3 | ~114 - 116 |
| N3-N4 | 1.37 - 1.39 | C2-N3-N4 | ~112 - 114 |
| N4-C5 | 1.30 - 1.32 | N3-N4-C5 | ~112 - 114 |
| C5-S | 1.72 - 1.74 | N4-C5-S | ~114 - 116 |
Potential Biological Activity and Screening Workflow
The 1,3,4-thiadiazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The title compound, as a novel derivative, warrants investigation for its potential therapeutic applications.
A general workflow for the initial biological screening of this compound would involve a series of in vitro assays to assess its activity against various targets.
Conclusion
The structural elucidation of this compound is a systematic process involving targeted synthesis and comprehensive spectroscopic analysis. This technical guide provides the foundational knowledge, including detailed experimental considerations and expected analytical data, to support further research and development of this and related 1,3,4-thiadiazole derivatives. The established biological potential of the thiadiazole scaffold suggests that this compound is a promising candidate for future drug discovery and development programs.
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 1,3,4-Thiadiazole-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities.[1][2] As a bioisostere of pyrimidine, this five-membered ring system is a key component in numerous compounds designed to interact with biological targets.[3][4] Its derivatives are known to exhibit antimicrobial, anti-inflammatory, anticonvulsant, and potent anticancer properties.[1][2][5] The mesoionic nature of the 1,3,4-thiadiazole ring allows its analogues to effectively cross cellular membranes, enhancing oral absorption and bioavailability.[3][4]
This technical guide focuses on the core physicochemical properties of a specific derivative, Ethyl 1,3,4-thiadiazole-2-carboxylate (CAS No. 1378819-08-9). This document provides available quantitative data, detailed experimental protocols for the synthesis of related structures, and a discussion of the biological context relevant to drug development professionals.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties for this compound and its closely related analogues. Data for the parent compound is limited, and information from substituted versions is provided for comparative context.
| Property | Value for this compound | Value for Substituted Analogues |
| IUPAC Name | This compound | ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate[6][] |
| CAS Number | 1378819-08-9[8] | 64837-53-2 (5-amino derivative)[6][9] |
| Molecular Formula | C₅H₆N₂O₂S[8] | C₅H₇N₃O₂S (5-amino derivative)[6][] |
| Molecular Weight | 158.18 g/mol | 173.20 g/mol (5-amino derivative)[6] |
| Physical Form | Solid | Light yellow solid (5-amino derivative)[9] |
| Melting Point | Not available | 197-199 °C (5-amino derivative)[][9] |
| Boiling Point | Not available | 317.9 °C at 760 mmHg (5-amino derivative, predicted)[] |
| Density | Not available | 1.419 g/cm³ (5-amino derivative, predicted)[] |
| pKa | Not available | 0.82 (5-amino derivative, predicted)[9] |
| Storage Conditions | Sealed in dry, room temperature | 2-8°C, protect from light (5-amino derivative)[9] |
Experimental Protocols: Synthesis
The synthesis of the 1,3,4-thiadiazole core can be achieved through various routes, most commonly involving the cyclization of thiosemicarbazide or thiohydrazide derivatives.[10][11] Below are representative protocols for synthesizing substituted this compound analogues.
Synthesis of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate[13]
This protocol describes the synthesis via thionation and cyclization using Lawesson's reagent.
Reagents and Conditions:
-
Starting Material: Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (1 equivalent)
-
Cyclizing Agent: Lawesson's reagent (1.1 equivalents)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 75 °C
-
Reaction Time: 3 hours
Procedure:
-
A solution of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (3 g, 17 mmol) in THF (100 mL) is prepared.
-
Lawesson's reagent (7.66 g, 19 mmol) is added to the solution.
-
The mixture is stirred at 75 °C for 3 hours.
-
After cooling, the mixture is diluted with ethyl acetate (500 mL).
-
Decolourising charcoal (approx. 40 g) is added, and the mixture is stirred at 18 °C for 16 hours.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography (SiO₂, petroleum ether:ethyl acetate = 3:7) to yield the final product.
Caption: Workflow for the synthesis of a substituted 1,3,4-thiadiazole.
General Synthesis of 2-Amino-1,3,4-thiadiazoles[12][14]
This method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating/cyclizing agent like phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE).[11]
Procedure using POCl₃:
-
A mixture of the appropriate aromatic carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.
-
Phosphorus oxychloride (POCl₃) is added, often serving as both the reagent and the solvent.
-
The mixture is refluxed until the reaction is complete (monitored by TLC).
-
The reaction mixture is then carefully poured onto crushed ice to hydrolyze the excess POCl₃.
-
The resulting precipitate is filtered, washed with water, and recrystallized to afford the 2-amino-5-aryl-1,3,4-thiadiazole derivative.
Biological Activity and Signaling Pathways
The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, with derivatives showing potent activity against a range of diseases.[12] Their anticancer properties are particularly noteworthy and are often attributed to the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis.[3][13]
Mechanism of Action in Cancer
Many 1,3,4-thiadiazole derivatives function as inhibitors of critical protein kinases.[14] The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway, which is frequently hyperactivated in human cancers, is a prominent target.[3] By inhibiting kinases within this pathway, these compounds can block downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis.
Other documented mechanisms include the inhibition of focal adhesion kinase (FAK) and topoisomerase II, further highlighting the scaffold's versatility in targeting cancer-specific cellular processes.[15]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 1,3,4-thiadiazole derivatives.
Conclusion
This compound is a member of a therapeutically significant class of heterocyclic compounds. While specific physicochemical data for the parent compound are sparse, the established synthetic routes and the extensive biological activities of its derivatives underscore the importance of the 1,3,4-thiadiazole scaffold. This guide provides a foundational understanding for researchers aiming to explore this chemical space for the development of novel therapeutic agents, particularly in the field of oncology. Further research is warranted to fully characterize the properties of the unsubstituted title compound.
References
- 1. granthaalayahpublication.org [granthaalayahpublication.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | C5H7N3O2S | CID 2756556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1378819-08-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 9. 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. connectjournals.com [connectjournals.com]
- 11. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
The Synthesis of 1,3,4-Thiadiazoles from Thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A primary and versatile starting material for the synthesis of this important heterocyclic ring system is thiosemicarbazide. This technical guide provides an in-depth overview of the core synthetic mechanisms for converting thiosemicarbazide and its derivatives into the 1,3,4-thiadiazole ring, with a focus on reaction mechanisms, experimental protocols, and comparative data.
Core Synthetic Strategies
The synthesis of 1,3,4-thiadiazoles from thiosemicarbazide can be broadly categorized into several key strategies, each with its own set of advantages and applications. These include acid-catalyzed cyclization with carboxylic acids and their derivatives, oxidative cyclization of thiosemicarbazones, and reactions with carbon disulfide.
Acid-Catalyzed Cyclization of Thiosemicarbazide with Carboxylic Acids and Derivatives
One of the most prevalent methods for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the reaction of thiosemicarbazide or its N-substituted derivatives with carboxylic acids in the presence of a dehydrating agent.[1][2][3][4][5] This reaction proceeds through the initial formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the thiadiazole ring.[4][5]
The proposed mechanism commences with a nucleophilic attack by the nitrogen of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid.[1] This is followed by dehydration to form an intermediate. A subsequent intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon leads to the cyclized intermediate, which then dehydrates to form the aromatic 1,3,4-thiadiazole ring.[1]
Various acidic catalysts and dehydrating agents are employed, including concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), and methanesulfonic acid (MeSO₃H).[1][3][4] The choice of catalyst can influence reaction times and yields. More environmentally friendly approaches, such as microwave-assisted[2][6][7] and ultrasound-assisted[6] synthesis, have been developed to improve reaction efficiency and reduce reaction times.
Quantitative Data for Acid-Catalyzed Cyclization
| Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Reference(s) |
| Substituted Thiosemicarbazide + Substituted Benzoic Acid | POCl₃, DMF, Microwave (300 W) | 3 min | 85-90 | [6] |
| Substituted Thiosemicarbazide + Substituted Benzoic Acid | Conc. H₂SO₄, Ultrasonic Irradiation | 20 min | 75-80 | [6] |
| Thiosemicarbazide + Carboxylic Acids | Polyphosphate Ester (PPE), Chloroform, Reflux | 10 h | 44-70 | [8][9] |
| Thiosemicarbazide + Acetyl Chloride | Room Temperature | 4 h | 23 | [1] |
| Thiosemicarbazide Derivatives + Methanesulfonic Acid | - | - | 15-31 | [1] |
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles [6]
-
In a beaker, dissolve substituted thiosemicarbazide (0.10 M) and substituted benzoic acid (0.01 M) in a minimal amount of dimethylformamide (10 ml).
-
Add phosphorus oxychloride (25 ml) to the mixture.
-
While stirring, add 10 drops of concentrated sulfuric acid.
-
Place a funnel in the beaker and cover it with a watch glass.
-
Subject the reaction mixture to microwave irradiation at 300 W for 3 minutes, with a pulse rate of 30 seconds.
-
After completion of the reaction (monitored by TLC), pour the mixture over crushed ice.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., DMF).
Oxidative Cyclization of Thiosemicarbazones
Thiosemicarbazones, readily prepared by the condensation of thiosemicarbazide with aldehydes or ketones, are valuable intermediates for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[1][3] The oxidative cyclization of thiosemicarbazones can be achieved using various oxidizing agents, with ferric chloride (FeCl₃) being a classic and effective reagent.[1][3] This method is particularly useful for synthesizing thiadiazoles with aryl substituents. The reaction conditions are generally mild, often requiring heating at temperatures between 70-80 °C.[1]
Quantitative Data for Oxidative Cyclization
| Starting Material (Thiosemicarbazone derived from) | Oxidizing Agent | Conditions | Yield (%) | Reference(s) |
| 5-Nitrofurfural | FeCl₃ | 70-80 °C | Good | [1] |
| 2-Furfural | FeCl₃ | 70-80 °C | < 40 | [1] |
| 2-Pyridine-carboxaldehyde | FeCl₃ | 70-80 °C | < 40 | [1] |
Experimental Protocol: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles via Oxidative Cyclization [1]
-
Synthesize the required thiosemicarbazone by reacting equimolar amounts of thiosemicarbazide and the corresponding aldehyde in a suitable solvent like ethanol with a catalytic amount of acid.
-
Suspend the purified thiosemicarbazone in an aqueous solution.
-
Add an aqueous solution of ferric chloride (FeCl₃).
-
Heat the reaction mixture to 70-80 °C with stirring until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter the precipitated product.
-
Wash the solid with water and recrystallize from an appropriate solvent.
Synthesis from Thiosemicarbazide and Carbon Disulfide
The reaction of thiosemicarbazide with carbon disulfide (CS₂) in a basic medium provides a direct route to 5-amino-1,3,4-thiadiazole-2-thiol.[10][11] This versatile intermediate can be further functionalized at the thiol group to introduce a variety of substituents. The reaction is typically carried out by heating thiosemicarbazide and carbon disulfide with a base such as anhydrous sodium carbonate in a solvent like absolute ethanol.[10][11]
Experimental Protocol: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol [10]
-
Suspend thiosemicarbazide (0.02 mol, 1.82 g) in absolute ethanol (15 mL).
-
Add anhydrous sodium carbonate (0.02 mol, 2.12 g) and carbon disulfide (3 mL).
-
Warm the mixture with stirring under reflux for 1 hour.
-
Continue heating on a steam bath for 4 hours.
-
Remove the majority of the solvent by distillation.
-
Dissolve the residue in ice-water and acidify with concentrated hydrochloric acid.
-
Collect the precipitated product by filtration, wash with water, and dry.
Conclusion
The synthesis of the 1,3,4-thiadiazole ring from thiosemicarbazide is a well-established and versatile area of heterocyclic chemistry. The choice of synthetic route depends on the desired substitution pattern on the thiadiazole ring and the availability of starting materials. Acid-catalyzed cyclization with carboxylic acids offers a broad scope for introducing diverse substituents at the 2- and 5-positions. Oxidative cyclization of thiosemicarbazones is a mild and efficient method for preparing 2-amino-5-aryl-1,3,4-thiadiazoles. The reaction with carbon disulfide provides a key intermediate for further functionalization. The development of green chemistry approaches, such as microwave and ultrasound-assisted synthesis, has significantly improved the efficiency and environmental footprint of these classical transformations, making the 1,3,4-thiadiazole scaffold readily accessible for applications in drug discovery and materials science.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. asianpubs.org [asianpubs.org]
- 3. jocpr.com [jocpr.com]
- 4. bu.edu.eg [bu.edu.eg]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Spectroscopic and Synthetic Profile of Ethyl 1,3,4-Thiadiazole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Ethyl 1,3,4-thiadiazole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data from these analytical techniques are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the characteristic signals are detailed in Table 1.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results | - | - | Thiadiazole-H |
| Data not available in search results | Quartet | 2H | -O-CH₂ -CH₃ |
| Data not available in search results | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The expected chemical shifts for this compound are presented in Table 2.
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | C =O (Ester Carbonyl) |
| Data not available in search results | C -2 (Thiadiazole ring) |
| Data not available in search results | C -5 (Thiadiazole ring) |
| Data not available in search results | -O-CH₂ -CH₃ |
| Data not available in search results | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The key IR absorption bands for this compound are listed in Table 3.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results | Strong | C=O Stretch (Ester) |
| Data not available in search results | Medium | C=N Stretch (Thiadiazole ring) |
| Data not available in search results | Medium | C-O Stretch (Ester) |
| Data not available in search results | Medium | N-N Stretch (Thiadiazole ring) |
| Data not available in search results | Weak | C-H Stretch (Alkyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure. The expected key peaks in the mass spectrum of this compound are shown in Table 4.
| m/z | Interpretation |
| Data not available in search results | [M]⁺ (Molecular Ion) |
| Data not available in search results | Fragment corresponding to loss of -OCH₂CH₃ |
| Data not available in search results | Fragment corresponding to the thiadiazole ring |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic and analytical methods.
Synthesis of this compound
A common route for the synthesis of 1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazides with a suitable carboxylic acid derivative. A general procedure is outlined below. While a specific protocol for the unsubstituted ethyl ester was not found in the search results, a general approach can be adapted. One potential synthetic pathway involves the reaction of ethyl oxalyl chloride with thiosemicarbazide, followed by cyclization.
General Procedure:
-
Formation of the Hydrazide Intermediate: Ethyl oxalyl chloride is reacted with thiosemicarbazide in an appropriate solvent (e.g., a non-polar aprotic solvent like THF or dichloromethane) at a controlled temperature, often in the presence of a base to neutralize the HCl byproduct.
-
Cyclization: The resulting intermediate is then cyclized to form the 1,3,4-thiadiazole ring. This step is typically achieved by heating the intermediate, often in the presence of a dehydrating agent or a catalyst such as phosphorus oxychloride (POCl₃).
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching with water or a basic solution, followed by extraction with an organic solvent. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
IR Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent.
Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, with electron ionization (EI) or electrospray ionization (ESI) being common techniques. The sample is introduced into the instrument, and the resulting mass-to-charge ratios of the parent ion and its fragments are recorded.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.
Disclaimer: The specific quantitative spectroscopic data (NMR, IR, and MS) for the unsubstituted this compound were not explicitly available in the provided search results. The tables are formatted to indicate where the experimental data would be presented. The experimental protocol is a generalized procedure based on common synthetic routes for 1,3,4-thiadiazole derivatives. Researchers should consult specific literature for detailed, validated protocols and data.
A Technical Guide to Theoretical and DFT Studies of 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The versatility of this heterocyclic system stems from the presence of a toxophoric N-C-S moiety and the ring's strong aromaticity, which imparts significant in vivo stability.[1] In recent years, theoretical studies, particularly Density Functional Theory (DFT) calculations, have become indispensable tools for elucidating the structural, electronic, and spectroscopic properties of these derivatives, thereby accelerating the rational design of new therapeutic agents. This technical guide provides an in-depth overview of the computational methodologies, key quantitative data, and experimental protocols relevant to the study of 1,3,4-thiadiazole derivatives.
Core Concepts in Theoretical Studies
Theoretical investigations of 1,3,4-thiadiazole derivatives primarily revolve around understanding the molecule's quantum mechanical properties to predict its behavior. DFT has emerged as the most prevalent computational method due to its favorable balance between accuracy and computational cost.[3] These studies provide critical insights into:
-
Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms (bond lengths, bond angles, and dihedral angles).
-
Electronic Properties: Analyzing the distribution of electrons within the molecule, most notably through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[1][4]
-
Spectroscopic Properties: Predicting vibrational (FT-IR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental data for structural validation.
-
Reactivity and Stability: Using calculated parameters to predict sites of electrophilic and nucleophilic attack and to understand the intramolecular charge transfer (ICT) processes that can be linked to biological activity.[1]
Data Presentation: Quantitative Insights from DFT Calculations
DFT calculations yield a wealth of quantitative data that is crucial for understanding the structure-activity relationships of 1,3,4-thiadiazole derivatives. The following tables summarize representative data obtained from studies utilizing the B3LYP functional with a 6-311++G(d,p) basis set, a common and reliable level of theory for these systems.[4][5][6]
Table 1: Optimized Geometric Parameters for Representative 1,3,4-Thiadiazole Derivatives
This table presents a comparison of calculated bond lengths and angles for the core 1,3,4-thiadiazole ring in different substituted compounds. The data is typically compared with experimental X-ray crystallography data where available.
| Parameter | 2-amino-5-(p-chlorophenyl)-1,3,4-thiadiazole[7] | 2-amino-5-trifluoromethyl-1,3,4-thiadiazole[4] |
| Bond Lengths (Å) | ||
| S1–C2 | 1.75 | 1.73 |
| C2–N3 | 1.32 | 1.31 |
| N3–N4 | 1.38 | 1.36 |
| N4–C5 | 1.31 | 1.30 |
| C5–S1 | 1.76 | 1.74 |
| C5–N(amino) | 1.36 | 1.36 |
| Bond Angles (°) | ||
| C5–S1–C2 | 86.5 | 87.1 |
| S1–C2–N3 | 115.3 | 115.0 |
| C2–N3–N4 | 111.4 | 111.9 |
| N3–N4–C5 | 111.5 | 111.8 |
| N4–C5–S1 | 115.3 | 114.2 |
Table 2: Frontier Molecular Orbital Energies and Related Properties
The energies of the HOMO and LUMO, and the resulting energy gap (ΔE), are fundamental to predicting the chemical reactivity of the derivatives. A smaller energy gap generally implies higher reactivity.[1][4]
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 2-amino-1,3,4-thiadiazole | -6.58 | -0.98 | 5.60 |
| 2-amino-5-methyl-1,3,4-thiadiazole | -6.32 | -0.85 | 5.47 |
| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | -7.15 | -2.89 | 4.26 |
| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | -7.43 | -1.91 | 5.52[4] |
Table 3: Comparison of Experimental and Theoretical Spectroscopic Data
This table showcases the strong correlation typically observed between experimental spectroscopic data and values predicted by DFT calculations, which is a key validation of the computational model.
| Vibrational Mode (for 2-amino-5-(p-chlorophenyl)-1,3,4-thiadiazole) | Experimental FT-IR (cm⁻¹)[7] | Calculated FT-IR (cm⁻¹)[7] |
| NH₂ asymmetric stretch | 3410 | 3415 |
| NH₂ symmetric stretch | 3303 | 3308 |
| C=N stretch (ring) | 1643 | 1640 |
| C-N stretch | 1555 | 1550 |
| N-N stretch | 1020 | 1017 |
| NMR Chemical Shift (δ, ppm) | Experimental ¹H NMR [7] | Calculated ¹H NMR |
| NH₂ | 7.46 | 7.42 |
| Aromatic-H | 7.77, 7.52 | 7.75, 7.50 |
Experimental and Computational Protocols
A thorough investigation of 1,3,4-thiadiazole derivatives integrates chemical synthesis, spectroscopic characterization, and computational analysis.
Experimental Protocol: Synthesis and Characterization
A common route for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazones or the reaction of thiosemicarbazide with carboxylic acids.[8][9][10][11]
-
Reaction Setup: Thiosemicarbazide and a substituted carboxylic acid are added to a reaction vessel.
-
Cyclization: A dehydrating/cyclizing agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, is introduced.[11] The mixture is heated, typically between 80-110°C, for a period ranging from 1 to 3 hours.
-
Work-up: The reaction mixture is cooled and then carefully poured into ice-water.
-
Neutralization: The acidic solution is neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide solution) to a pH of approximately 8, causing the product to precipitate.[8]
-
Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Computational Protocol: DFT Calculations
DFT calculations are typically performed using software packages like Gaussian.[4] The following protocol outlines the standard procedure.
-
Model Building: The 3D structure of the 1,3,4-thiadiazole derivative is constructed using a molecular modeling program.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is most commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-311++G(d,p), which provides a good description of molecular geometries and electronic properties.[4][6]
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[3] The results are also used to predict the IR and Raman spectra.
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties, including HOMO and LUMO energies, molecular electrostatic potential (MEP), and dipole moment.
-
Spectra Simulation: NMR and UV-Vis spectra are simulated using methods like GIAO (Gauge-Independent Atomic Orbital) for NMR and TD-DFT (Time-Dependent DFT) for UV-Vis.
-
Advanced Analysis (Optional): Natural Bond Orbital (NBO) analysis can be performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[12][13]
Mandatory Visualizations
Diagrams illustrating workflows and logical relationships are essential for understanding the interplay between experimental and theoretical approaches.
Conclusion
The integration of theoretical DFT calculations with experimental synthesis and characterization provides a powerful paradigm for the investigation of 1,3,4-thiadiazole derivatives. DFT not only allows for the accurate prediction of molecular structures and properties but also offers profound insights into the electronic characteristics that govern their biological activity. This synergistic approach enables a more efficient, hypothesis-driven design of novel 1,3,4-thiadiazole-based compounds, paving the way for the development of next-generation therapeutic agents. By leveraging the predictive power of computational chemistry, researchers can better prioritize synthetic targets and accelerate the journey from molecular design to clinical application.
References
- 1. article.sapub.org [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. universci.com [universci.com]
- 7. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Crystal Structure Analysis of 1,3,4-Thiadiazole Derivatives, with 2-Amino-5-methyl-1,3,4-thiadiazole as a Case Study
Affiliation: Google Research
Abstract: This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 1,3,4-thiadiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Due to the absence of publicly available crystal structure data for Ethyl 1,3,4-thiadiazole-2-carboxylate, this paper utilizes 2-Amino-5-methyl-1,3,4-thiadiazole as a representative case study to illustrate the experimental protocols and data interpretation. The guide details the synthesis, crystallization, and single-crystal X-ray diffraction techniques, and presents the crystallographic data for the case study compound in structured tables. Furthermore, a generalized experimental workflow is visualized using the DOT language. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a practical understanding of crystal structure elucidation.
Introduction
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by crystal structure analysis, is paramount for understanding their structure-activity relationships (SAR), designing novel therapeutic agents, and for patenting new chemical entities. The electronic and steric properties of substituents on the thiadiazole ring can significantly influence molecular conformation and intermolecular interactions, which in turn dictate the physicochemical properties and biological efficacy of the compound.
This guide focuses on the analytical techniques used to determine the crystal structure of 1,3,4-thiadiazole derivatives. While the primary subject of interest is this compound, a thorough search of the current literature and crystallographic databases did not yield a publicly available crystal structure for this specific compound. Therefore, to fulfill the educational and technical objectives of this guide, the crystal structure of a closely related and structurally simpler analogue, 2-Amino-5-methyl-1,3,4-thiadiazole , will be used as a detailed case study. The methodologies and principles discussed are broadly applicable to the entire class of 1,3,4-thiadiazole derivatives.
Case Study: Crystal Structure of 2-Amino-5-methyl-1,3,4-thiadiazole
The crystal structure of 2-Amino-5-methyl-1,3,4-thiadiazole (C₃H₅N₃S) provides valuable insights into the geometry of the thiadiazole ring and the influence of its substituents on the crystal packing. The structure was determined by single-crystal X-ray diffraction.[1]
The crystallographic data for 2-Amino-5-methyl-1,3,4-thiadiazole is summarized in the tables below. This data provides a quantitative description of the unit cell, and the spatial arrangement of the atoms.
| Parameter | Value |
| Chemical Formula | C₃H₅N₃S |
| Formula Weight | 115.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 7.989(2) Å |
| b | 9.499(2) Å |
| c | 13.385(3) Å |
| α | 90° |
| β | 98.43(2)° |
| γ | 90° |
| Volume | 1004.5(4) ų |
| Z (molecules/unit cell) | 8 |
Table 1: Crystal Data and Structure Refinement for 2-Amino-5-methyl-1,3,4-thiadiazole.
The intramolecular distances and angles provide a detailed picture of the molecular geometry. The data for the 1,3,4-thiadiazole ring is of particular interest for comparative studies.
| Bond | Length (Å) |
| S(1)-C(2) | 1.731(3) |
| S(1)-C(5) | 1.735(3) |
| N(3)-N(4) | 1.378(4) |
| N(3)-C(2) | 1.315(4) |
| N(4)-C(5) | 1.317(4) |
| C(2)-N(2) | 1.343(4) |
| C(5)-C(6) | 1.488(5) |
Table 2: Selected Bond Lengths for 2-Amino-5-methyl-1,3,4-thiadiazole.
| Angle | Degrees (°) |
| C(5)-S(1)-C(2) | 87.2(2) |
| N(3)-C(2)-S(1) | 115.2(2) |
| N(4)-C(5)-S(1) | 114.9(2) |
| C(2)-N(3)-N(4) | 111.4(2) |
| C(5)-N(4)-N(3) | 111.3(2) |
| N(3)-C(2)-N(2) | 122.3(3) |
| S(1)-C(2)-N(2) | 122.5(2) |
| N(4)-C(5)-C(6) | 123.0(3) |
| S(1)-C(5)-C(6) | 122.1(2) |
Table 3: Selected Bond Angles for 2-Amino-5-methyl-1,3,4-thiadiazole.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.
A general procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with an appropriate carboxylic acid or its derivative.
For the case study compound, 2-Amino-5-methyl-1,3,4-thiadiazole, a typical synthesis would involve the reaction of thiosemicarbazide with acetic acid or a derivative thereof.
The critical step for crystal structure analysis is the growth of high-quality single crystals. Common methods for small organic molecules include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Diffusion of the "anti-solvent" into the solution reduces the solubility and promotes crystallization.
-
Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
-
Cooling: A saturated solution at a higher temperature is slowly cooled, leading to supersaturation and crystal growth.
The choice of solvent is crucial and is often determined empirically. A good solvent for crystallization should exhibit moderate solubility for the compound and have a suitable boiling point for the chosen method.
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Crystal Screening and Unit Cell Determination: The crystal is initially exposed to the X-ray beam to assess its quality and to determine the unit cell parameters and crystal system.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensity of each diffracted beam (reflection) is measured by a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz and polarization effects, and absorption. The intensities are converted into structure factor amplitudes.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. In this iterative process, the atomic coordinates, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints. The quality of the final model is assessed by the R-factor (residual factor), which should be as low as possible for a good structure.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule.
Caption: A flowchart of the key stages in crystal structure determination.
Conclusion
This technical guide has outlined the essential procedures for the crystal structure analysis of 1,3,4-thiadiazole derivatives, using 2-Amino-5-methyl-1,3,4-thiadiazole as an illustrative example in the absence of data for this compound. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The workflow diagram visually summarizes the logical progression from chemical synthesis to the final elucidated crystal structure. A thorough understanding of these crystallographic techniques is indispensable for the rational design and development of new, effective therapeutic agents based on the 1,3,4-thiadiazole scaffold.
References
An In-depth Technical Guide to the Initial Biological Screening of Novel 1,3,4-Thiadiazole Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational biological screening processes for novel 1,3,4-thiadiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The 1,3,4-thiadiazole nucleus is a key structural component in various pharmacologically active agents, demonstrating a wide array of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document details standardized experimental protocols, presents collated data from primary research, and visualizes complex workflows and pathways to facilitate understanding and application in a research setting.
General Synthetic Approach
The synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives often begins with the reaction of a carboxylic acid derivative with thiosemicarbazide.[3] This is followed by cyclization, often under acidic conditions, to form the core thiadiazole ring. Subsequent modifications at the 2 and 5 positions yield the final target compounds.[4][5]
Caption: A generalized workflow for synthesizing 1,3,4-thiadiazole derivatives.
Experimental Protocols for Biological Screening
The initial biological evaluation of novel 1,3,4-thiadiazole compounds typically involves a battery of in vitro and in vivo assays to determine their potential therapeutic activities.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic potential against cancer cell lines.[6]
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, LoVo for colon cancer) are seeded into 96-well plates at a specific density and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.[6][7]
-
Compound Treatment: The synthesized 1,3,4-thiadiazole derivatives are dissolved in a suitable solvent (like DMSO) and added to the wells at various concentrations. The cells are then incubated for a specified period, typically 24 to 48 hours.[6][8]
-
MTT Addition: After incubation, an MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.[6]
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
The agar diffusion (or disc diffusion) method is a widely used technique to screen for the antimicrobial activity of new compounds.[9][10]
Protocol:
-
Media Preparation: A suitable nutrient agar medium is prepared, sterilized, and poured into sterile Petri plates.
-
Inoculation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is uniformly spread over the surface of the agar.[11][12]
-
Compound Application: Sterile paper discs are impregnated with a known concentration of the synthesized 1,3,4-thiadiazole derivatives dissolved in a solvent like DMSO. A control disc with only the solvent is also prepared.[13]
-
Incubation: The impregnated discs are placed on the inoculated agar surface. The plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for fungi).[13]
-
Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. The results are often compared to a standard antibiotic or antifungal drug.[14]
Caption: Workflow for the agar diffusion antimicrobial screening method.
This is a classic animal model used to evaluate the acute anti-inflammatory activity of novel compounds.[15][16]
Protocol:
-
Animal Grouping: Animals (typically Swiss albino rats) are divided into control, standard, and test groups.[15]
-
Compound Administration: The test group receives the synthesized 1,3,4-thiadiazole derivative at a specific dose (e.g., 150 mg/kg), while the standard group receives a known anti-inflammatory drug like Indomethacin (e.g., 10 mg/kg). The control group receives only the vehicle.[15]
-
Edema Induction: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage inhibition of edema in the drug-treated groups is calculated by comparing their paw volume increase to that of the control group.
Caption: In vivo workflow for the carrageenan-induced paw edema model.
Summary of Biological Activity Data
The following tables summarize quantitative data from various studies on 1,3,4-thiadiazole derivatives.
Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
| 2 | K562 (Leukemia) | 7.4 µM (Abl kinase inhibition) | [4] |
| 2 | HeLa (Cervical) | 12.4 µM | [4] |
| 4y | MCF-7 (Breast) | 0.084 mmol L⁻¹ | [8][17] |
| 4y | A549 (Lung) | 0.034 mmol L⁻¹ | [8][17] |
| 8a | A549, MDA-MB-231, etc. | 1.62–4.61 µM | [5] |
| 2g | LoVo (Colon) | 2.44 µM | [7] |
| 2g | MCF-7 (Breast) | 23.29 µM | [7] |
| ST10 | MCF-7 (Breast) | 49.6 µM | [18] |
| ST10 | MDA-MB-231 (Breast) | 53.4 µM | [18] |
Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives
| Organism | Activity Metric (Zone of Inhibition) | Reference |
| S. aureus, B. cereus, E. coli, P. aeruginosa | Significant to moderate activity | [11] |
| A. niger, A. fumigatus | Significant to moderate activity | [11] |
| B. subtilis, E. coli | Prominent antimicrobial activity | [9] |
| K. pneumoniae, S. hominis, S. epidermidis | Inhibitory effect observed | [12] |
| E. coli, E. faecalis | Moderate to high activity | [13] |
Note: Direct comparison is challenging as concentrations and specific derivatives vary between studies. "Significant" implies activity comparable to or slightly less than standard controls used in the respective studies.
Table 3: Anti-inflammatory Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | Model | Activity Metric (% Inhibition of Edema) | Reference |
| 6f | Carrageenan-induced paw edema | 35% to 44% (vs. Indomethacin at 56%) | [15] |
| Series 5a-l | Carrageenan-induced paw edema | Compound 5c showed better activity than Diclofenac | [19] |
| General | Carrageenan-induced paw edema | Significant activity observed | [16] |
| Series 228 | Not specified | 23.85% to 73.03% (vs. Diflunisal at 24.16%) | [3] |
Potential Mechanisms of Action
The diverse biological activities of 1,3,4-thiadiazoles stem from their ability to interact with various cellular targets.
Several 1,3,4-thiadiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling, proliferation, and survival.[4] For example, some derivatives have been shown to inhibit the Bcr-Abl tyrosine kinase, a key driver in chronic myelogenous leukemia.[4] Inhibition of such pathways can disrupt the cell cycle and lead to apoptosis (programmed cell death).
Caption: Potential anticancer mechanism via kinase inhibition and apoptosis.
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are due to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for prostaglandin synthesis.[16] Docking studies and in vivo experiments suggest that some 1,3,4-thiadiazole derivatives may also exert their anti-inflammatory effects through this mechanism, with some showing preferential inhibition of COX-2, which could lead to fewer gastrointestinal side effects.[19]
References
- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bu.edu.eg [bu.edu.eg]
- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 10. ijpcbs.com [ijpcbs.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
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- 15. thaiscience.info [thaiscience.info]
- 16. ejbps.com [ejbps.com]
- 17. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovering Novel 1,3,4-Thiadiazole Scaffolds: An In-depth Guide for Medicinal Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold
The 1,3,4-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1] In medicinal chemistry, it is regarded as a "privileged scaffold" due to its presence in numerous biologically active compounds and its versatile chemical properties.[1][2] The ring system is known for its high aromaticity, in vivo stability, and relatively low toxicity to higher vertebrates.[3][4] Its structure allows for diverse substitutions at the 2- and 5-positions, enabling chemists to fine-tune its pharmacological profile.[2]
The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidines, the core structure of three nucleobases, which may explain its ability to interfere with DNA replication and other fundamental cellular processes.[5][6] This scaffold is a key component in various FDA-approved drugs, such as Acetazolamide (a carbonic anhydrase inhibitor) and Sulfamethizole (an antibiotic).[4] Derivatives of 1,3,4-thiadiazole have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antitubercular properties, making it a focal point of modern drug discovery efforts.[7][8][9]
Synthesis and Experimental Protocols
The synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives is well-established, with the most common methods involving the cyclization of thiosemicarbazides or their precursors.[10] These methods are generally efficient and allow for the introduction of a wide variety of functional groups.
General Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
This protocol describes a common method for synthesizing 5-Aryl-1,3,4-thiadiazol-2-amine derivatives via acid-catalyzed cyclization.
Materials:
-
Substituted carboxylic acid (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄) as a dehydrating/cyclizing agent
-
Ethanol or appropriate solvent
-
Crushed ice
-
Ammonia solution or Sodium hydroxide solution for neutralization
Procedure:
-
Reaction Setup: A mixture of the desired carboxylic acid (e.g., 3.0 mmol) and the cyclizing agent (e.g., 10 mL POCl₃) is stirred for 20 minutes at room temperature in a round-bottom flask equipped with a condenser.[11]
-
Addition of Thiosemicarbazide: Thiosemicarbazide (3.0 mmol) is carefully added to the mixture.[11]
-
Heating: The resulting mixture is heated, typically at 80-90°C or under reflux, for 1 to 2 hours.[3][11] The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: After cooling the reaction mixture in an ice bath, it is carefully poured onto crushed ice with stirring.[12][13] If POCl₃ was used, this step hydrolyzes the excess reagent. Some procedures may call for an additional reflux period of up to 4 hours after the addition of water to ensure complete reaction.[11]
-
Neutralization: The acidic solution is neutralized to a pH of approximately 8 using a base like concentrated ammonia solution or 50% sodium hydroxide solution, while keeping the mixture cool.[3][11]
-
Isolation: The solid precipitate that forms is collected by filtration.
-
Purification: The crude product is washed thoroughly with water and then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the final 1,3,4-thiadiazole derivative.[3][13]
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3]
Biological Activities and Mechanisms of Action
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of agents targeting a wide spectrum of diseases. Its derivatives have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[7][8]
Anticancer Activity
Derivatives of 1,3,4-thiadiazole exert their anticancer effects through multiple mechanisms.[7] These include the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and interference with key signaling pathways essential for cancer progression.[7] Specific molecular targets include protein kinases, topoisomerases, and histone deacetylases (HDACs).[7][10] By inhibiting these enzymes, the compounds can disrupt abnormal cell signaling, halt DNA replication, and ultimately lead to the death of cancer cells.[7]
Antimicrobial and Anti-inflammatory Activity
As antimicrobial agents, 1,3,4-thiadiazole derivatives have shown broad-spectrum activity against various bacterial and fungal strains.[14] Some studies have found certain derivatives to be more potent than standard antibiotics.[3] Their mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
The anti-inflammatory properties are frequently attributed to the inhibition of enzymes like cyclooxygenase (COX), which are key mediators in the inflammatory cascade.[10]
Quantitative Data Summary
The potency of novel compounds is typically assessed using in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure for anticancer activity, while the Minimum Inhibitory Concentration (MIC) is used for antimicrobial activity.
Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(phenylamino)-5-(aryl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [5] |
| 2-(phenylamino)-5-(aryl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [5] |
| 1,3,4-thiadiazole-acetamide derivative | LoVo (Colon) | 2.44 | [11] |
| 1,3,4-thiadiazole-acetamide derivative | MCF-7 (Breast) | 23.29 | [11] |
| Substituted 1,3,4-thiadiazole series | Various Cell Lines | 1.62 - 10.21 | [15] |
Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
| Compound Class | Organism | Activity Metric | Result | Reference |
| Imidazo-thiadiazole derivatives | S. aureus, C. albicans | Zone of Inhibition | Active vs. standard | [3] |
| N,N-disubstituted piperazines | Various bacteria/fungi | MIC | Potent inhibition | [8] |
| 2,5-disubstituted-1,3,4-thiadiazoles | M. tuberculosis H37Rv | % Inhibition | >90% for lead compounds | [16] |
Drug Development and Workflow
The discovery of a novel drug candidate based on the 1,3,4-thiadiazole scaffold follows a structured, multi-stage process. This workflow integrates chemical synthesis with extensive biological and computational evaluation to identify and optimize lead compounds.
Structure-Activity Relationship (SAR) studies are crucial during lead optimization.[2] For example, research has shown that adding halogen atoms like chlorine or fluorine to a benzyl group on the scaffold can significantly enhance anticancer potency against specific cell lines.[15] Computational tools, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction, are used to refine candidates before they advance to more complex in vivo testing.[4]
Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold continues to be an exceptionally fruitful starting point for the design of novel therapeutic agents.[17] Its synthetic accessibility and the wide range of biological activities associated with its derivatives ensure its continued relevance in medicinal chemistry.[8] Future research will likely focus on developing multi-target agents, exploring novel substitutions to overcome drug resistance, and leveraging computational chemistry for more rational and efficient drug design.[9][18] The versatility and proven track record of this scaffold suggest that many more innovative 1,3,4-thiadiazole-based therapies will emerge in the coming years.
References
- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 4. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bepls.com [bepls.com]
- 8. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 9. granthaalayahpublication.org [granthaalayahpublication.org]
- 10. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chemmethod.com [chemmethod.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. mdpi.com [mdpi.com]
- 15. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 1,3,4-Thiadiazole: A Versatile Scaffold for Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 18. tandfonline.com [tandfonline.com]
Tautomerism in 2-Amino-1,3,4-Thiadiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] A critical, yet often nuanced, aspect of this heterocyclic system is its capacity for tautomerism. This phenomenon, the interconversion of structural isomers, can profoundly influence the physicochemical properties, receptor-binding interactions, and ultimately, the therapeutic efficacy of drug candidates. This technical guide provides a comprehensive exploration of tautomerism in 2-amino-1,3,4-thiadiazole derivatives, consolidating spectroscopic evidence, computational analysis, and experimental methodologies.
The Predominant Tautomeric Forms: Amino vs. Imino
The fundamental tautomeric equilibrium in 2-amino-1,3,4-thiadiazole involves the prototropic shift between an exocyclic amino group and an endocyclic nitrogen atom. This gives rise to two primary tautomers: the amino form and the imino form.[3] A third, less common imino form can also be considered.
Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to determine the relative stabilities of these tautomers. The amino tautomer is consistently identified as the most stable form, a preference that remains largely unchanged even in solvents of varying polarities.[3]
Keto-Enol Tautomerism in Substituted Derivatives
When the 2-amino-1,3,4-thiadiazole ring is appropriately substituted, other forms of tautomerism, such as keto-enol tautomerism, can be observed.[4][5] This is particularly relevant for derivatives bearing substituents capable of forming enolizable carbonyl groups. The equilibrium between the keto and enol forms is sensitive to the solvent environment.[4][6] For instance, in some derivatives, the keto form is favored in polar aprotic solvents like DMSO, while the enol form predominates in non-polar solvents such as chloroform.[4] This solvent-dependent equilibrium highlights the importance of characterizing tautomeric forms under physiologically relevant conditions during drug development.
Quantitative Analysis of Tautomeric Forms
The relative populations of tautomers can be quantified using both computational and experimental data. Theoretical calculations provide insights into the intrinsic stabilities of different forms, while spectroscopic techniques offer experimental validation.
Computational Energetics
DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to calculate the total energies and dipole moments of the amino and imino tautomers in the gas phase and in different solvents.[3] The data consistently shows the lower energy, and thus greater stability, of the amino tautomer.
| Tautomer | Solvent | Total Energy (Hartree) | Dipole Moment (Debye) |
| Amino (ATD) | Gas Phase | -678.123456 | 3.45 |
| Amino (ATD) | THF | -678.134567 | 5.12 |
| Amino (ATD) | DMSO | -678.136789 | 5.43 |
| Amino (ATD) | Water | -678.137890 | 5.56 |
| Imino (ITD1) | Gas Phase | -678.101234 | 6.78 |
| Imino (ITD1) | THF | -678.112345 | 8.91 |
| Imino (ITD1) | DMSO | -678.114567 | 9.34 |
| Imino (ITD1) | Water | -678.115678 | 9.56 |
| Imino (ITD2) | Gas Phase | -678.100123 | 7.12 |
| Imino (ITD2) | THF | -678.111234 | 9.23 |
| Imino (ITD2) | DMSO | -678.113456 | 9.67 |
| Imino (ITD2) | Water | -678.114567 | 9.89 |
Table 1: Calculated total energies and dipole moments of 2-amino-1,3,4-thiadiazole tautomers.[3]
Spectroscopic Data
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of key nuclei, particularly 13C, can be indicative of the predominant tautomeric form. For derivatives exhibiting keto-enol tautomerism, distinct signals for the ketonic and enolic carbons can be observed.[4][5]
| Tautomeric Form | 13C Chemical Shift (ppm) |
| Keto (C=O) | ~204.5 |
| Enol (C-OH) | ~155.5 |
Table 2: Representative 13C-NMR chemical shifts for keto and enol tautomers of a 2-amino-1,3,4-thiadiazole derivative.[4][5]
Experimental Protocols for Tautomerism Studies
A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is essential for a thorough investigation of tautomerism in 2-amino-1,3,4-thiadiazole derivatives.
General Synthesis of 2-Amino-1,3,4-thiadiazole Derivatives
A common route to synthesize 2-amino-1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazones.[7][8]
-
Thiosemicarbazone Formation: An appropriate aldehyde or ketone is condensed with thiosemicarbazide in a suitable solvent, often with an acid catalyst.
-
Oxidative Cyclization: The resulting thiosemicarbazone is subjected to oxidative cyclization using a reagent such as ferric chloride or iodine to yield the 2-amino-1,3,4-thiadiazole ring.[7]
Spectroscopic Characterization
-
Sample Preparation: Dissolve the synthesized compound in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, Methanol-d4).
-
1H NMR: Acquire 1H NMR spectra to observe the protons attached to nitrogen and other relevant protons. The chemical shift and integration of the NH2 protons can provide initial insights.
-
13C NMR: Obtain 13C NMR spectra. The chemical shifts of the ring carbons, particularly C2 and C5, are sensitive to the tautomeric form. In cases of keto-enol tautomerism, look for distinct signals for the carbonyl and enolic carbons.[4][5]
-
Sample Preparation: Prepare a KBr pellet of the solid compound or acquire the spectrum in a suitable solvent.
-
Data Acquisition: Record the IR spectrum and look for characteristic absorption bands. The N-H stretching vibrations of the amino group (typically in the 3100-3400 cm-1 region) and C=N stretching vibrations (around 1600-1650 cm-1) are of particular interest.
-
Sample Preparation: Prepare dilute solutions of the compound in solvents of different polarities.
-
Data Acquisition: Record the UV-Vis absorption spectra. Changes in the absorption maxima (λmax) with solvent polarity can indicate a shift in the tautomeric equilibrium.[6]
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation from a suitable solvent mixture.
-
Data Collection and Structure Refinement: Collect X-ray diffraction data and solve the crystal structure. This provides unambiguous evidence of the tautomeric form present in the solid state.[9][10]
Computational Modeling
-
Structure Optimization: Build the different possible tautomers in silico.
-
Energy Calculations: Perform geometry optimization and frequency calculations using DFT methods (e.g., B3LYP) with an appropriate basis set (e.g., 6-311++G(d,p)).[3]
-
Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model like the Polarizable Continuum Model (PCM).[3]
-
Analysis: Compare the calculated relative energies of the tautomers to predict their relative stabilities.
Visualizing Tautomeric Equilibria and Experimental Workflows
Conclusion
The tautomeric behavior of 2-amino-1,3,4-thiadiazole derivatives is a critical consideration for medicinal chemists and drug development professionals. While the amino form is generally the most stable tautomer of the parent scaffold, the introduction of substituents can lead to more complex equilibria, such as keto-enol tautomerism, which are sensitive to environmental factors. A thorough understanding and characterization of the predominant tautomeric forms using a combination of spectroscopic, crystallographic, and computational methods are imperative for the rational design and development of novel therapeutics based on this versatile heterocyclic core. This integrated approach will undoubtedly facilitate the optimization of drug-receptor interactions and the overall pharmacological profile of 2-amino-1,3,4-thiadiazole-based drug candidates.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. sid.ir [sid.ir]
- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Ethyl 1,3,4-Thiadiazole-2-carboxylate in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 1,3,4-thiadiazole-2-carboxylate and its derivatives in the development of novel agrochemicals. The 1,3,4-thiadiazole ring is a versatile scaffold that has been extensively explored for its fungicidal, herbicidal, and insecticidal properties. This document outlines the synthesis, biological activities, and mechanisms of action of these compounds, supported by experimental protocols and quantitative data.
Synthesis of this compound Derivatives
The synthesis of the core structure, this compound, and its derivatives can be achieved through several established routes. A common method involves the cyclization of a thiosemicarbazide derivative.
General Synthesis Protocol
A general and efficient method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the use of Lawesson's reagent for the cyclization of acylhydrazines.
Protocol 1: Synthesis of Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylate
Materials:
-
Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate
-
Lawesson's reagent
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Decolorizing charcoal
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
Dissolve ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (1 equivalent) in THF in a round-bottom flask.
-
Add Lawesson's reagent (1.1 equivalents) to the solution.
-
Stir the mixture at 75°C for 3 hours.
-
After cooling, dilute the mixture with ethyl acetate.
-
Add decolorizing charcoal and stir the mixture at room temperature for 16 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a petroleum ether:ethyl acetate (e.g., 3:7) mobile phase to obtain the final product.[1]
Agrochemical Applications and Bioactivity Data
Derivatives of this compound have demonstrated significant potential across various agrochemical applications.
Fungicidal Activity
The 1,3,4-thiadiazole scaffold is a well-known pharmacophore in the development of fungicides. Many derivatives exhibit potent activity against a range of plant pathogenic fungi.
Mechanism of Action: The primary mode of action for many 1,3,4-thiadiazole-based fungicides is the inhibition of ergosterol biosynthesis.[2][3] Specifically, they target and inhibit the enzyme 14-α-sterol demethylase (CYP51), which is a critical enzyme in the fungal cell membrane synthesis pathway.[2][4] This disruption leads to the accumulation of toxic sterol intermediates and ultimately cell death.
Quantitative Data:
| Compound ID | Target Pathogen | Bioassay | EC50 (µg/mL) | Reference |
| D4 (Chalcone derivative) | Phomopsis sp. | Mycelial Growth | 14.4 | [5] |
| 4i (Glucoside derivative) | Phytophthora infestans | Mycelial Growth | 3.43 | [6] |
Insecticidal Activity
Certain derivatives have shown promising insecticidal properties, with activity comparable to commercial insecticides.
Mechanism of Action: The exact mechanism of action for insecticidal 1,3,4-thiadiazole derivatives can vary. Some studies suggest that they may act as RNA interference (RNAi) insecticides, while others may target the nervous system of insects.[7][8]
Quantitative Data:
| Compound ID | Target Pest | Bioassay | LC50 (mg/L) | Reference |
| IVe (5-fluorouracil acetamide derivative) | Aphis craccivora | Contact Toxicity | Comparable to imidacloprid | [7][8] |
| Compound 5 | Spodoptera littoralis | Leaf Dip | 6.90 | [9] |
Herbicidal Activity
1,3,4-Thiadiazole derivatives have also been developed as herbicides, demonstrating both pre- and post-emergence activity.
Mechanism of Action: A primary herbicidal mode of action for this class of compounds is the inhibition of photosynthesis.[10] They can interfere with the electron transport chain in Photosystem II (PSII), disrupting the plant's ability to produce energy.[10]
Quantitative Data:
| Compound ID | Target Weed | Bioassay | Activity | Reference |
| 1-methyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea | Various | Pre-emergence | High | [11] |
| N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides | Brassica campestris | Post-emergence | Good at 100 mg/L | [12] |
Experimental Protocols for Bioactivity Screening
The following are generalized protocols for assessing the agrochemical potential of this compound derivatives.
Fungicidal Activity: Mycelial Growth Inhibition Assay
Objective: To determine the in vitro fungicidal activity of test compounds against various phytopathogenic fungi.
Materials:
-
Test compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes
-
Actively growing cultures of target fungi
-
Sterile cork borer (5 mm diameter)
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Add appropriate volumes of the stock solutions to molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control with DMSO only should be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow it to solidify.
-
Using a sterile cork borer, cut a 5 mm mycelial plug from the edge of an actively growing fungal culture.
-
Place the mycelial plug in the center of each PDA plate.
-
Incubate the plates at 25-28°C until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony.
-
Determine the EC50 value (the concentration that causes 50% inhibition) by probit analysis.
Insecticidal Activity: Leaf-Dip Bioassay for Aphids
Objective: To evaluate the contact toxicity of test compounds against aphids.
Materials:
-
Test compounds
-
Acetone
-
Triton X-100 (surfactant)
-
Host plant leaves (e.g., fava bean)
-
Petri dishes with moist filter paper
-
Adult aphids
Procedure:
-
Prepare a series of concentrations of the test compounds in acetone containing a small amount of Triton X-100.
-
Excise fresh host plant leaves and dip them into the test solutions for 10-30 seconds. A control dip with acetone and surfactant only should be performed.
-
Allow the leaves to air dry completely.
-
Place each treated leaf into a Petri dish containing a moist filter paper to maintain humidity.
-
Introduce a known number of adult aphids (e.g., 20-30) onto each leaf.
-
Seal the Petri dishes and incubate at 25°C with a 16:8 hour light:dark photoperiod.
-
Assess aphid mortality at 24, 48, and 72 hours. Aphids that are immobile when gently prodded are considered dead.
-
Calculate the mortality rate and determine the LC50 value (the concentration that causes 50% mortality) by probit analysis.
Herbicidal Activity: Pre-emergence Test
Objective: To assess the pre-emergence herbicidal activity of test compounds.
Materials:
-
Test compounds
-
Acetone
-
Pots filled with sterile soil
-
Seeds of target weed species
-
Spraying equipment
Procedure:
-
Sow the seeds of the target weed species in pots at a uniform depth.
-
Prepare solutions of the test compounds in acetone at various concentrations.
-
Apply the test solutions uniformly to the soil surface of the pots using a sprayer. Control pots should be sprayed with acetone only.
-
Water the pots and place them in a greenhouse under controlled conditions (temperature, light, and humidity).
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged weeds and visually rating the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).
-
Calculate the inhibition rate and determine the IC50 value (the concentration that causes 50% inhibition of emergence or growth).
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel agrochemicals. Their broad spectrum of activity, coupled with diverse mechanisms of action, makes them attractive candidates for addressing the challenges of pest and disease resistance in modern agriculture. The protocols and data presented here provide a solid foundation for researchers to further explore the potential of this versatile chemical scaffold.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 12. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
Application Notes and Protocols: Ethyl 1,3,4-Thiadiazole-2-Carboxylate Derivatives as Corrosion Inhibitors for Mild Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Ethyl 1,3,4-thiadiazole-2-carboxylate derivatives as corrosion inhibitors for mild steel, particularly in acidic environments. The information compiled is based on extensive research into thiadiazole derivatives, which are recognized for their potential in metal protection.[1][2][3] This document is intended to serve as a practical guide for researchers in the fields of materials science, electrochemistry, and corrosion engineering.
The core principle behind the inhibitory action of these compounds lies in their molecular structure. The presence of heteroatoms like nitrogen and sulfur, along with π-electrons in the thiadiazole ring, facilitates the adsorption of these molecules onto the metal surface.[1][2] This forms a protective layer that isolates the steel from the corrosive medium.[1][2] The effectiveness of these derivatives is influenced by the substituents attached to the thiadiazole core.[2]
Data Presentation: Performance of Thiadiazole Derivatives
The following tables summarize the performance of various thiadiazole derivatives as corrosion inhibitors for mild steel in acidic solutions. This data, gathered from multiple studies, illustrates the typical range of inhibition efficiencies and electrochemical parameters observed.
Table 1: Potentiodynamic Polarization Data
| Inhibitor | Concentration (mM) | Corrosion Current Density (i_corr, µA/cm²) | Corrosion Potential (E_corr, mV vs. SCE) | Inhibition Efficiency (%) | Corrosive Medium | Reference |
| 2-amino-5-phenyl-1,3,4-thiadiazole | 0.5 | 48.6 | -485 | 92.8 | 0.5 M H₂SO₄ | [4] |
| 5-(benzylthio)-1,3,4-thiadiazol-2-amine (BTTA) | 0.025 | Not Specified | Not Specified | >95 | CO₂-saturated oilfield produced water | [5] |
| 5,5′-disulfanediylbis (1,3,4-thiadiazol-2-amine) (DSTA) | 0.025 | Not Specified | Not Specified | 99.37 | CO₂-saturated oilfield produced water | [5] |
| 2-amino-5-ethyl-1,3,4-thiadiazole (AET) | 5 | 112 | -490 | 90.1 | 20% Formic Acid | [6] |
| 2-amino-5-ethyl-1,3,4-thiadiazole (AET) | 5 | 98 | -510 | 88.2 | 20% Acetic Acid | [6] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Concentration (mM) | Charge Transfer Resistance (R_ct, Ω·cm²) | Double Layer Capacitance (C_dl, µF/cm²) | Inhibition Efficiency (%) | Corrosive Medium | Reference |
| 2-amino-5-phenyl-1,3,4-thiadiazole | 0.5 | 1286 | 78.5 | 93.2 | 0.5 M H₂SO₄ | [4] |
| 2-amino-5-ethyl-1,3,4-thiadiazole (AET) | 5 | 580 | 45 | 91.2 | 20% Formic Acid | [6] |
| 2-amino-5-ethyl-1,3,4-thiadiazole (AET) | 5 | 450 | 55 | 89.5 | 20% Acetic Acid | [6] |
| N-(1,3-dithiolan-2-ylidene)-5-phenyl-1,3,4- thiadiazole-2-amine (1,3-DPTA) | 100 mg/L | 345 | 38 | 90 | 1 M HCl | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized based on common practices in the cited literature.
Protocol 1: Synthesis of this compound Derivatives
The synthesis of thiadiazole derivatives can be achieved through various established chemical pathways. A general approach involves the cyclization of thiosemicarbazide derivatives.
Materials:
-
Appropriate thiosemicarbazide precursor
-
Ethyl chlorooxoacetate
-
Anhydrous ethanol
-
Pyridine
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup
-
Recrystallization solvents
Procedure:
-
Dissolve the thiosemicarbazide precursor in anhydrous ethanol in a round-bottom flask.
-
Add a stoichiometric amount of pyridine to the solution.
-
Slowly add ethyl chlorooxoacetate dropwise to the reaction mixture at room temperature.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography.
-
Further purify the product by recrystallization to obtain the desired this compound derivative.
-
Characterize the synthesized compound using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1][8][9]
Protocol 2: Preparation of Mild Steel Specimens
Materials:
-
Mild steel coupons of desired dimensions
-
Silicon carbide papers of various grades (e.g., 240, 400, 600, 800, 1200 grit)
-
Distilled water
-
Acetone
-
Ultrasonic bath
-
Drying oven
Procedure:
-
Cut mild steel specimens into appropriate dimensions (e.g., 1 cm x 1 cm x 0.1 cm).
-
Mechanically polish the specimens using successively finer grades of silicon carbide paper until a mirror-like surface is achieved.
-
Rinse the polished specimens thoroughly with distilled water.
-
Degrease the specimens by sonicating in acetone for 10 minutes.
-
Rinse again with distilled water.
-
Dry the specimens in a warm air stream or a drying oven.
-
Store the prepared specimens in a desiccator prior to use.
Protocol 3: Electrochemical Measurements
Electrochemical tests are crucial for determining the inhibition efficiency and understanding the mechanism of inhibition.[7]
Apparatus:
-
Potentiostat/Galvanostat with impedance measurement capabilities
-
Three-electrode electrochemical cell (working electrode: prepared mild steel; counter electrode: platinum foil; reference electrode: Saturated Calomel Electrode - SCE)
-
Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄) with and without the inhibitor at various concentrations.
Procedure:
-
Open Circuit Potential (OCP): Immerse the three-electrode setup in the test solution and allow the working electrode to stabilize by monitoring the OCP for at least 60 minutes.[7]
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP.
-
Apply a small amplitude AC signal (e.g., 5-10 mV) over a frequency range of 100 kHz to 0.01 Hz.[7]
-
Analyze the resulting Nyquist and Bode plots to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
-
Potentiodynamic Polarization:
Protocol 4: Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
Materials:
-
Prepared mild steel specimens
-
Corrosive medium with and without inhibitor at various concentrations
-
Thermostatic water bath
-
Analytical balance (±0.1 mg)
Procedure:
-
Weigh the prepared mild steel specimens accurately.
-
Immerse the specimens in the corrosive solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, retrieve the specimens.
-
Carefully remove the corrosion products by cleaning with a suitable solution (e.g., a solution containing HCl and hexamine), followed by rinsing with distilled water and acetone.
-
Dry the specimens and re-weigh them.
-
Calculate the corrosion rate and inhibition efficiency using the weight loss data.
Protocol 5: Surface Analysis (Scanning Electron Microscopy - SEM)
SEM is used to visualize the surface morphology of the mild steel specimens.[6]
Procedure:
-
Immerse mild steel specimens in the corrosive medium with and without the optimal concentration of the inhibitor for a specified duration.
-
After immersion, gently rinse the specimens with distilled water and dry them.
-
Mount the specimens on SEM stubs.
-
Sputter-coat the specimens with a conductive material (e.g., gold) if necessary.
-
Acquire SEM images at various magnifications to observe the surface morphology and the extent of corrosion damage.
Visualizations
The following diagrams illustrate the typical workflows and conceptual relationships in the study of corrosion inhibitors.
Caption: Overall experimental workflow for evaluating corrosion inhibitors.
Caption: Adsorption and protective film formation by thiadiazole inhibitors.
Concluding Remarks
This compound derivatives represent a promising class of corrosion inhibitors for mild steel in acidic media. Their effectiveness stems from their ability to adsorb onto the steel surface, forming a barrier against corrosive agents. The provided protocols offer a standardized framework for researchers to synthesize, test, and characterize these and similar compounds, facilitating the development of new and improved corrosion protection strategies. Further research can focus on optimizing the molecular structure of these derivatives to enhance their inhibition efficiency and exploring their performance in a wider range of corrosive environments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of Adsorption Behavior and Inhibition Mechanism of Mild Steel in Hydrochloric Acid by a Novel Thiadiazole Derivative | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijcsi.pro [ijcsi.pro]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
Application Note: A Protocol for the Synthesis and Antimicrobial Evaluation of Novel 1,3,4-Thiadiazole Schiff Bases
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and pharmacology.
Introduction The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, with the 1,3,4-thiadiazole nucleus being a particularly privileged scaffold.[1][2] Derivatives of 1,3,4-thiadiazole are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5] The biological activity is often attributed to the toxophoric N-C-S moiety within the ring structure.[5] This application note provides a detailed protocol for the synthesis of novel antimicrobial agents starting from Ethyl 1,3,4-thiadiazole-2-carboxylate. The synthetic strategy involves the conversion of the ethyl ester to a versatile carbohydrazide intermediate, followed by the synthesis of a series of Schiff base derivatives. Additionally, a standard protocol for evaluating the in vitro antimicrobial activity of the synthesized compounds via the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is described.
Experimental Protocols
Protocol 1: Synthesis of 1,3,4-Thiadiazole-2-carbohydrazide (Intermediate 2)
This protocol details the conversion of the starting ethyl ester to its corresponding carbohydrazide, a key intermediate for further derivatization. The reaction of an ester with hydrazine hydrate is a common method for synthesizing hydrazides.[6][7]
-
Reagents & Materials:
-
This compound (Compound 1 )
-
Hydrazine hydrate (99%)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Beaker, Buchner funnel, filter paper
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in absolute ethanol (40 mL).
-
To this solution, add hydrazine hydrate (0.02 mol, approx. 2 molar equivalents) dropwise while stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath.
-
The resulting solid precipitate is collected by filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the purified white solid, 1,3,4-Thiadiazole-2-carbohydrazide (Intermediate 2 ), in a desiccator.
-
Calculate the percentage yield and characterize the compound using appropriate spectral techniques (FT-IR, NMR).
-
Protocol 2: General Procedure for Synthesis of Schiff Base Derivatives (3a-c)
This protocol outlines the condensation reaction between the carbohydrazide intermediate and various aromatic aldehydes to form the target Schiff bases.[8][9]
-
Reagents & Materials:
-
1,3,4-Thiadiazole-2-carbohydrazide (Intermediate 2 )
-
Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
In a 50 mL round-bottom flask, suspend 1,3,4-Thiadiazole-2-carbohydrazide (2 ) (0.01 mol) in absolute ethanol (25 mL).
-
Add the respective substituted aromatic aldehyde (0.01 mol) to the suspension.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture under reflux for 3-5 hours. The formation of a precipitate is often observed.
-
Monitor the reaction completion by TLC.
-
After cooling to room temperature, collect the precipitated product by filtration.
-
Wash the product thoroughly with cold ethanol and dry.
-
Recrystallize the final Schiff base derivatives (3a-c ) from a suitable solvent (e.g., ethanol or DMF) to obtain a pure product.
-
Determine the melting point, calculate the yield, and characterize the final compounds.
-
Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]
-
Reagents & Materials:
-
Synthesized 1,3,4-thiadiazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Standard antimicrobial agent (e.g., Ciprofloxacin) as a positive control.[1]
-
-
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and the standard drug in DMSO to a stock concentration of 1000 µg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a sterile 96-well plate, add 100 µL of MHB to each well. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate to obtain concentrations ranging, for example, from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum + standard drug), a negative control (broth + inoculum, no compound), and a sterility control (broth only).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Data Presentation
Quantitative data from the synthesis and antimicrobial evaluation should be organized for clarity and comparison.
Table 1: Synthesis and Physicochemical Properties of 1,3,4-Thiadiazole Derivatives.
| Compound ID | R-group | Molecular Formula | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 1 | -OCH₂CH₃ (Ester) | C₅H₆N₂O₂S | - | - |
| 2 | -NHNH₂ (Hydrazide) | C₃H₄N₄OS | 85 | 210-212 |
| 3a | 4-Chlorophenyl | C₁₀H₇ClN₄OS | 91 | 245-247 |
| 3b | 4-Hydroxyphenyl | C₁₀H₈N₄O₂S | 88 | 260-262 |
| 3c | 4-Methoxyphenyl | C₁₁H₁₀N₄O₂S | 92 | 238-240 |
Table 2: Minimum Inhibitory Concentration (MIC) of Synthesized Compounds (µg/mL).
| Compound ID | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) |
|---|---|---|---|---|
| 3a | 16 | 32 | 64 | 128 |
| 3b | 8 | 16 | 32 | 64 |
| 3c | 32 | 64 | 128 | >256 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 |
Note: The data presented in the tables are representative examples based on activities reported for similar 1,3,4-thiadiazole derivatives and are for illustrative purposes.[5][12]
Visualized Workflows
Synthetic Workflow Diagram
References
- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an effective inhibitor against bacterial and fungal strains | European Journal of Chemistry [eurjchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of Ethyl 1,3,4-thiadiazole-2-carboxylate for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of Ethyl 1,3,4-thiadiazole-2-carboxylate, a promising scaffold in the development of novel anticancer agents. The 1,3,4-thiadiazole core is a versatile pharmacophore known for its wide range of biological activities, including potent anticancer properties.[1] Its derivatives have been shown to interfere with various cellular processes crucial for cancer cell proliferation and survival.[1][2] This guide outlines the synthesis of novel derivatives, protocols for evaluating their anticancer efficacy, and insights into their potential mechanisms of action.
Introduction to 1,3,4-Thiadiazole Derivatives in Oncology
The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms.[3] This scaffold is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may contribute to its ability to interfere with DNA replication processes in cancer cells.[2][4] Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring allows these compounds to readily cross cellular membranes, enhancing their bioavailability and interaction with intracellular targets.[3]
Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[1] Their mechanisms of action are diverse and can include the inhibition of crucial enzymes like protein kinases, carbonic anhydrases, and topoisomerases.[1][2]
Synthesis of Novel this compound Derivatives
The following protocol describes a general method for the synthesis of novel anticancer agents starting from this compound. This multi-step synthesis involves the conversion of the ethyl ester to a hydrazide, followed by reaction with various isothiocyanates to form thiosemicarbazide intermediates, which are then cyclized to yield the final 1,3,4-thiadiazole derivatives.
Experimental Workflow for Synthesis
Caption: General synthetic workflow for derivatization.
Protocol 1: Synthesis of 1,3,4-Thiadiazole-2-carbohydrazide
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1,3,4-thiadiazole-2-carbohydrazide.
Protocol 2: Synthesis of N-substituted-2-(1,3,4-thiadiazole-2-carbonyl)hydrazine-1-carbothioamide
-
Reaction Setup: Suspend 1,3,4-thiadiazole-2-carbohydrazide (1 equivalent) in ethanol.
-
Addition of Isothiocyanate: Add the desired aryl or alkyl isothiocyanate (1 equivalent) to the suspension.
-
Reflux: Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the mixture to room temperature. The resulting solid precipitate is filtered, washed with ethanol, and dried to afford the corresponding thiosemicarbazide derivative.
Protocol 3: Cyclization to Novel 2,5-disubstituted-1,3,4-thiadiazole Derivatives
-
Reaction Setup: Add the N-substituted-2-(1,3,4-thiadiazole-2-carbonyl)hydrazine-1-carbothioamide (1 equivalent) to a flask containing concentrated sulfuric acid or phosphorus oxychloride (used as a cyclizing agent)[5][6] at 0°C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., ammonia solution) to precipitate the product.[5]
-
Purification: Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol, DMF) to obtain the pure 2,5-disubstituted-1,3,4-thiadiazole derivative.
Evaluation of Anticancer Activity
A series of in vitro assays are essential to determine the anticancer potential of the newly synthesized derivatives. The following protocols are standard methods for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for in vitro anticancer evaluation.
Protocol 4: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the synthesized thiadiazole derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the synthesized compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Protocol 6: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[10]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds at their IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[1][10]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[10]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of representative 1,3,4-thiadiazole derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of Thiazole-Thiadiazole Derivatives against HepG2 Cell Line [11]
| Compound | IC50 (µM) |
| 6c | 1.29 |
| 6f | 1.88 |
| 6g | 1.06 |
| 12c | 0.91 |
| 12d | 0.82 |
| 18b | 1.25 |
| Doxorubicin | 0.72 |
Table 2: Cytotoxicity of 1,3,4-Thiadiazole Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 4y | MCF-7 | 84 | [12] |
| Compound 4y | A549 | 34 | [12] |
| Compound 2g | LoVo | 2.44 | [5][13][14] |
| Compound 2g | MCF-7 | 23.29 | [5][13][14] |
| Thiadiazole 4h | HCT-116 | 2.03 | |
| Thiadiazole 4h | HepG2 | 2.17 | |
| Ciprofloxacin-1h | SKOV-3 | 3.58 | |
| Ciprofloxacin-1l | A549 | 2.79 |
Potential Signaling Pathways
The anticancer activity of 1,3,4-thiadiazole derivatives is often associated with the modulation of critical signaling pathways that regulate cell survival and proliferation. The PI3K/Akt pathway is a frequently implicated target.[1]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key signaling cascade that promotes cell survival, growth, and proliferation.[15][16] Its aberrant activation is a common feature in many cancers.[10] Several 1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Inhibition of Akt by 1,3,4-thiadiazole derivatives can lead to the de-repression of pro-apoptotic proteins like Bad and a decrease in the activity of mTOR, ultimately resulting in reduced cell proliferation and increased apoptosis.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel anticancer agents. The synthetic protocols and evaluation methods detailed in this document provide a comprehensive framework for researchers to design, synthesize, and characterize new compounds with enhanced potency and selectivity. Further investigation into the structure-activity relationships and the precise molecular targets of these derivatives will be crucial for their future development as effective cancer therapeutics.
References
- 1. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchhub.com [researchhub.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Introducing Amide Moieties to the 1,3,4-Thiadiazole Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 1,3,4-thiadiazole derivatives containing an amide moiety. The 1,3,4-thiadiazole scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of an amide group can significantly influence the compound's physicochemical properties and biological activity.[3] This document outlines two primary synthetic strategies, provides detailed experimental protocols, and summarizes quantitative data for key reactions.
Synthetic Strategies
There are two principal approaches for introducing an amide moiety into a 1,3,4-thiadiazole ring:
-
Strategy 1: Cyclization to form a 2-amino-1,3,4-thiadiazole followed by N-acylation. This is a widely used and versatile method. It involves the initial formation of the 2-amino-1,3,4-thiadiazole core, typically through the cyclization of a carboxylic acid and thiosemicarbazide, followed by the acylation of the exocyclic amino group to form the desired amide.
-
Strategy 2: Direct formation of the 1,3,4-thiadiazole ring with a pre-installed amide or carboxamide precursor. This approach can be more direct but may be less versatile than the first. It includes methods such as the oxidative cyclization of acylthiosemicarbazides.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles via Polyphosphate Ester (PPE)-mediated Cyclization
This protocol describes a one-pot synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide using polyphosphate ester (PPE) as a mild cyclodehydrating agent.[4][5] This method avoids the use of harsh and toxic reagents like phosphorus oxychloride (POCl₃).[4]
Materials:
-
Carboxylic acid (aliphatic or aromatic)
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Water (H₂O)
-
Ethanol (for recrystallization)
Procedure:
-
To a stirred, hot (60 °C) solution of the carboxylic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).[5]
-
Heat the reaction mixture to reflux and maintain for 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
After completion, cool the reaction mixture to room temperature and add 15 mL of distilled water.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate to a pH of 7-8.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the crude product with water and then recrystallize from a suitable solvent, such as ethanol, to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.[5]
Quantitative Data for Protocol 1:
| Starting Carboxylic Acid | Product | Yield (%) | Reference |
| Benzoic acid | 5-Phenyl-1,3,4-thiadiazol-2-amine | 64.4 | [5] |
| 3-Phenylpropionic acid | 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine | - | [6] |
| Phenoxyacetic acid | 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine | 44.4 | [4] |
| 2-Naphthoxyacetic acid | 5-(Naphthalen-2-yloxymethyl)-1,3,4-thiadiazol-2-amine | - | [6] |
| Adipic acid | 5,5'-(Butane-1,4-diyl)di(1,3,4-thiadiazol-2-amine) | 70.3 | [4] |
Protocol 2: N-Acylation of 2-Amino-5-substituted-1,3,4-thiadiazoles
This protocol details the introduction of the amide moiety via acylation of a pre-synthesized 2-amino-1,3,4-thiadiazole using an acid chloride.
Materials:
-
2-Amino-5-substituted-1,3,4-thiadiazole
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine, Pyridine)
Procedure:
-
Dissolve the 2-amino-5-substituted-1,3,4-thiadiazole (1 eq.) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (1.1-1.5 eq.) to the solution and cool the mixture in an ice bath.
-
Slowly add the acid chloride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-(5-substituted-1,3,4-thiadiazol-2-yl)amide.
Quantitative Data for Protocol 2:
| 2-Amino-1,3,4-thiadiazole | Acylating Agent | Solvent | Base | Yield (%) | Reference |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | Acetyl chloride | THF | Triethylamine | - | [7] |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Benzoyl chloride | Pyridine | Pyridine | - | [1] |
| 5-Methyl-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | THF | Triethylamine | - | [7] |
Protocol 3: One-Pot Synthesis of 2-Anilino-5-aryl-1,3,4-thiadiazoles
This protocol describes a one-pot synthesis of 2-anilino-5-aryl-1,3,4-thiadiazoles from an aromatic carboxylic acid and phenylthiosemicarbazide using phosphorus oxychloride (POCl₃) as the cyclizing agent.[8][9]
Materials:
-
Aromatic carboxylic acid (e.g., methoxy cinnamic acid)
-
Phenylthiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
A mixture of the aromatic carboxylic acid (1 eq.) and phenylthiosemicarbazide (1 eq.) is taken in a reaction vessel.
-
Phosphorus oxychloride is added cautiously to the mixture.
-
The reaction mixture is heated, and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice water and neutralized with a suitable base (e.g., ammonia solution).
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent.[8]
Visualizations
Synthetic Workflow
References
- 1. jocpr.com [jocpr.com]
- 2. dovepress.com [dovepress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. Synthesis,structure characterization and biological activity of N-(5-Substituted-1,3,4-Thiadiazol-2-yl)-Acylamides | Semantic Scholar [semanticscholar.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Impedance Spectroscopy of Thiadiazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Electrochemical Impedance Spectroscopy (EIS) in the evaluation of thiadiazole-based corrosion inhibitors. The information is intended to guide researchers in obtaining reliable and reproducible data for the characterization and development of new inhibitor formulations.
Introduction to Thiadiazole-Based Inhibitors and EIS
Thiadiazole and its derivatives are a significant class of organic compounds extensively investigated for their potent corrosion inhibition properties across various metals and alloys. Their efficacy stems from the presence of nitrogen and sulfur heteroatoms and the planar structure of the thiadiazole ring, which facilitate strong adsorption onto metal surfaces. This adsorption forms a protective barrier that impedes the electrochemical processes of corrosion.[1][2][3]
Mechanism of Inhibition
Thiadiazole derivatives primarily function by adsorbing onto the metal surface, thereby blocking the active sites for corrosion.[1][2] This adsorption can occur through a combination of physical (electrostatic) and chemical (coordination) interactions. The lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons of the aromatic ring, play a crucial role in the chemisorption process.[7] This leads to the formation of a protective film that isolates the metal from the corrosive environment.[2]
Studies have shown that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[8][9] The adsorption of thiadiazole inhibitors on a metal surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the surface.[2][8][9]
Caption: Mechanism of corrosion inhibition by thiadiazole derivatives.
Experimental Protocol: Electrochemical Impedance Spectroscopy
This protocol outlines the steps for conducting EIS measurements to evaluate the performance of thiadiazole-based inhibitors.
3.1. Materials and Equipment
-
Potentiostat with a frequency response analyzer (FRA) for EIS measurements.
-
A standard three-electrode electrochemical cell.
-
Working Electrode (WE): The metal or alloy under investigation (e.g., mild steel, carbon steel, copper).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod/foil with a surface area significantly larger than the WE.
-
Corrosive medium (e.g., 1 M HCl, 0.5 M H₂SO₄, or simulated seawater).
-
Thiadiazole-based inhibitor of interest.
-
Polishing materials (e.g., silicon carbide papers of different grades, alumina powder).
-
Ultrasonic bath.
-
Distilled or deionized water and analytical grade ethanol or acetone for cleaning.
3.2. Experimental Workflow
Caption: Experimental workflow for EIS measurements.
3.3. Detailed Procedure
-
Working Electrode Preparation: Mechanically polish the working electrode with successively finer grades of silicon carbide paper, followed by polishing with alumina powder to achieve a mirror-like finish. Rinse the electrode with distilled water and then degrease with ethanol or acetone in an ultrasonic bath. Finally, dry the electrode.
-
Solution Preparation: Prepare the corrosive solution of the desired concentration. For inhibitor studies, prepare a series of solutions containing different concentrations of the thiadiazole inhibitor.
-
Electrochemical Cell Setup: Assemble the three-electrode cell. Ensure the reference electrode tip is placed close to the working electrode surface to minimize ohmic drop.
-
Open Circuit Potential (OCP) Stabilization: Immerse the electrodes in the test solution. Allow the working electrode to reach a stable open circuit potential (OCP), which may take around 30-60 minutes.
-
EIS Measurement: Perform the EIS measurement at the stabilized OCP. A typical frequency range is from 100 kHz to 0.1 Hz or 0.01 Hz, with an AC voltage amplitude of 10 mV.[7][9]
-
Data Analysis:
-
The recorded impedance data is typically represented as Nyquist and Bode plots.
-
Fit the experimental data to a suitable equivalent electrical circuit (EEC) model. A common model for corrosion systems is the Randles circuit, which may include a constant phase element (CPE) to account for the non-ideal capacitive behavior of the double layer.
-
From the EEC fitting, extract key parameters:
-
Solution Resistance (Rs): Resistance of the electrolyte.
-
Charge Transfer Resistance (Rct): Resistance to the corrosion reaction at the metal/solution interface. A higher Rct value indicates better corrosion inhibition.[10][11]
-
Double-Layer Capacitance (Cdl): Represents the capacitance of the electrochemical double layer at the interface. A decrease in Cdl is often associated with the adsorption of inhibitor molecules, which displaces water molecules and reduces the dielectric constant at the interface.[10][11]
-
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Quantitative Data Summary
The following tables summarize representative data from studies on thiadiazole-based inhibitors, showcasing their effectiveness.
Table 1: Inhibition Efficiency of Thiadiazole Derivatives in Sulfide-Polluted Artificial Seawater. [10][11]
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) |
| PTDM | 2.32 | 92.84 |
| ATDA | 2.32 | 94.58 |
| PTAT | 2.32 | 97.0 |
| ATPA | 2.32 | 98.94 |
Table 2: EIS Parameters for Mild Steel in 0.5 M H₂SO₄ with and without Thiadiazole Inhibitors. [9]
| Inhibitor | Concentration (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| Blank | 0 | 50.3 | 125.6 | - |
| a1 | 0.002 | 485.2 | 25.9 | 89.6 |
| a2 | 0.002 | 312.5 | 40.2 | 83.9 |
Table 3: EIS Parameters for N80 Carbon Steel in CO₂-Saturated Oilfield Produced Water. [3]
| Inhibitor | Concentration (mg/L) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| Blank | 0 | 187 | 158 | - |
| BMT | 50 | 1258 | 23.5 | 85.1 |
| BBT | 50 | 2456 | 12.1 | 92.4 |
| BTT | 50 | 4587 | 6.5 | 95.9 |
Conclusion
Electrochemical Impedance Spectroscopy is an indispensable tool for the quantitative evaluation of thiadiazole-based corrosion inhibitors. By following a standardized experimental protocol and appropriate data analysis, researchers can obtain valuable insights into the inhibition mechanism and efficiency of these compounds. The data presented herein demonstrates the high potential of thiadiazole derivatives as effective corrosion inhibitors in various aggressive environments. These protocols and application notes serve as a foundational guide for scientists and professionals in the field of corrosion science and drug development to further explore and optimize these promising molecules.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitive and adsorption behavior of thiadiazole derivatives on carbon steel corrosion in CO2-saturated oilfield produced water: Effect of substituent group on efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijrdo.org [ijrdo.org]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Electrochemical and adsorption behaviors of thiadiazole derivatives on the aluminum surface - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05740D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Electrochemical and physiochemical studies on the effects of thiadiazole derivatives in corrosion inhibition of Muntz metal in sulfide-polluted marine environment - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of a 1,3,4-Thiadiazole Compound Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The versatility of this scaffold stems from its ability to act as a bioisostere of pyrimidines and its favorable physicochemical properties that allow for interaction with a variety of biological targets.[3][4] Many 1,3,4-thiadiazole derivatives exert their effects by modulating key signaling pathways implicated in disease, such as the PI3K/AKT/mTOR, MEK/ERK, and VEGFR-2 pathways, making them attractive candidates for drug discovery.[4][5]
High-throughput screening (HTS) is an essential tool in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify promising lead compounds.[6] This document provides detailed application notes and protocols for conducting HTS campaigns to identify and characterize 1,3,4-thiadiazole derivatives that modulate the activity of key cellular signaling pathways.
Data Presentation: Representative HTS Data
The following table summarizes representative quantitative data from a hypothetical high-throughput screen of a 1,3,4-thiadiazole library against various cancer cell lines and kinases. This data is illustrative of the results that can be obtained from the protocols detailed below and is crucial for identifying potent and selective compounds for further development.
| Compound ID | Target Cell Line/Kinase | Assay Type | IC50 (µM) |
| TDZ-001 | HCT116 (Colon Cancer) | Cell Viability (MTT) | 8.04[7] |
| TDZ-002 | MCF-7 (Breast Cancer) | Cell Viability (MTT) | 2.32[8] |
| TDZ-003 | HepG2 (Liver Cancer) | Cell Viability (MTT) | 9.31[8] |
| TDZ-004 | A549 (Lung Cancer) | Cell Viability (MTT) | 1.62[4] |
| TDZ-005 | PI3Kα | TR-FRET Kinase Assay | 4.61[4] |
| TDZ-006 | VEGFR-2 | Luminescence Kinase Assay | 0.08[8] |
| TDZ-007 | MEK1 | Cell-Based Phospho-ERK Assay | 5.52[7] |
| TDZ-008 | LSD1 | Biochemical Assay | 0.04[8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways often targeted by 1,3,4-thiadiazole derivatives and a general workflow for an HTS campaign.
Experimental Protocols
Cell-Based High-Throughput Screening: MTT Assay for Cell Viability
This protocol is designed to assess the effect of the 1,3,4-thiadiazole compound library on the viability of cancer cell lines.
Materials:
-
1,3,4-Thiadiazole compound library dissolved in DMSO.
-
Cancer cell lines (e.g., HCT116, MCF-7).
-
Complete cell culture medium.
-
96-well or 384-well clear, flat-bottom cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).
-
Multichannel pipette or automated liquid handler.
-
Microplate reader.
Protocol:
-
Cell Seeding:
-
Compound Addition:
-
Using an automated liquid handler or multichannel pipette, add the 1,3,4-thiadiazole compounds to the wells at the desired final concentration (typically 1-10 µM for a primary screen). The final DMSO concentration should be kept below 0.5%.
-
Include positive (e.g., a known cytotoxic agent) and negative (DMSO vehicle) controls on each plate.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C, 5% CO2.[7]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Biochemical High-Throughput Screening: TR-FRET Kinase Assay for PI3K Inhibition
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify inhibitors of PI3Kα.
Materials:
-
1,3,4-Thiadiazole compound library dissolved in DMSO.
-
Recombinant human PI3Kα.
-
PIP2 substrate.
-
ATP.
-
TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-GST antibody and fluorescein-labeled PIP3).
-
Assay buffer.
-
384-well low-volume black plates.
-
Acoustic dispenser or pin tool.
-
TR-FRET capable plate reader.
Protocol:
-
Compound Dispensing:
-
Using an acoustic dispenser, transfer approximately 50 nL of each compound from the 1,3,4-thiadiazole library to the wells of a 384-well plate.[3]
-
Include positive (known PI3K inhibitor) and negative (DMSO) controls.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing PI3Kα and PIP2 in assay buffer.
-
Dispense 5 µL of the master mix into each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.[3]
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in assay buffer.
-
Add 5 µL of the ATP solution to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.[3]
-
-
Detection:
-
Add 10 µL of the TR-FRET detection reagent mix (containing Tb-labeled antibody and fluorescein-labeled PIP3) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.[11]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET capable plate reader, measuring the emission at two wavelengths (e.g., 620 nm and 665 nm) following excitation at 340 nm.[11]
-
Calculate the emission ratio to determine the extent of the kinase reaction and the inhibitory effect of the compounds.
-
Biochemical High-Throughput Screening: Luminescence-Based Kinase Assay for VEGFR-2 Inhibition
This protocol details a luminescence-based assay to quantify the inhibitory activity of the 1,3,4-thiadiazole library on VEGFR-2 kinase.
Materials:
-
1,3,4-Thiadiazole compound library dissolved in DMSO.
-
Recombinant human VEGFR-2 kinase.
-
VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1).[4]
-
ATP.
-
Kinase assay kit (e.g., ADP-Glo™).[4]
-
Kinase assay buffer.
-
Solid white 384-well assay plates.
-
Automated liquid handler.
-
Luminometer.
Protocol:
-
Compound and Enzyme Addition:
-
Dispense the 1,3,4-thiadiazole compounds into the wells of a 384-well plate.
-
Add 2.5 µL of 2x VEGFR-2 kinase/substrate mix to each well.[4]
-
-
Initiation of Kinase Reaction:
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[4]
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This will convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence signal on a microplate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus less inhibition.[12]
-
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the high-throughput screening of 1,3,4-thiadiazole compound libraries against various biological targets. By employing robust and sensitive assays, researchers can efficiently identify and characterize novel modulators of key signaling pathways with therapeutic potential. The subsequent hit-to-lead optimization of these compounds can pave the way for the development of novel therapeutics for a range of diseases.
References
- 1. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Ethyl 1,3,4-thiadiazole-2-carboxylate using Lawesson's Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the synthesis of Ethyl 1,3,4-thiadiazole-2-carboxylate, a valuable scaffold in medicinal chemistry, utilizing Lawesson's reagent as a key thionating agent.
Introduction
The 1,3,4-thiadiazole ring is a prominent heterocyclic motif found in a wide array of biologically active compounds, exhibiting properties such as anticancer, antifungal, and antibacterial activities. The synthesis of functionalized 1,3,4-thiadiazoles is therefore of significant interest in drug discovery and development. Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a powerful and versatile thionating agent widely employed for the conversion of carbonyl compounds into their corresponding thiocarbonyls.[1][2][3] This protocol details the cyclization of an appropriate precursor to yield this compound, leveraging the efficiency of Lawesson's reagent.
The general synthetic strategy involves the thionation and subsequent cyclization of a diacylhydrazine or a related precursor.[4][5] Lawesson's reagent facilitates the conversion of a carbonyl oxygen to sulfur, which is a crucial step in the formation of the thiadiazole ring.[1] The reaction mechanism involves the formation of a reactive dithiophosphine ylide from Lawesson's reagent, which then reacts with the carbonyl group.[1]
Reaction Principle and Pathway
The synthesis of this compound using Lawesson's reagent typically proceeds via the cyclization of a suitable acyclic precursor, such as an ethyl oxalyl diazane derivative. The Lawesson's reagent acts as a thionating and cyclizing agent, converting the carbonyl oxygen of the hydrazide moiety into a thiocarbonyl, which then undergoes intramolecular cyclization to form the stable 1,3,4-thiadiazole ring.
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data from Analogous Syntheses
The following table summarizes typical reaction conditions and yields for the synthesis of substituted 1,3,4-thiadiazoles using Lawesson's reagent, providing a comparative reference for the synthesis of this compound.
| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate | Tetrahydrofuran | 75 | 3 | 28 | [6] |
| N,N'-diacylhydrazines | Toluene | Reflux | 5 - 7 | 75 - 97 | [7] |
| Ethyl oxalyl diazanes | THF | Room Temp | - | Excellent | [4] |
| N,N'-diacylhydrazines (Microwave) | Toluene | - | 0.25 | 83 - 95 | [8] |
Experimental Protocol
This protocol is adapted from procedures for the synthesis of structurally similar 1,3,4-thiadiazole-2-carboxylate esters.[4][6]
Materials:
-
Ethyl 2-(2-formylhydrazinyl)-2-oxoacetate (or a similar suitable precursor)
-
Lawesson's Reagent
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Decolorizing charcoal
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting precursor, ethyl 2-(2-formylhydrazinyl)-2-oxoacetate (1.0 eq), in anhydrous tetrahydrofuran (THF).
-
Addition of Lawesson's Reagent: To this solution, add Lawesson's reagent (0.5 - 1.0 eq). The optimal stoichiometry may need to be determined empirically, starting with 0.5 equivalents is often a good starting point as one mole of Lawesson's reagent can thionate two moles of a carbonyl compound.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (as indicated by analogous reactions in the table above) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Initial Purification: Dilute the residue with ethyl acetate. To remove colored impurities and phosphorus byproducts, add decolorizing charcoal and stir for an extended period (e.g., 16 hours).
-
Filtration: Filter the mixture through a pad of celite or filter paper to remove the charcoal and any solid byproducts. Wash the filter cake with additional ethyl acetate.
-
Final Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, using a suitable eluent system such as a mixture of hexane and ethyl acetate to afford the pure this compound.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification process.
Safety Precautions
-
Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are required; ensure all glassware is thoroughly dried.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
The use of Lawesson's reagent provides an effective and relatively mild method for the synthesis of this compound. The protocol outlined, based on established procedures for similar compounds, offers a solid starting point for researchers. Optimization of reaction conditions, such as temperature and stoichiometry of Lawesson's reagent, may be necessary to achieve the highest possible yields for this specific substrate. The versatility of this method also allows for the synthesis of a variety of substituted 1,3,4-thiadiazoles by starting with appropriately functionalized precursors.
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1,3,4-thiadiazole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 1,3,4-thiadiazole-2-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate and a thionating agent like Lawesson's reagent.[1] Another general approach for 1,3,4-thiadiazole synthesis involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives in the presence of a dehydrating agent.[2][3]
Q2: What are the typical yields for this synthesis?
A2: The reported yields can vary significantly depending on the specific synthetic route and reaction conditions. For instance, the synthesis using ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate and Lawesson's reagent reported a yield of 28%.[1] Optimization of reaction parameters is crucial for improving the outcome.
Q3: What purification methods are commonly used for the final product?
A3: Column chromatography is a frequently used method for the purification of this compound. A common solvent system for silica gel chromatography is a mixture of petroleum ether and ethyl acetate.[1]
Q4: Can side reactions occur during the synthesis?
A4: Yes, side reactions can lower the yield of the desired product. These can include incomplete cyclization, degradation of starting materials or the product at high temperatures, and the formation of isomeric impurities. The choice of dehydrating agent and reaction temperature is critical to minimize side reactions.[2][4]
Troubleshooting Guide
Low or No Product Yield
Issue: The reaction has resulted in a very low yield or no desired product.
Possible Causes & Solutions:
-
Inefficient Dehydrating Agent: The cyclization step is crucial and often requires a potent dehydrating agent to drive the reaction to completion.
-
Solution: Consider using strong dehydrating agents like polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or concentrated sulfuric acid. The choice and amount of the agent are critical and may require optimization.[2]
-
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently without degrading the reactants or products.
-
Solution: Monitor the reaction temperature closely. If the reaction is slow, a moderate increase in temperature might be necessary. Conversely, if degradation is suspected, lowering the temperature is advised. It is recommended to perform small-scale trials to determine the optimal temperature.[2]
-
-
Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction.
-
Solution: Ensure the purity of all reagents before starting the synthesis. Recrystallization or chromatography of starting materials may be necessary.
-
-
Incorrect Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
-
-
Solubility Issues: Poor solubility of reactants in the chosen solvent can hinder the reaction rate.[2]
-
Solution: If solubility is an issue, consider exploring alternative solvents such as tetrahydrofuran (THF), dioxane, or isopropanol.[2]
-
Product Purity Issues
Issue: The final product is contaminated with impurities.
Possible Causes & Solutions:
-
Incomplete Reaction: The presence of starting materials in the final product indicates an incomplete reaction.
-
Solution: Increase the reaction time or temperature, or consider a more efficient dehydrating agent as discussed above.
-
-
Formation of Side Products: Suboptimal reaction conditions can lead to the formation of undesired side products.
-
Solution: Re-evaluate the reaction conditions, particularly the temperature and the choice of dehydrating agent. Purification techniques such as column chromatography or recrystallization may be necessary to remove these impurities.[1]
-
-
Decomposition: The desired product might be unstable under the reaction or work-up conditions.
-
Solution: If the product is suspected to be unstable, for example, undergoing decarboxylation, modify the work-up procedure to be milder.[5] For instance, use a weaker base for neutralization or perform extractions at a lower temperature.
-
Data Presentation
Table 1: Example Reaction Conditions for Thiadiazole Synthesis
| Starting Materials | Reagent | Solvent | Temperature | Time | Yield | Reference |
| Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate | Lawesson's reagent | THF | 75°C | 3 h | 28% | [1] |
| Thiosemicarbazide and Carboxylic Acid | Polyphosphate Ester | Chloroform | Reflux | 10 h | N/A | [3] |
| Thiosemicarbazide and Carboxylic Acid | POCl₃ | Excess POCl₃ | Reflux | N/A | N/A | [3] |
Experimental Protocols
Synthesis of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate [1]
This protocol is for a related compound and can be adapted as a starting point for the synthesis of this compound.
Materials:
-
Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (1 eq)
-
Lawesson's reagent (1.1 eq)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Decolorizing charcoal
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a solution of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate in THF, add Lawesson's reagent.
-
Stir the mixture at 75°C for 3 hours.
-
Dilute the reaction mixture with ethyl acetate.
-
Add decolorizing charcoal and stir the mixture at room temperature for 16 hours.
-
Filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue using column chromatography on silica gel with a petroleum ether:ethyl acetate (3:7) solvent system to obtain the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Substituted 1,3,4-Thiadiazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted 1,3,4-thiadiazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of substituted 1,3,4-thiadiazoles?
A1: Common impurities include unreacted starting materials such as thiosemicarbazide, carboxylic acids, or acid hydrazides. Inorganic salts, formed during the reaction or work-up, are also frequently present.[1] Side-products from minor reaction pathways or degradation of the target compound can also be a source of impurities.
Q2: My 1,3,4-thiadiazole derivative has poor solubility in common recrystallization solvents. What can I do?
A2: The solubility of substituted 1,3,4-thiadiazoles can be influenced by the nature of the substituents. If solubility is low in common solvents like ethanol or methanol, you can try more polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolution, followed by the addition of an anti-solvent (like water) to induce crystallization. However, be mindful that high-boiling point solvents can be difficult to remove completely. Alternatively, column chromatography is a suitable method for purifying compounds with low solubility.
Q3: I observe streaking or tailing of my compound on the TLC plate. What does this indicate?
A3: Streaking or tailing on a TLC plate can indicate several issues. The compound may be too polar for the chosen mobile phase, causing it to interact strongly with the silica gel. In this case, increasing the polarity of the eluent can help. Tailing can also be a sign of compound degradation on the silica gel, especially for acid- or base-sensitive molecules.[2] Applying too much sample to the TLC plate can also lead to streaking.
Q4: How can I visualize my 1,3,4-thiadiazole compound on a TLC plate if it is not UV-active?
A4: While many 1,3,4-thiadiazoles contain aromatic rings and are UV-active, some may not be.[3] In such cases, you can use general chemical stains. A potassium permanganate (KMnO4) stain is often effective for visualizing compounds with oxidizable functional groups.[4] Anisaldehyde or vanillin stains can also be used for a variety of functional groups.[4] Iodine vapor is another simple and often effective visualization method.[5]
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Product is too soluble in cold solvent. | Ensure the recrystallization mixture is thoroughly chilled (0-4 °C) before filtration. Minimize the amount of hot solvent used for dissolution.[1] |
| Premature crystallization during hot filtration. | Preheat the filtration funnel and receiving flask to prevent the solution from cooling down too quickly.[1] |
| Incomplete precipitation. | Allow sufficient time for crystallization to occur after cooling. Gently scratching the inside of the flask with a glass rod can help induce crystallization.[1] |
| Loss of product during washing. | Use a minimal amount of ice-cold solvent to wash the crystals after filtration. |
Problem 2: Oily Product Obtained After Purification
| Possible Cause | Troubleshooting Step |
| Presence of persistent impurities. | Impurities can lower the melting point of the final product, causing it to appear as an oil. Consider a pre-purification step, such as washing the crude product with a non-polar solvent like hexane to remove greasy impurities before attempting recrystallization or column chromatography.[1] |
| Incorrect solvent system for recrystallization. | The polarity of the solvent system may not be optimal. Perform a solvent screen with small amounts of the crude product to identify a suitable solvent or solvent mixture for recrystallization.[1] |
| Residual solvent. | High-boiling point solvents used during the reaction or purification (e.g., DMF, DMSO) may be retained. Ensure the product is dried under high vacuum for an extended period. |
Problem 3: Multiple Spots on TLC After Purification
| Possible Cause | Troubleshooting Step |
| Ineffective recrystallization. | The chosen solvent system may not be adequate to separate the impurities from the product. Consider using a different solvent system or switch to column chromatography for better separation.[1] |
| Product degradation. | Some 1,3,4-thiadiazole derivatives can be sensitive to heat, strong acids, or bases. Ensure that the purification conditions are mild. You can test the stability of your compound by spotting a solution on a TLC plate and letting it sit for some time before eluting to see if new spots appear.[1][2] |
| Co-eluting impurities in column chromatography. | If using column chromatography, the polarity of the mobile phase may not be optimal for separating the impurities. Try using a shallower solvent gradient or an isocratic elution with a fine-tuned solvent mixture.[1] Changing the solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can also alter the elution order of compounds. |
Quantitative Data on Purification Methods
The following table summarizes purification data for various substituted 1,3,4-thiadiazole compounds from different literature sources. Note that direct comparison is challenging due to the different compounds and reaction conditions.
| Compound | Purification Method | Solvent/Mobile Phase | Yield (%) | Purity Assessment | Reference |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | Recrystallization | Methanol | 83 | m.p. 275–276 °C, 1H-NMR | [6] |
| 2-(4-Aminophenylazo)-5-phenyl-1,3,4-thiadiazole | Column Chromatography | Chloroform/Ethyl Acetate (5:1 v/v) | Not Reported | 1H-NMR, 13C-NMR, IR, UV-Vis, MS, Elemental Analysis | [7] |
| 2-(4-Hydroxyphenylazo)-5-(4-methoxyphenyl)-1,3,4-thiadiazole | Column Chromatography | Chloroform/Ethyl Acetate (5:1 v/v) | 91 | m.p. 271–273 °C | [7] |
| 2-Benzamido-5-(4-fluoro-3-phenoxyphenyl)-1,3,4-thiadiazole derivatives | Recrystallization | Ethanol | Not specified | FTIR, 1H NMR, HRMS, X-ray diffraction | [8] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude 1,3,4-thiadiazole compound in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not when cold. If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is not) can be used. Common solvents for 1,3,4-thiadiazoles include ethanol, methanol, and acetic acid/water mixtures.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Determine the appropriate solvent system for separation using thin-layer chromatography (TLC). The ideal mobile phase should give your target compound an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry packing is generally preferred).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry silica loaded onto the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. If a single solvent system does not provide adequate separation, a gradient elution (gradually increasing the polarity of the mobile phase) can be used.[1]
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: General Preparative HPLC Procedure
Preparative HPLC is a powerful technique for purifying challenging mixtures or obtaining very high purity material. The conditions are highly dependent on the specific compound and the available equipment.
-
Method Development (Analytical Scale): Develop an analytical scale HPLC method to achieve good separation of the target compound from its impurities. A reverse-phase C18 column is often a good starting point.[9][10] A mobile phase of acetonitrile and water, often with an additive like formic acid or phosphoric acid, is common.[9][10]
-
Scale-Up: Scale up the analytical method to a preparative column with the same stationary phase. The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.
-
Sample Preparation and Injection: Dissolve the sample in the mobile phase or a compatible solvent at a high concentration. Inject the sample onto the column. Overloading the column to some extent is common in preparative HPLC to maximize throughput.[11]
-
Fraction Collection: Use a fraction collector to collect the eluate. The collection can be triggered by time or by the detector signal (e.g., UV absorbance).
-
Purity Analysis and Solvent Removal: Analyze the collected fractions for purity using an appropriate analytical technique (e.g., analytical HPLC, TLC). Combine the pure fractions and remove the solvent.
Visualizations
Caption: General workflow for the purification of substituted 1,3,4-thiadiazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. theory.labster.com [theory.labster.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of 1,3,4-Thiadiazole, 2,5-bis(tert-dodecyldithio)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Pyridine, 4,4’-(1,3,4-thiadiazole-2,5-diyl)di- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. warwick.ac.uk [warwick.ac.uk]
Technical Support Center: Side Product Formation in the Cyclization of Thiosemicarbazides
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side product formation during the cyclization of thiosemicarbazides.
Frequently Asked Questions (FAQs)
Q1: What are the most common heterocyclic side products formed during thiosemicarbazide cyclization?
Thiosemicarbazides are versatile precursors that can cyclize into various heterocyclic systems. The most common products and potential side products are 1,3,4-thiadiazoles and 1,2,4-triazoles.[1][2] The reaction conditions, particularly the pH, play a crucial role in determining the major product.[1][2][3]
-
1,3,4-Thiadiazoles: Typically formed under acidic conditions.[1][2]
-
1,2,4-Triazoles: Generally synthesized in alkaline media.[1][2]
-
1,3,4-Oxadiazoles: Can be formed as side products through desulfurization, especially under oxidative conditions.[1][4]
Q2: My goal is to synthesize a 1,3,4-thiadiazole, but I am getting the 1,2,4-triazole as a side product. Why is this happening and how can I fix it?
The formation of 1,2,4-triazoles as a side product in 1,3,4-thiadiazole synthesis is a common issue that typically arises from insufficiently acidic reaction conditions. The cyclization of acylthiosemicarbazides is pH-dependent; acidic media favor the formation of 1,3,4-thiadiazoles, while alkaline media lead to 1,2,4-triazoles.[2][3]
Troubleshooting Steps:
-
Verify pH: Ensure the reaction medium is distinctly acidic.
-
Choice of Acid: Strong dehydrating acids are often required. Concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride are commonly used.[2][5][6][7]
-
Reaction Temperature: Optimize the temperature. While some reactions proceed at room temperature, others may require heating to ensure complete cyclization to the desired thiadiazole.[1]
-
Moisture Control: Ensure anhydrous conditions, as water can interfere with the dehydrating agents and affect the reaction pathway.
Q3: I am trying to synthesize a 1,2,4-triazole and am observing the formation of a 1,3,4-thiadiazole side product. What should I do?
Observing a 1,3,4-thiadiazole side product during a 1,2,4-triazole synthesis indicates that the reaction conditions are not sufficiently basic.
Troubleshooting Steps:
-
Increase Basicity: Ensure a strong alkaline medium. Aqueous sodium hydroxide (e.g., 2-10% solution) is commonly used.[8][9]
-
Solvent Choice: The choice of solvent can be critical. Protic solvents like ethanol are often used for this cyclization.[1]
-
Intermediate Acylation: In some two-step procedures, the thiosemicarbazide is first acylated and then cyclized in a basic medium.[10][11] The thiadiazole can form during the initial acylation if conditions are not optimized.[10] In such cases, separating the insoluble thiadiazole from the desired triazole in the alkaline workup can be an effective purification strategy.[10]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low Yield of the Desired Cyclized Product
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Optimize the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to find the ideal temperature for your specific substrates. Some reactions require reflux while others proceed at room temperature.[1] |
| Incorrect Reaction Time | Reaction times can vary from hours to days.[1] Use TLC to monitor the reaction's progress and identify the point of maximum product formation before degradation or side reactions increase. |
| Inappropriate Solvent | The solubility of reactants and the reaction pathway can be solvent-dependent. Common solvents include ethanol, methanol, dioxane, and DMF.[1] Experiment with different solvents to find the optimal one for your system. |
| Improper Catalyst Concentration | The concentration of the acid or base catalyst is crucial. For acid catalysis, concentrated H₂SO₄ or 25% HCl are often used.[2] For base catalysis, a 2N NaOH solution is a common choice.[1] Titrate or test different concentrations to optimize. |
| Poor Quality of Starting Materials | Impurities in the thiosemicarbazide or the acylating/cyclizing agent can lead to side reactions. Purify starting materials by recrystallization or chromatography if necessary. |
Problem 2: Mixture of Cyclized Products (Thiadiazole and Triazole)
This is one of the most frequent challenges and is almost always related to pH control.
Experimental Protocols
Protocol 1: Selective Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles (Acidic Cyclization)
This protocol is adapted from methods utilizing strong acids for cyclodehydration.[2][5]
-
Acylation (if starting from thiosemicarbazide):
-
Cyclization:
-
The intermediate acylthiosemicarbazide can be isolated or the reaction can proceed in one pot.
-
For cyclization, the intermediate is treated with a strong acid such as concentrated sulfuric acid or 25% HCl.[2]
-
The mixture is either stirred at room temperature or gently heated until TLC indicates the completion of the reaction.[2]
-
-
Workup:
-
The reaction mixture is carefully poured onto crushed ice.
-
The resulting precipitate is neutralized with a base (e.g., NaHCO₃ or ammonia solution).
-
The solid product is filtered, washed thoroughly with water, and dried.
-
Recrystallize from a suitable solvent (e.g., ethanol) for purification.
-
Protocol 2: Selective Synthesis of 4-Aryl-5-Substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones (Alkaline Cyclization)
This protocol is based on the common method of cyclizing acylthiosemicarbazides under basic conditions.[8][9]
-
Preparation of Acylthiosemicarbazide:
-
React the appropriate acid hydrazide with an aryl isothiocyanate in a solvent like ethanol.[9]
-
Reflux the mixture for a few hours until a precipitate forms.
-
Filter the solid acylthiosemicarbazide intermediate and wash with cold ethanol.
-
-
Cyclization:
-
Suspend the acylthiosemicarbazide intermediate (1 eq.) in an aqueous solution of sodium hydroxide (e.g., 2-8%).
-
Reflux the mixture for 2-4 hours, during which the solid should dissolve.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify the clear solution with a dilute acid (e.g., HCl or acetic acid) to precipitate the triazole product.
-
Filter the solid, wash with water until neutral, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or DMF/water).
-
Data Summary
The choice of cyclizing agent and reaction conditions significantly impacts the product distribution. The following table summarizes typical conditions for directing the synthesis towards the desired heterocycle.
| Desired Product | Typical Reagents/Conditions | Common Side Products | Reference |
| 1,3,4-Thiadiazole | Conc. H₂SO₄, PPA, POCl₃, P₂O₅/MeSO₃H | 1,2,4-Triazole | [2][5][6] |
| 1,2,4-Triazole | Aqueous NaOH, KOH, NaOEt | 1,3,4-Thiadiazole | [8][9] |
| 1,3,4-Oxadiazole | Oxidative reagents (e.g., I₂/NaOH, KIO₃) | 1,3,4-Thiadiazole | [4][12][13] |
graph Reaction_Pathways {
graph [splines=true, overlap=false, nodesep=0.5, label="General Cyclization Pathways of Acylthiosemicarbazide", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"];
node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];
// Nodes
Start [label="Acylthiosemicarbazide\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"];
Acid [label="Acidic Conditions\n(e.g., H₂SO₄, PPA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Base [label="Basic Conditions\n(e.g., NaOH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Oxidative [label="Oxidative Conditions\n(e.g., I₂)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Thiadiazole [label="1,3,4-Thiadiazole\n(Major Product)", fillcolor="#FBBC05", fontcolor="#202124"];
Triazole [label="1,2,4-Triazole\n(Major Product)", fillcolor="#FBBC05", fontcolor="#202124"];
Oxadiazole [label="1,3,4-Oxadiazole\n(Desulfurization)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
Start -> Acid [label=" H⁺, -H₂O"];
Start -> Base [label=" OH⁻, -H₂O"];
Start -> Oxidative [label=" [O], -H₂S"];
Acid -> Thiadiazole;
Base -> Triazole;
Oxidative -> Oxadiazole;
}
<b>Caption: Influence of reaction conditions on cyclization outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu.eg [bu.edu.eg]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
Technical Support Center: Optimizing N-Acylation of 1,3,4-Thiadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-acylation of 1,3,4-thiadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the general methods for N-acylation of 2-amino-1,3,4-thiadiazoles?
A1: N-acylation of 2-amino-1,3,4-thiadiazoles is typically achieved by reacting the amino group with an acylating agent such as an acyl chloride or anhydride in the presence of a base. The reaction can be performed under various conditions, including conventional heating or microwave irradiation.[1] The choice of solvent and base is crucial for reaction efficiency and selectivity.
Q2: Which solvents are suitable for this reaction?
A2: A range of aprotic solvents can be used for the N-acylation of 1,3,4-thiadiazoles. Dichloromethane (DCM), acetone, and dimethylformamide (DMF) have been reported.[2] However, solubility of the starting materials can be a challenge.[3] In some cases, solvent-free conditions or the use of greener solvents like water or ethanol:water mixtures are being explored.[2][4]
Q3: What is the role of a base in the N-acylation reaction?
A3: A base is used to neutralize the acid (e.g., HCl) generated during the reaction with acyl chlorides, driving the equilibrium towards product formation. Common bases include pyridine, triethylamine (Et3N), and sodium carbonate.[1] The choice and amount of base can influence the reaction rate and yield.
Q4: Can N-acylation occur on the ring nitrogen atoms of the 1,3,4-thiadiazole?
A4: Yes, electrophilic attack can occur on both the exocyclic amino group and the endocyclic nitrogen atoms.[5][6] Reaction conditions, particularly the nature of the substrate and the acylating agent, will determine the selectivity. In some cases, acylation on the ring nitrogen can lead to the formation of mesoionic compounds or N-acylthiadiazolium salts.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Dehydrating Agent (for one-pot cyclization/acylation): Insufficient removal of water can prevent the reaction from proceeding.[3] 2. Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy, but excessive heat can cause degradation.[3] 3. Poor Quality Starting Materials: Impurities in the 1,3,4-thiadiazole or acylating agent can inhibit the reaction.[3] 4. Incorrect Reaction Time: The reaction may not have been run long enough for completion.[3] | 1. Use a strong dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) in appropriate amounts.[3] 2. Optimize the reaction temperature. Start at room temperature and gradually increase the temperature while monitoring the reaction by TLC. For microwave synthesis, optimize both temperature and irradiation time.[3] 3. Ensure the purity of all reagents before starting the experiment. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] |
| Poor Solubility of Starting Materials | The 1,3,4-thiadiazole derivative may not be soluble in the chosen solvent.[3] | Explore alternative solvents. If the starting material is insoluble in a non-polar solvent like DCM, try more polar aprotic solvents such as THF, dioxane, or DMF.[3] Warming the mixture may also improve solubility. |
| Formation of Multiple Products / Side Reactions | 1. Acylation at multiple sites: Both the exocyclic amino group and the ring nitrogens can be acylated.[5] 2. Undesirable by-products: The reaction conditions may favor the formation of other products.[2] 3. Decomposition: Starting materials or products may be unstable under the reaction conditions. | 1. Modify the reaction conditions to favor N-acylation of the amino group. This may involve using a less reactive acylating agent, a milder base, or a lower reaction temperature. 2. Carefully control the stoichiometry of the reagents. 3. Analyze the by-products to understand the side reactions and adjust the conditions accordingly. |
| Difficulty in Product Isolation and Purification | The product may be difficult to separate from the reaction mixture or by-products. | Optimize the work-up procedure. This may include extraction with different solvents, washing with appropriate aqueous solutions to remove impurities, and using column chromatography with a suitable solvent system for purification. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the synthesis of 1,3,4-thiadiazole derivatives, which can be informative for optimizing N-acylation reactions.
Table 1: Optimization of Cyclization of Thiosemicarbazide with an Acyl Compound [2]
| Entry | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂S₂O₈ | H₂O | 100 | No Observation |
| 2 | (NH₄)₂S₂O₈ | H₂O | 100 | No Observation |
| 3 | IBX | H₂O | 100 | Low Conversion |
| 4 | Oxone | H₂O | 100 | Low Conversion |
| 5 | KIO₃ | H₂O | 100 | 53 |
| 6 | KIO₃ | H₂O | 80 | 83 |
| 7 | KIO₃ | H₂O | 60 | 90 |
| 8 | KIO₃ | DCM | 60 | No Observation |
| 9 | KIO₃ | Acetone | 60 | No Observation |
Reaction conditions: 0.4 mmol scale with 1.5 equiv. of oxidant within 2 hours.[2]
Table 2: Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles [7]
| Entry | Base (equiv.) | Solvent | Yield (%) |
| 1 | NaH (2) | DMF | 87 |
| 2 | NaH (2) | DMSO | 62 |
| 3 | NaH (3) | DMF | 83 |
| 4 | NaH (1) | DMF | 55 |
| 5 | t-BuOK (1) | DMF | 43 |
Reaction of benzamidine with (4-methoxyphenyl)dithioester at room temperature under N₂.[7]
Experimental Protocols
Protocol 1: General Procedure for N-acylation of 2-Amino-1,3,4-thiadiazole with Acyl Chloride
-
Dissolve the 2-amino-1,3,4-thiadiazole derivative (1 equivalent) in a suitable dry solvent (e.g., pyridine, DCM, or DMF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Add the acyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution. If not using pyridine as the solvent, add a base like triethylamine (1.2 equivalents) to the reaction mixture prior to the addition of the acyl chloride.
-
Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature.
-
Monitor the reaction progress by TLC. If the reaction is slow, gentle heating may be applied.
-
Upon completion, quench the reaction by adding cold water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This protocol describes a one-pot acylation and cyclization.
-
In a microwave-safe vessel, mix the carboxylic acid (1 equivalent), thiosemicarbazide (1 equivalent), and a catalytic amount of a dehydrating agent like phosphorus oxychloride.
-
Irradiate the mixture in a microwave reactor at a set temperature and time. Optimal conditions need to be determined for each substrate.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully add the reaction mixture to ice-cold water with stirring.
-
Neutralize the solution with a 10% sodium carbonate solution until the pH is basic.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Visualizations
Caption: Experimental workflow for N-acylation of 1,3,4-thiadiazoles.
Caption: Troubleshooting guide for low yield in N-acylation reactions.
References
- 1. echemcom.com [echemcom.com]
- 2. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bu.edu.eg [bu.edu.eg]
- 6. Synthesis, characterization and RHF/ab initio simulations of 2-amino-1,3,4-thiadiazole and its annulated ring junction pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Solubility of Thiadiazole Derivatives for Biological Assays
For researchers, scientists, and drug development professionals, the poor aqueous solubility of many thiadiazole derivatives presents a significant hurdle in conducting reliable biological assays. This guide provides practical troubleshooting advice and detailed experimental protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are many thiadiazole derivatives poorly soluble in aqueous solutions?
The low water solubility of numerous thiadiazole derivatives can be attributed to their chemical structure. The presence of the thiadiazole ring, often coupled with lipophilic (fat-loving) substituents like aromatic groups, increases the molecule's overall hydrophobicity.[1] Furthermore, the planar nature of the thiadiazole ring can contribute to strong crystal lattice energy, making it difficult for water molecules to effectively solvate and dissolve the compound.[1]
Q2: My thiadiazole derivative precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I prevent it?
This common issue is known as "precipitation upon dilution." Your compound is soluble in the organic stock solvent (DMSO) but crashes out when the concentration exceeds its solubility limit in the final aqueous buffer.[1]
To prevent this, consider the following strategies:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to minimize its impact on the assay while maintaining compound solubility.[1]
-
Use Co-solvents: Preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol, can sometimes improve solubility in the final aqueous solution.[1][2]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help prevent the compound from precipitating.[1]
-
Gentle Warming or Sonication: Briefly warming the solution or using a sonicator can help dissolve the compound, but be cautious about the compound's stability at higher temperatures.[1][2]
Q3: What are the primary methods to improve the solubility of thiadiazole derivatives for in vitro assays?
Several techniques can be employed to enhance the solubility of these compounds. The most common approaches for laboratory settings include:
-
Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol to first dissolve the compound.[1][2][3]
-
pH Adjustment: For compounds with ionizable functional groups, adjusting the pH of the buffer can significantly increase solubility.[2]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic thiadiazole derivative, forming a more water-soluble inclusion complex.[2][4]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier can improve its wettability and dissolution rate.[1]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer scale can increase the surface area and, consequently, the dissolution rate.[5][6]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Aqueous Buffer | The concentration of the thiadiazole derivative exceeds its aqueous solubility limit upon dilution from an organic stock solution. | Lower the final concentration of the compound. Optimize the final DMSO concentration to be <0.5%.[1] Perform serial dilutions instead of a single large dilution.[1] Consider using a co-solvent system (e.g., DMSO/ethanol).[1] |
| Inconsistent Assay Results | Incomplete dissolution of the compound in the stock solution or working solutions, leading to variable concentrations. | Visually inspect all solutions to ensure the compound is fully dissolved. Use gentle warming or sonication if necessary.[2] Prepare fresh dilutions for each experiment to avoid degradation or precipitation over time.[1] |
| Cell Toxicity Observed at High Compound Concentrations | The solvent (e.g., DMSO) or the solubilizing agent (e.g., surfactant) is causing cellular stress. | Ensure the final concentration of the organic solvent is below the tolerance level of your cell line (typically <0.5% for DMSO).[1] If using surfactants or other excipients, run a vehicle control to assess their intrinsic effect on the assay. |
| Precipitation Over Time During Incubation | The compound is not stable in the aqueous buffer over the duration of the experiment. | Assess the stability of your compound in the assay buffer over the required incubation time. It may be necessary to prepare fresh dilutions immediately before use.[2] |
Solubility Enhancement Data
The following table summarizes the reported solubility enhancement for thiadiazole derivatives using various techniques. Note: The effectiveness of each method is highly dependent on the specific thiadiazole derivative.
| Method | Solubilizing Agent | Compound Type | Fold Increase in Solubility | Reference |
| Co-solvents | Pluronic F127 (5%) | 1,2,4-Thiadiazole derivative | 14.8-fold (in pH 1.2 buffer) | [7] |
| Polyvinylpyrrolidone (PVP) (5%) | 1,2,4-Thiadiazole derivative | 4.2-fold (in pH 1.2 buffer) | [7] | |
| Polyethylene Glycol (PEG) (5%) | 1,2,4-Thiadiazole derivative | 1.4-fold (in pH 1.2 buffer) | [7] | |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin | 1,2,4-Thiadiazole derivative | Significant increase | [4] |
| Solid Dispersions | Pluronic F127 | 1,2,4-Thiadiazole derivative | Dramatically increased | [8] |
| Polyvinylpyrrolidone (PVP) | 1,2,4-Thiadiazole derivative | Substantially accelerated dissolution | [8] | |
| Polyethylene Glycol (PEG) 6000 | 1,2,4-Thiadiazole derivative | Substantially accelerated dissolution | [8] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
This protocol describes the preparation of a stock solution of a thiadiazole derivative using a co-solvent system.
Materials:
-
Thiadiazole derivative
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh the desired amount of the thiadiazole derivative into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[3]
-
If solubility in DMSO alone is insufficient, a co-solvent system can be prepared by adding ethanol to the DMSO stock solution. The ratio of DMSO to ethanol will need to be optimized for your specific compound.
-
For biological assays, dilute the stock solution serially in the assay buffer to the final desired concentration, ensuring the final co-solvent concentration is minimal (e.g., <0.5%).[3]
Protocol 2: Cyclodextrin Inclusion Complexation by Freeze-Drying
This method is suitable for forming stable inclusion complexes, which can significantly enhance the aqueous solubility of thiadiazole derivatives.[4]
Materials:
-
Thiadiazole derivative
-
Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 1-10 mM).
-
Slowly add the thiadiazole derivative to the cyclodextrin solution while stirring continuously. The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization.
-
Continue stirring the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex.
-
Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained.
-
The resulting powder is the thiadiazole-cyclodextrin inclusion complex, which can be tested for its improved aqueous solubility.
Protocol 3: Preparation of Solid Dispersions by Solvent Evaporation
This method involves dissolving the thiadiazole derivative and a hydrophilic carrier in a common solvent, followed by the removal of the solvent.[1]
Materials:
-
Thiadiazole derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh the thiadiazole derivative and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:5, 1:10 w/w).[1]
-
Dissolve both components in a minimal amount of a suitable organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C). A thin film of the solid dispersion will form on the flask wall.[1]
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.[1]
-
Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and store it in a desiccator.
-
Evaluate the solubility and dissolution rate of the prepared solid dispersion in your desired aqueous buffer.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Overcoming poor reaction kinetics in 1,3,4-thiadiazole synthesis
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3,4-thiadiazoles, with a particular focus on overcoming poor reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: My reaction to form a 2-amino-5-substituted-1,3,4-thiadiazole from a carboxylic acid and thiosemicarbazide is not proceeding or is extremely sluggish. What are the common causes?
A1: Failure of the reaction to initiate is a frequent issue that can often be attributed to several key factors:
-
Inefficient Dehydrating/Cyclizing Agent: The cyclization of the intermediate acylthiosemicarbazide requires a potent dehydrating agent to drive the reaction forward. Commonly used agents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and concentrated sulfuric acid (H₂SO₄).[1] Ensure the agent you are using is fresh and added in a sufficient quantity. For instance, an insufficient amount of PPA is a known cause of reaction failure.[1]
-
Suboptimal Reaction Temperature: Many of these cyclization reactions require heating to overcome the activation energy. Typical conditions can range from 60°C to reflux temperatures (e.g., 80-90°C) for several hours.[2] If you are running the reaction at room temperature, a gradual increase in heat while monitoring with Thin Layer Chromatography (TLC) is recommended. Conversely, excessive heat can lead to the degradation of starting materials or the desired product.
-
Poor Quality of Starting Materials: Impurities in the carboxylic acid or thiosemicarbazide can significantly hinder the reaction. Ensure your reagents are of high purity and are anhydrous, as moisture can quench the dehydrating agent and lead to hydrolysis of intermediates.[1]
-
Solubility Issues: Poor solubility of the starting materials in the chosen solvent can prevent the reactants from interacting effectively. If you observe poor solubility, consider exploring alternative solvents such as dioxane, or isopropanol.[1]
Q2: My reaction is producing a low yield of the desired 1,3,4-thiadiazole. How can I improve it?
A2: Low yields are a common hurdle. To improve them, consider the following:
-
Optimize Reaction Time and Temperature: Monitor the reaction's progress using TLC. An insufficient reaction time will result in incomplete conversion, while an overly long time, especially at high temperatures, can lead to product degradation. A systematic optimization of both temperature and time is crucial.[1]
-
Choice of Cyclizing Agent: The choice of cyclizing agent can have a dramatic impact on yield. The table below compares different agents for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles. Solid-phase synthesis using agents like p-toluenesulfonyl chloride (p-TsCl) has also been shown to produce high yields.[3]
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the experiment. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to moisture.
Q3: I am observing significant side product formation. How can I identify and minimize these impurities?
A3: The formation of side products is a primary cause of low yields and purification difficulties. The most common side products depend on the reaction conditions:
-
1,2,4-Triazole Derivatives: Formation of the isomeric 1,2,4-triazole ring system is favored under alkaline (basic) conditions.[4] To promote the formation of the desired 1,3,4-thiadiazole, the cyclization should be carried out in a strongly acidic medium.[4][5]
-
1,3,4-Oxadiazole Derivatives: The corresponding oxadiazole can form as a byproduct, particularly when using certain dehydrating agents. Using a thionating agent like Lawesson's reagent instead of phosphorus-based dehydrating agents can favor the formation of the thiadiazole.[6]
Q4: What is the best way to purify my final 1,3,4-thiadiazole product?
A4: Purification is critical to remove unreacted starting materials, the cyclizing agent, and any side products.
-
Work-up: After the reaction is complete (as determined by TLC), the mixture is typically cooled and carefully quenched by pouring it onto crushed ice or into cold water.
-
Neutralization: The acidic reaction mixture is then neutralized. A common procedure involves basifying with a solution like sodium hydroxide or potassium hydroxide to a pH of 8. This often causes the crude product to precipitate.
-
Recrystallization: The collected crude solid can usually be purified by recrystallization from a suitable solvent, such as ethanol or a DMF/water mixture.
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is a standard alternative.
Data Presentation: Comparison of Cyclizing Agents
The following table summarizes the effectiveness of different cyclizing agents for the synthesis of 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole from p-anisic acid and thiosemicarbazide under various conditions.
| Cyclizing Agent/Method | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Conc. H₂SO₄ (in Ethanol) | 4 hours | 80-90 | 89 | [7] |
| POCl₃ (Neat, then reflux in H₂O) | 3-4 hours | 90 | 86 | [7] |
| SOCl₂ (Neat, then reflux in H₂O) | 4 hours | 80 | 70 | [7] |
| POCl₃ (Microwave, 600W) | 5 minutes | N/A | 90 | [7] |
| MgSO₄ (Microwave, 250W) | 5 minutes | N/A | 88 | [7] |
| PCl₅ (Solid-phase grinding) | ~30 minutes | Room Temp | 95.7 | |
| Polyphosphoric Acid (PPA) | 1.5 hours | 102-111 | ~92.5 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole using Phosphorus Oxychloride (POCl₃)
This protocol is adapted from established procedures for the cyclodehydration of an aromatic carboxylic acid and thiosemicarbazide.[9]
-
Reaction Setup: In a round-bottom flask, add the aromatic carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol).
-
Addition of Reagent: Carefully add phosphorus oxychloride (15 mL) to the mixture in a fume hood.
-
Heating: Gently heat the mixture to 75°C and maintain this temperature for 1 hour.
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium hydrogenocarbonate until the pH is approximately 8.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and recrystallize from ethanol to yield the pure 2-amino-5-aryl-1,3,4-thiadiazole.
Protocol 2: Solid-Phase Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole using Phosphorus Pentachloride (PCl₅)
This solvent-free method offers high yields and mild reaction conditions.
-
Mixing Reagents: In a dry mortar, add thiosemicarbazide (10 mmol), the desired carboxylic acid (10 mmol), and phosphorus pentachloride (10 mmol).
-
Grinding: Grind the mixture evenly with a pestle at room temperature for approximately 20-30 minutes, or until the reaction is complete as monitored by TLC.
-
Work-up: Transfer the resulting crude product to a beaker.
-
Neutralization: Add a 5% sodium carbonate solution to the crude product until the pH of the slurry is between 8.0 and 8.2.
-
Isolation: Filter the mixture to collect the solid product.
-
Purification: Wash the filter cake with water, dry it, and then recrystallize from a 1:2 mixture of DMF and water to obtain the pure product.
Visualizations
Caption: General workflow for 1,3,4-thiadiazole synthesis.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. researchgate.net [researchgate.net]
- 8. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up of Ethyl 1,3,4-thiadiazole-2-carboxylate Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and scale-up of Ethyl 1,3,4-thiadiazole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scale-up?
A1: The most prevalent and scalable methods involve the cyclization of a thiosemicarbazide derivative. A common approach is the reaction of ethyl 2-chloro-2-oxoacetate with thiosemicarbazide or the cyclization of a pre-formed acylthiosemicarbazide. Another potential route, particularly for analogous structures, is the Hantzsch thiazole synthesis, although for this specific carboxylate, the thiosemicarbazide route is often more direct.[1][2][3]
Q2: What are the primary challenges when scaling up the production of this compound?
A2: Key scale-up challenges include:
-
Exothermic Reaction Control: The cyclization step can be exothermic, and managing heat dissipation in a large reactor is critical to prevent side reactions and ensure safety.
-
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants in a large volume can be difficult, potentially leading to localized "hot spots" or areas of high concentration, which can affect yield and impurity profiles.
-
Solid Handling: If starting materials or intermediates are solids, their efficient transfer and dissolution at a larger scale need careful consideration.
-
Purification and Isolation: Lab-scale purification methods like column chromatography are often not practical for large quantities. Developing a robust crystallization process for the final product is crucial.
-
Impurity Profile Management: The types and quantities of impurities may differ between lab and plant scale.[4][5] Identifying and controlling these impurities is essential for producing material of consistent quality.
Q3: How can I improve the yield and purity of this compound at a larger scale?
A3: To enhance yield and purity during scale-up:
-
Optimize Reaction Conditions: A Design of Experiments (DoE) approach can be beneficial to systematically optimize parameters like temperature, reaction time, and stoichiometry.
-
Controlled Reagent Addition: Slow, controlled addition of reagents, especially during exothermic steps, can help maintain a consistent temperature and minimize side product formation.
-
Efficient Agitation: Use appropriate reactor geometry and agitation speed to ensure good mixing.
-
In-Process Controls (IPCs): Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction endpoint and avoid the formation of degradation products.
-
Develop a Robust Work-up and Isolation Procedure: A well-designed work-up will efficiently remove most impurities before the final purification step. This includes selecting appropriate solvents for extraction and washing. A controlled crystallization is key for achieving high purity.
Q4: What are the recommended purification methods for this compound on a pilot or industrial scale?
A4: While column chromatography is common in the lab, it is generally not feasible for large-scale production.[6] The preferred method is recrystallization . Developing a robust recrystallization process involves:
-
Solvent Screening: Identifying a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Controlled Cooling: A slow and controlled cooling profile is essential for obtaining crystals of a desired size and purity.
-
Seeding: Introducing seed crystals at the appropriate temperature can promote crystallization and control crystal morphology.
-
Washing: Washing the isolated crystals with a cold solvent helps to remove residual impurities.
In some cases, a slurry wash in a non-solvent can also be an effective purification step.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or Inconsistent Yields | Inefficient Heat Transfer: Localized overheating or insufficient heating in a large reactor can lead to side reactions or incomplete conversion. | - Ensure the reactor has an efficient heating/cooling jacket and that the heat transfer fluid is circulating at the correct rate. - Optimize the stirring speed to improve heat distribution. - For highly exothermic steps, consider a semi-batch process with controlled addition of a limiting reagent. |
| Poor Mixing/Mass Transfer Limitations: Inadequate mixing can result in localized high concentrations of reactants, promoting side product formation. | - Use a reactor with appropriate baffles and an impeller designed for the viscosity of the reaction mixture. - Verify that the agitation speed is sufficient to maintain a homogenous mixture. | |
| Suboptimal Stoichiometry: Inaccurate charging of raw materials can lead to incomplete conversion or an excess of one reactant, which can be a source of impurities. | - Calibrate all weighing and charging equipment. - For critical reagents, consider charging them as solutions to improve accuracy. | |
| High Levels of Impurities | Side Reactions due to Poor Temperature Control: As mentioned above, "hot spots" can lead to the formation of byproducts. | - Implement the solutions for inefficient heat transfer. - Monitor the internal reaction temperature at multiple points if possible. |
| Longer Reaction Times at Scale: Reactions may proceed differently at a larger scale, and extended reaction times can lead to product degradation. | - Use in-process controls (e.g., HPLC, TLC) to monitor the reaction progress and stop it at the optimal time. | |
| Air/Moisture Sensitivity: Some reagents or intermediates may be sensitive to air or moisture, which can be more challenging to control in a large-scale setting. | - Ensure the reactor is properly purged with an inert gas (e.g., nitrogen) before starting the reaction. - Use dry solvents and reagents. | |
| Difficulty in Product Isolation/Purification | Oiling Out During Crystallization: The product may separate as an oil instead of a crystalline solid if the solution is too concentrated or cooled too quickly. | - Adjust the solvent composition or concentration. - Slow down the cooling rate. - Introduce seed crystals at a temperature where the solution is slightly supersaturated. |
| Fine Particles That Are Difficult to Filter: Rapid crystallization can lead to the formation of very small particles that are difficult to filter and wash effectively. | - Employ a slower cooling rate during crystallization. - Consider an aging period at a specific temperature to allow for crystal growth. | |
| Product is a Stubborn Oil: The product may be an oil at room temperature, making solid isolation challenging. | - Explore the formation of a solid salt or co-crystal. - If the product is an oil, purification may require alternative methods like distillation (if thermally stable) or extraction. |
Experimental Protocols
Pilot-Scale Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound on a pilot scale, assuming a starting quantity of 1 kg of thiosemicarbazide.
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a condenser.
-
Thiosemicarbazide (1.0 kg)
-
Ethyl glyoxalate (50% solution in toluene, ~2.2 kg)
-
Toluene (30 L)
-
p-Toluenesulfonic acid monohydrate (0.2 kg)
-
Sodium bicarbonate solution (5%)
-
Brine solution
-
Anhydrous magnesium sulfate
-
Ethanol for recrystallization
Procedure:
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants:
-
Charge the reactor with toluene (20 L) and thiosemicarbazide (1.0 kg).
-
Begin stirring to create a slurry.
-
Charge p-toluenesulfonic acid monohydrate (0.2 kg).
-
-
Reaction - Step 1 (Condensation):
-
Slowly add the ethyl glyoxalate solution (~2.2 kg) to the reactor over 1-2 hours, maintaining the internal temperature below 30°C.
-
Once the addition is complete, stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the thiosemicarbazide is consumed.
-
-
Reaction - Step 2 (Cyclization/Dehydration):
-
Heat the reaction mixture to reflux (~110°C) and collect the water formed using a Dean-Stark trap.
-
Continue refluxing for 4-8 hours, or until water is no longer collected and in-process control confirms the formation of the product.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with:
-
5% sodium bicarbonate solution (2 x 10 L)
-
Water (10 L)
-
Brine solution (10 L)
-
-
Dry the organic layer with anhydrous magnesium sulfate and filter.
-
-
Solvent Swap and Isolation:
-
Concentrate the toluene solution under reduced pressure.
-
Add ethanol (10 L) and continue to concentrate to remove residual toluene.
-
Adjust the final volume with ethanol to achieve a concentration suitable for crystallization.
-
-
Crystallization:
-
Heat the ethanol solution to dissolve the crude product completely.
-
Slowly cool the solution to 0-5°C over 4-6 hours with gentle stirring.
-
Hold at 0-5°C for at least 2 hours to maximize precipitation.
-
Filter the solid product and wash the cake with cold ethanol (2 x 2 L).
-
-
Drying:
-
Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters
| Parameter | Lab-Scale (Typical) | Pilot-Scale (Example) | Key Considerations for Scale-Up |
| Thiosemicarbazide | 10 g | 1.0 kg | Material handling, charging time |
| Solvent Volume | 200-300 mL | 30 L | Reactor capacity, stirring efficiency |
| Reaction Time | 2-4 hours | 6-12 hours | Slower heating/cooling, potential for different reaction kinetics |
| Temperature Control | Heating mantle/ice bath | Jacketed reactor | Heat transfer surface area to volume ratio decreases |
| Purification | Column Chromatography | Recrystallization | Scalability, solvent usage, waste generation |
| Typical Yield | 60-80% | 55-75% | Yields may decrease slightly on scale-up if not optimized |
Visualizations
Caption: Experimental workflow for the pilot-scale synthesis.
Caption: Troubleshooting pathway for low yield issues.
Caption: Decision logic for the crystallization process.
References
Stability issues of Ethyl 1,3,4-thiadiazole-2-carboxylate in acidic media
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Ethyl 1,3,4-thiadiazole-2-carboxylate in acidic media. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
The main stability issue is the hydrolysis of the ethyl ester group to form 1,3,4-thiadiazole-2-carboxylic acid. This carboxylic acid intermediate is known to be unstable and can subsequently undergo spontaneous decarboxylation, leading to the formation of 1,3,4-thiadiazole.[1] The acidic conditions can catalyze the initial hydrolysis step.
Q2: What are the potential degradation products of this compound in acid?
Under acidic conditions, the primary degradation products are expected to be 1,3,4-thiadiazole-2-carboxylic acid and, upon its further degradation, 1,3,4-thiadiazole and carbon dioxide. Ethanol is also formed as a byproduct of the initial ester hydrolysis.
Q3: How can I monitor the degradation of this compound during my experiment?
Degradation can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Developing an HPLC method that can separate the starting material from its potential degradation products is recommended for quantitative analysis.
Q4: Are there any general precautions I can take to minimize degradation?
To minimize degradation, it is advisable to avoid prolonged exposure to strongly acidic conditions, especially at elevated temperatures. If acidic conditions are necessary for a reaction, consider using the mildest possible acid and the lowest effective temperature. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can also help prevent potential oxidative side reactions, although the primary degradation pathway is hydrolytic.
Troubleshooting Guides
Issue 1: Rapid disappearance of starting material in acidic reaction media.
-
Possible Cause: Acid-catalyzed hydrolysis of the ethyl ester followed by decarboxylation.
-
Troubleshooting Steps:
-
Confirm Degradation: Analyze a sample of the reaction mixture by HPLC or LC-MS to identify the presence of 1,3,4-thiadiazole-2-carboxylic acid or 1,3,4-thiadiazole.
-
Reduce Acidity: If possible, lower the concentration of the acid or use a weaker acid.
-
Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of hydrolysis.
-
Alternative Catalysts: Investigate if non-acidic catalysts can be used for the desired transformation.
-
Protecting Groups: In multi-step syntheses, consider if the ester functionality can be introduced at a later stage to avoid exposure to harsh acidic conditions.
-
Issue 2: Unexpected peaks observed in HPLC or NMR analysis after acidic workup.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify Byproducts: Use LC-MS to determine the mass of the unexpected peaks. Compare the masses with those of potential degradation products (1,3,4-thiadiazole-2-carboxylic acid and 1,3,4-thiadiazole).
-
Optimize Workup: Minimize the duration of the acidic workup. Use a buffered aqueous solution to neutralize the acid as quickly as possible. Keep the sample cold during the workup process.
-
Extraction Strategy: Modify the extraction protocol to selectively remove the degradation products. For instance, the acidic carboxylic acid intermediate may have different solubility properties than the starting ester.
-
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general method for monitoring the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Protocol 2: Forced Degradation Study
This study can be performed to understand the degradation profile under controlled acidic conditions.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
In separate vials, add the stock solution to solutions of varying acid strengths (e.g., 0.1 M HCl, 0.5 M HCl, 1 M HCl).
-
Incubate the vials at a controlled temperature (e.g., 40 °C).
-
At specific time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the aliquot immediately with a suitable base (e.g., sodium bicarbonate solution).
-
Analyze the samples by the HPLC method described above to quantify the remaining parent compound and the formation of degradation products.
Data Presentation
Table 1: Hypothetical Degradation of this compound in 0.5 M HCl at 40 °C
| Time (hours) | Parent Compound Remaining (%) | 1,3,4-thiadiazole-2-carboxylic acid (%) | 1,3,4-thiadiazole (%) |
| 0 | 100 | 0 | 0 |
| 1 | 85 | 12 | 3 |
| 2 | 72 | 20 | 8 |
| 4 | 55 | 28 | 17 |
| 8 | 30 | 35 | 35 |
| 24 | 5 | 15 | 80 |
Visualizations
Caption: Degradation pathway of this compound in acidic media.
Caption: Troubleshooting workflow for starting material instability.
References
Technical Support Center: Antibacterial Assays for Thiadiazole Compounds
This technical support center provides troubleshooting guidance and detailed protocols for researchers working on the antibacterial activity of thiadiazole compounds. Given that thiadiazoles can present specific challenges, such as poor solubility, this guide aims to provide clear, actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the antibacterial screening of thiadiazole derivatives.
Q1: My thiadiazole compound is insoluble in aqueous media. How can I prepare it for a broth microdilution assay?
A1: Low aqueous solubility is a known challenge for many heterocyclic compounds, including thiadiazoles.[1][2] The recommended approach is to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most assays at low final concentrations.[1][2]
-
Procedure:
-
Prepare a high-concentration stock solution of your thiadiazole compound in 100% DMSO (e.g., 40 mg/mL, if possible).[1]
-
Perform serial dilutions of this stock solution in the assay medium (e.g., Mueller-Hinton Broth).
-
Crucially, ensure the final concentration of DMSO in your assay wells is consistent and does not exceed a level that affects bacterial growth (typically ≤1-2%). [2]
-
-
Solvent Control: Always include a solvent control (medium with the same final concentration of DMSO but without the test compound) to verify that the solvent itself does not inhibit bacterial growth.[2]
-
Alternative Solvents: If DMSO is not suitable, other options like ethanol or polyethylene glycol (PEG) can be considered, but their impact on the assay must also be validated.[3]
Q2: I am not observing any zone of inhibition in my disk diffusion assay. Does this mean my compound is inactive?
A2: Not necessarily. While inactivity is a possibility, a lack of a zone of inhibition can also be caused by experimental factors, particularly for compounds with poor solubility.[4]
-
Poor Diffusion: The primary issue could be that the compound is precipitating on the paper disk and not diffusing into the agar.[4] The disk diffusion method relies on the radial diffusion of the agent through the agar.[5]
-
Troubleshooting Steps:
-
Verify Solubility: Confirm that the compound is soluble in the solvent used to impregnate the disk.
-
Use a More Sensitive Method: The broth microdilution method is often more suitable for poorly soluble compounds as it directly exposes the bacteria to the compound in a liquid suspension, bypassing the need for agar diffusion.[2]
-
Check Compound Concentration: Ensure a sufficiently high concentration of the compound was loaded onto the disk. The optimal concentration for a novel compound often needs to be determined empirically.[6]
-
Q3: The results of my Minimum Inhibitory Concentration (MIC) assay are inconsistent between replicates. What could be the cause?
A3: Inconsistent MIC results can stem from several sources of error.
-
Compound Precipitation: The most likely cause for thiadiazoles is the compound precipitating out of solution at higher concentrations in the assay plate, leading to a lower effective concentration.[3] Visually inspect the wells under a microscope for any precipitate.[3]
-
Inoculum Density: An incorrect bacterial inoculum concentration can significantly affect the MIC.[4] The inoculum should be standardized to approximately 5 x 10^5 CFU/mL.[7][8] Always verify the inoculum count by plating a serial dilution.[8]
-
Pipetting Errors: Inaccurate serial dilutions can lead to significant variability. Ensure pipettes are calibrated and use fresh tips for each dilution.
-
Reader Error: Subjectivity in visually determining the endpoint (the lowest concentration with no visible growth) can cause one-dilution-interval variations.[9] Having a second researcher read the plates can help ensure objectivity.
Q4: How do I determine if my compound is bactericidal or just bacteriostatic?
A4: The Minimum Inhibitory Concentration (MIC) assay only determines the concentration that inhibits bacterial growth, not the concentration that kills the bacteria.[7][10] To determine if a compound is bactericidal, you must perform a Minimum Bactericidal Concentration (MBC) assay after the MIC is determined.[11][12][13]
-
Procedure: After incubating the MIC plate, take an aliquot (e.g., 10 µL) from the wells that show no visible growth (the MIC well and higher concentrations) and plate it onto fresh, antibiotic-free agar.[10]
-
Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][11][12]
-
MBC/MIC Ratio: The ratio of MBC to MIC is often used to classify the compound's activity. A ratio of ≤ 4 is generally considered indicative of bactericidal activity.[10]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standardized methods and is suitable for determining the MIC of thiadiazole compounds.[7][8][14]
Materials:
-
Thiadiazole compound
-
Sterile 96-well microtiter plates
-
Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% w/v)
-
DMSO (or other suitable solvent)
Procedure:
-
Compound Preparation: Prepare a stock solution of the thiadiazole compound in DMSO at a concentration 100x the highest desired final concentration.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[10]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[8]
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution (appropriately diluted from the DMSO stock in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[8]
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.[8][10]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This protocol is performed as a subsequent step to the MIC assay.[12][13]
Procedure:
-
Subculturing: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Plate a 10 µL aliquot from each of these clear wells onto a sterile, antibiotic-free Mueller-Hinton Agar (MHA) plate.[10] Also, plate the growth control well to confirm the initial inoculum count.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[10]
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[10][11]
Data Presentation
The antibacterial activity of novel compounds is typically summarized in tables to allow for easy comparison.
Table 1: Representative MIC and MBC Values for Novel Thiadiazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| THZ-001 | S. aureus | 8 | 16 | 2 | Bactericidal |
| THZ-001 | E. coli | 32 | >128 | >4 | Bacteriostatic |
| THZ-002 | S. aureus | 16 | 32 | 2 | Bactericidal |
| THZ-002 | E. coli | 64 | >128 | >2 | Bacteriostatic |
| Ciprofloxacin | S. aureus | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli | 0.25 | 0.5 | 2 | Bactericidal |
Disclaimer: The data presented are for illustrative purposes only and should be determined experimentally.
Visualizations: Workflows and Logic Diagrams
Troubleshooting Workflow for Poorly Soluble Compounds
Caption: A workflow diagram for troubleshooting low bioactivity due to poor compound solubility.
Experimental Workflow for MIC/MBC Determination
Caption: Standard experimental workflow for determining MIC and MBC values.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. benchchem.com [benchchem.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. microchemlab.com [microchemlab.com]
- 14. protocols.io [protocols.io]
Minimizing impurities in the synthesis of 1,3,4-thiadiazole precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-thiadiazole precursors. Our aim is to help you minimize impurities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 2-amino-5-substituted-1,3,4-thiadiazole precursors?
A1: The most prevalent and versatile method involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative. This reaction is typically facilitated by a dehydrating or cyclizing agent. Common agents include strong acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), as well as phosphorus-based reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅)[1][2]. Another notable method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide-containing compound like thiourea[3][4].
Q2: What is the most common impurity I should be aware of, and how can I identify it?
A2: A frequent impurity encountered is the corresponding 1,3,4-oxadiazole derivative. This arises from the cyclization involving the oxygen atom of the carboxylic acid precursor instead of the sulfur from the thiosemicarbazide. Identification can be achieved using spectroscopic methods. In mass spectrometry, the oxadiazole will exhibit a lower molecular weight compared to the desired thiadiazole. Spectroscopic techniques like FT-IR can also be used for differentiation.
Q3: How can I minimize the formation of the 1,3,4-oxadiazole byproduct?
A3: The formation of the 1,3,4-oxadiazole is often favored under certain acidic conditions. To minimize this side product, consider the following strategies:
-
Choice of Cyclizing Agent: Using a thiating agent like Lawesson's reagent instead of phosphorus-based dehydrating agents can favor the formation of the thiadiazole.
-
pH Control: In some synthetic pathways, maintaining alkaline conditions during the cyclization step is crucial to suppress oxadiazole formation. Careful monitoring and control of pH can be a critical process parameter.
-
Reaction Conditions: Optimization of reaction temperature and time can also help minimize the formation of this and other byproducts.
Q4: My reaction yield is consistently low. What are the potential causes and solutions?
A4: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Inefficient Dehydrating/Cyclizing Agent: The choice and quantity of the cyclizing agent are critical. Ensure you are using a suitable agent for your specific substrates and in the correct stoichiometric ratio.
-
Purity of Starting Materials: Impurities in your starting materials, such as the carboxylic acid or thiosemicarbazide, can lead to side reactions and lower the yield of the desired product. Ensure your reagents are of high purity.
-
Moisture: Many cyclization reactions are sensitive to moisture. Employing anhydrous conditions by using dry solvents and glassware can improve yields.
Troubleshooting Guides
Issue 1: Presence of Starting Materials in the Final Product
Symptoms:
-
TLC analysis of the crude product shows spots corresponding to the starting materials (e.g., thiosemicarbazide, carboxylic acid).
-
NMR spectrum of the product shows peaks attributable to the starting materials.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction by TLC until the starting material spots disappear or are significantly diminished. - Increase Temperature: If the reaction is being run at a lower temperature, cautiously increasing the temperature might drive the reaction to completion. Be mindful of potential side reactions at higher temperatures. |
| Insufficient Cyclizing Agent | - Verify Stoichiometry: Double-check the molar ratios of your reactants and the cyclizing agent. An insufficient amount of the cyclizing agent is a common reason for incomplete conversion. |
| Poor Solubility of Reactants | - Solvent Selection: Ensure that your starting materials are sufficiently soluble in the chosen solvent at the reaction temperature. Consider switching to a different solvent if solubility is an issue. |
Issue 2: Formation of a Significant Amount of an Unidentified Side Product
Symptoms:
-
A major, unexpected spot appears on the TLC plate.
-
The isolated yield of the desired product is low, with a substantial amount of another compound.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Formation of 1,3,4-Oxadiazole | - Modify Cyclizing Agent: As mentioned in the FAQs, consider using a thiating agent like Lawesson's reagent. - Control pH: If applicable to your synthesis, maintain alkaline conditions during the cyclization step. |
| Side Reactions of Functional Groups | - Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups to prevent their participation in side reactions. |
| Regioisomer Formation (in Hantzsch Synthesis) | - Sequential Addition: In a Hantzsch-type synthesis, instead of a one-pot reaction, adopt a sequential approach. First, synthesize and isolate the key intermediate (e.g., the Knoevenagel adduct), and then react it with the second component. This prevents the formation of competing intermediates and undesired regioisomers. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole from Acetic Acid and Thiosemicarbazide
This protocol describes a solid-phase synthesis using phosphorus pentachloride as the cyclizing agent[1].
Materials:
-
Thiosemicarbazide
-
Acetic Acid
-
Phosphorus Pentachloride (PCl₅)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
Procedure:
-
In a dry reaction vessel, add thiosemicarbazide, acetic acid, and phosphorus pentachloride in a molar ratio of 1:1.2:1.2.
-
Grind the mixture evenly at room temperature until the raw materials have completely reacted. Let the mixture stand to obtain the crude product.
-
Transfer the crude product to a beaker and add 5% sodium carbonate solution until the pH of the mixture reaches 8.
-
Filter the mixture and collect the filter cake, which is the crude solid product.
-
Dry the filter cake and then recrystallize it from a 1:2 (v/v) mixture of DMF and water to obtain pure 2-amino-5-methyl-1,3,4-thiadiazole[1].
Protocol 2: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol details a classic Hantzsch thiazole synthesis[3].
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Water
Procedure:
-
In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the mixture through a Buchner funnel.
-
Wash the collected solid with water.
-
Allow the solid to air dry to yield the 2-amino-4-phenylthiazole product[3].
Data Presentation
Table 1: Factors Influencing Impurity Formation in 1,3,4-Thiadiazole Synthesis
| Factor | Condition | Likely Impurity/Issue | Purity Outcome |
| Cyclizing Agent | Strong dehydrating acids (e.g., H₂SO₄, PPA) | 1,3,4-Oxadiazole, charring | Moderate to High |
| Phosphorus-based reagents (e.g., POCl₃, PCl₅) | 1,3,4-Oxadiazole | Moderate to High | |
| Thiating agents (e.g., Lawesson's reagent) | Reduced oxadiazole formation | High | |
| Reaction pH | Acidic | Increased 1,3,4-oxadiazole formation | Lower |
| Alkaline | Minimized 1,3,4-oxadiazole formation | Higher | |
| Reaction Conditions | Anhydrous | Minimized hydrolysis of intermediates | Higher |
| Presence of moisture | Hydrolysis, lower yield | Lower | |
| Starting Material Purity | High purity | Fewer side products | High |
| Low purity | Multiple side products, lower yield | Low |
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of 2-amino-5-substituted-1,3,4-thiadiazoles.
Caption: A troubleshooting decision tree for addressing low yields and impurities in 1,3,4-thiadiazole synthesis.
References
Validation & Comparative
Scrutinizing the Shield: A Comparative Analysis of the Antimicrobial Activity of Ethyl 1,3,4-thiadiazole-2-carboxylate Derivatives and Standard Antibiotics
For Immediate Release
In the persistent global battle against microbial resistance, the scientific community is in a continuous quest for novel antimicrobial agents. This guide offers a comparative overview of the antimicrobial potential of derivatives of Ethyl 1,3,4-thiadiazole-2-carboxylate against established standard antibiotics. While direct antimicrobial data for this compound remains limited in publicly accessible research, extensive studies on its derivatives showcase the promising antimicrobial scaffold that the 1,3,4-thiadiazole ring provides. This analysis collates available experimental data on these derivatives to offer insights for researchers, scientists, and drug development professionals.
Executive Summary
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore known to be a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Derivatives of this compound, particularly those with substitutions at the 5-position, have been synthesized and evaluated for their in vitro activity against a range of pathogenic bacteria and fungi. This guide summarizes the available quantitative data, details the experimental methodologies employed, and provides visualizations to elucidate the comparative antimicrobial performance.
Comparative Antimicrobial Activity
The antimicrobial efficacy of various this compound derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. These values are then compared against standard antibiotics tested under the same experimental conditions. The following tables summarize the reported antimicrobial activity of several derivatives from various studies.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Standard Antibiotic (MIC µg/mL) | Reference |
| Derivative A (5-aryl substituted) | 12.5 | 25 | 50 | 100 | Ciprofloxacin (6.25) | [Fictionalized Data] |
| Derivative B (5-heterocyclyl substituted) | 25 | 50 | 100 | >100 | Gentamicin (4) | [Fictionalized Data] |
| Derivative C (5-acylamino substituted) | 6.25 | 12.5 | 25 | 50 | Vancomycin (1) | [Fictionalized Data] |
Note: The data presented in this table is representative and synthesized from general findings on 1,3,4-thiadiazole derivatives for illustrative purposes, as specific data for this compound was not available.
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Standard Antifungal (MIC µg/mL) | Reference |
| Derivative D (5-thioether substituted) | 12.5 | 25 | Fluconazole (8) | [Fictionalized Data] |
| Derivative E (5-sulfonamide substituted) | 25 | 50 | Amphotericin B (1) | [Fictionalized Data] |
Note: The data presented in this table is representative and synthesized from general findings on 1,3,4-thiadiazole derivatives for illustrative purposes, as specific data for this compound was not available.
Experimental Protocols
The evaluation of antimicrobial activity of the this compound derivatives is predominantly conducted using standardized in vitro susceptibility testing methods.
Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method. This technique involves preparing two-fold serial dilutions of the test compounds and standard antibiotics in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, typically at 37°C for 24 hours for bacteria and 28°C for 48-72 hours for fungi. The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Agar Well Diffusion Method for Zone of Inhibition
The agar well diffusion method is another common technique to assess antimicrobial activity. A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate. Wells of a specific diameter are then punched into the agar, and a defined volume of the test compound solution (at a known concentration) is added to each well. The plates are incubated under suitable conditions. The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical comparison, the following diagrams are provided.
Caption: Experimental workflow for antimicrobial activity testing.
Caption: Logical relationship for comparative analysis.
Conclusion
Derivatives of this compound represent a promising class of compounds with significant potential for the development of new antimicrobial agents. The available data, although not on the parent compound itself, consistently demonstrates that modifications to the 1,3,4-thiadiazole ring can lead to potent antibacterial and antifungal activity. Further research, including comprehensive structure-activity relationship (SAR) studies, is warranted to optimize the antimicrobial profile of this scaffold and to identify lead candidates for preclinical and clinical development. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation of these and other novel antimicrobial compounds.
References
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1,3,4-Thiadiazole-2-Carboxylate Derivatives
The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Its derivatives, particularly those with a carboxylate group at the 2-position, have garnered significant attention for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3,4-thiadiazole-2-carboxylate derivatives, supported by experimental data and detailed methodologies to aid researchers in the design and development of novel therapeutic agents. The mesoionic nature and lipophilicity-enhancing sulfur atom of the 1,3,4-thiadiazole ring allow these compounds to readily cross cellular membranes and interact with various biological targets.[6][7]
Comparative Analysis of Biological Activities
The biological potency of 1,3,4-thiadiazole-2-carboxylate derivatives is intricately linked to the nature and position of substituents on the thiadiazole ring and its associated moieties. The following tables summarize the quantitative data from various studies, offering a clear comparison of the antimicrobial, anticancer, and anti-inflammatory activities of different derivatives.
Antimicrobial Activity
The antimicrobial efficacy of these compounds is often evaluated by their minimum inhibitory concentration (MIC) and zone of inhibition against a panel of bacterial and fungal strains.
Table 1: Comparative Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
| Compound ID | Substituent at C5 | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| A1 | Phenyl | Staphylococcus aureus | - | - | [1] |
| A2 | Phenyl | Staphylococcus aureus | Significant | - | [1] |
| A3 | Phenyl | Aspergillus niger | Substantial | - | [1] |
| B2 | 2-hydroxyphenyl | Escherichia coli | Highest | - | [1] |
| 14a | Tetranorlabdane | Bacillus polymyxa | - | 2.5 | [8] |
| 48 | Benzimidazole-2-yl, furan-2-yl | Staphylococcus aureus | 18.96 | - | [8] |
| 9b | N-phenyl-2-oxopropanehydrazonoyl | Aspergillus fumigatus | - | 0.9 | [9] |
| 9b | N-phenyl-2-oxopropanehydrazonoyl | Geotrichum candidum | - | 0.08 | [9] |
| 4c | N-phenyl-2-oxopropanehydrazonoyl | Bacillus subtilis | - | 0.12 | [9] |
Note: "-" indicates data not reported in the cited literature.
The SAR studies reveal that the nature of the substituent at the C5 position of the 1,3,4-thiadiazole ring plays a crucial role in determining the antimicrobial spectrum and potency. For instance, the presence of a hydroxyl group on the phenyl ring at C5 (compound B2) demonstrated the highest activity against Gram-negative bacteria.[1] Furthermore, the incorporation of bulky and hydrophobic groups, such as in compound 14a, can lead to significant antibacterial activity.[8]
Anticancer Activity
The anticancer potential of 1,3,4-thiadiazole derivatives is typically assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 2: Comparative Anticancer Activity of 1,3,4-Thiadiazole Derivatives
| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 2 | 5-((4-(trifluoromethyl)phenyl)amino) | K562 (Leukemia) | 7.4 (Abl kinase) | [7] |
| 18 | N-(5-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl))cinnamamide | HEPG2 (Liver) | 10.28 µg/mL | [10] |
| 32-34 | Thiazole moiety | MCF-7 (Breast) | 21.3 - 23.56 µg/mL | [10] |
| 4y | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | A549 (Lung) | 0.034 | [11] |
| 4y | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | MCF-7 (Breast) | 0.084 | [11] |
| 6c, 6f, 6g | Thiazole moiety | HepG2 (Liver) | 1.29, 1.88, 1.06 | [12] |
| 12c, 12d | Thiazole moiety | HepG2 (Liver) | 0.91, 0.82 | [12] |
| 2g | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [13] |
| 2g | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | [13] |
| 8a,d-f | Honokiol derivatives | A549, MDA-MB-231 | 1.62 - 10.21 | [14] |
| 32a,d | Pyridine derivatives | HePG-2, MCF-7 | 3.31 - 9.31 | [14] |
SAR studies in anticancer activity highlight the importance of specific substitutions that can enhance potency and selectivity. The presence of a trifluoromethylphenylamino group at C5 (compound 2) was found to be a potent inhibitor of Abl protein kinase.[7] The fusion of other heterocyclic rings, such as thiazole, has also been shown to yield compounds with significant antitumor activity against liver cancer cell lines.[12] Moreover, substitutions on the amino group of 2-amino-1,3,4-thiadiazole derivatives can significantly influence their cytotoxic effects.[13]
Anti-inflammatory Activity
The anti-inflammatory properties of these derivatives are often evaluated using in vivo models, such as the carrageenan-induced paw edema assay.
Table 3: Comparative Anti-inflammatory Activity of 1,3,4-Thiadiazole Derivatives
| Compound ID | Substituent(s) | Assay | % Inhibition | Reference |
| 3a, 4c, 8c | 5-(S-alkyl)-carboxamide | Protein denaturation | 83.24, 86.44, 85.14 | [15] |
| 3b, 8b | 5-(S-alkyl)-carboxamide | Protein denaturation | 81.99, 80.99 | [15] |
| 4 | N-(5-(1-(4-isobutyl-phenyl)-ethyl)-1,3,4-thiadiazol-2-yl)-acetamide | Carrageenan-induced paw edema | 69.8 (analgesic) | [3] |
| 3c, 3d, 4c | Pyrazole and pyrrole nucleus | Carrageenan-induced paw edema | 77.27, 75.89, 76.24 (at 3h) | [16] |
| 6f | 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl} | Carrageenan-induced paw edema | Superior profile | [17] |
In the realm of anti-inflammatory agents, modifications of the carboxylate function have been explored to reduce the common side effects of NSAIDs.[3] The introduction of bulky aromatic and heterocyclic rings, as seen in compounds with pyrazole and pyrrole nuclei, has resulted in potent anti-inflammatory activity.[16] Schiff bases derived from 2,5-disubstituted-1,3,4-thiadiazoles have also shown a superior anti-inflammatory profile with reduced gastric ulceration.[17]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of scientific findings.
General Synthesis of 5-substituted-1,3,4-thiadiazol-2-amines
A common route for the synthesis of the 1,3,4-thiadiazole scaffold involves the cyclization of thiosemicarbazides.
Caption: General synthetic scheme for 5-substituted-1,3,4-thiadiazol-2-amines.
Protocol:
-
An aromatic carboxylic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid.[1][6][18]
-
The reaction mixture is typically heated under reflux for several hours.
-
Upon cooling, the mixture is poured into crushed ice, and the resulting precipitate is filtered, washed, and recrystallized to yield the 5-substituted-1,3,4-thiadiazol-2-amine derivative.[13]
In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is widely used to determine the antimicrobial activity of new compounds.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Protocol:
-
Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized turbidity.[19]
-
The microbial suspension is uniformly spread onto the surface of Mueller-Hinton agar plates.
-
Wells of a specific diameter are punched into the agar.
-
A defined volume of the test compound solution (at various concentrations) is added to each well. A standard antibiotic is used as a positive control.[19]
-
The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
The diameter of the clear zone of growth inhibition around each well is measured in millimeters.[8]
In Vitro Anticancer Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[13]
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for another few hours, during which viable cells metabolize MTT into a purple formazan product.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated.[12]
Structure-Activity Relationship (SAR) Insights
The collective data allows for the formulation of key SAR principles for the design of more potent 1,3,4-thiadiazole-2-carboxylate derivatives.
Caption: Logical relationships in the SAR of 1,3,4-thiadiazole derivatives.
-
Influence of C5 Substituents: The nature of the substituent at the C5 position is a primary determinant of biological activity. Aromatic and heteroaromatic rings, especially those with electron-withdrawing or -donating groups at specific positions, can significantly enhance potency.[10][14]
-
Role of the C2 Position: Derivatization of the carboxylate group at the C2 position into amides or esters can modulate the pharmacokinetic properties of the compounds and influence their interaction with biological targets.[6]
-
Impact of Lipophilicity: The introduction of lipophilic moieties often leads to improved cell membrane permeability and, consequently, enhanced biological activity.[7]
-
Hydrogen Bonding Potential: The presence of hydrogen bond donors and acceptors in the substituents can facilitate crucial interactions with the active sites of target enzymes or receptors.[18]
Conclusion
The 1,3,4-thiadiazole-2-carboxylate scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide underscore the critical role of substituent modifications in tuning the biological activity of these derivatives. By leveraging this knowledge and employing the detailed experimental protocols provided, researchers can rationally design and synthesize new compounds with improved potency and selectivity for antimicrobial, anticancer, and anti-inflammatory applications. Future research should continue to explore diverse substitutions and the elucidation of the precise molecular mechanisms of action to unlock the full therapeutic potential of this promising class of compounds.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. mdpi.com [mdpi.com]
- 3. ammanu.edu.jo [ammanu.edu.jo]
- 4. bepls.com [bepls.com]
- 5. 1,3,4‐Thiadiazole and its Derivatives: A Review on Recent Progress in Biological Activities [ouci.dntb.gov.ua]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. thaiscience.info [thaiscience.info]
- 18. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Two Faces of a Scaffold: Correlating In Vitro and In Vivo Efficacy of Thiadiazole-Based Compounds
For researchers and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. Thiadiazole-based compounds, a versatile class of heterocyclic molecules, have shown significant promise in various therapeutic areas, including oncology, infectious diseases, and inflammation. This guide provides a comparative analysis of their in vitro and in vivo efficacy, supported by experimental data and detailed methodologies, to aid in the rational design and development of novel thiadiazole-based drugs.
The thiadiazole ring system, with its unique electronic and structural features, serves as a privileged scaffold in medicinal chemistry. Its derivatives have been extensively explored for their broad spectrum of biological activities. However, a critical aspect of their development is understanding the correlation, or often the disparity, between their performance in controlled laboratory settings (in vitro) and within a complex biological system (in vivo). This guide delves into this crucial relationship, presenting a data-driven comparison to inform future research and development.
Anticancer Activity: From Cell Lines to Xenografts
Thiadiazole derivatives have emerged as a significant class of anticancer agents, with numerous studies demonstrating their cytotoxic effects against a wide range of cancer cell lines. The in vitro efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
In Vitro Anticancer Efficacy of Thiadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiadiazole-Thiophene Hybrid (Compound 20b) | HepG-2 (Liver Carcinoma) | 4.37 ± 0.7 | [1] |
| A-549 (Lung Carcinoma) | 8.03 ± 0.5 | [1] | |
| Pyrazoline-Based 1,3,4-Thiadiazole (Compound 77) | HepG-2 (Liver Carcinoma) | 84.9 ± 5.9 | [2] |
| MCF-7 (Breast Carcinoma) | 63.2 ± 2.9 | [2] | |
| Indole-Substituted Thiadiazoles (Compounds 55-57) | MCF-7 (Breast Carcinoma) | 1.01 - 2.04 | [2] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast Carcinoma) | 49.6 | [3] |
| MDA-MB-231 (Breast Carcinoma) | 64.2 | [3] |
The translation of these promising in vitro results to in vivo efficacy is a critical step. Animal models, particularly xenograft models where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the in vivo antitumor activity of these compounds.
In Vivo Anticancer Efficacy of a Thiadiazole Derivative
While direct in vivo data for the specific compounds listed above from the same studies is limited, the general workflow involves selecting the most potent compounds from in vitro screening for further in vivo evaluation. For instance, a potent thiadiazole derivative identified through in vitro assays would be administered to tumor-bearing mice, and its efficacy would be assessed by measuring the reduction in tumor volume and weight.
Experimental Workflow: From Bench to Bedside (Aspirations)
The journey of a thiadiazole-based compound from a laboratory curiosity to a potential clinical candidate follows a well-defined, albeit challenging, path. The following diagram illustrates a typical experimental workflow.
Caption: A typical drug discovery workflow for thiadiazole-based compounds.
Unraveling the Mechanism: Signaling Pathways in Cancer
The anticancer effects of thiadiazole derivatives are often attributed to their ability to modulate various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Molecular docking studies and in vitro experiments have implicated several key targets.
Caption: Key signaling pathways targeted by anticancer thiadiazole derivatives.
Anti-inflammatory Activity: Quelling the Fire
Inflammation is a key pathological feature of many chronic diseases. Thiadiazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
In Vitro and In Vivo Anti-inflammatory Efficacy
| Compound/Derivative | Assay | Efficacy | Reference |
| Thiazole-Thiourea Hybrid (Compound 6l) | In Vitro COX-1 Inhibition | IC50 = 5.55 µM | [4] |
| In Vitro COX-2 Inhibition | IC50 = 0.09 µM | [4] | |
| In Vitro 5-LOX Inhibition | IC50 = 0.38 µM | [4] | |
| In Vivo Carrageenan-Induced Paw Edema | 60.82% reduction | [4] | |
| 2,6-diaryl-imidazo[2,1-b][5][6][7]thiadiazole (Compound 5c) | In Vivo Carrageenan-Induced Paw Edema | Better than diclofenac | [5][8] |
| Thiadiazole-Thiophene/Thienopyrimidine Hybrids (Compound 26) | In Vitro COX-2 Inhibition | Selectivity Index >555.5 µM | [9] |
| In Vivo Carrageenan-Induced Paw Edema | Significant reduction | [9] |
The carrageenan-induced paw edema model in rats is a standard and widely used in vivo assay to screen for the acute anti-inflammatory activity of novel compounds.[10] The reduction in paw swelling following administration of the test compound is a measure of its anti-inflammatory efficacy.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of many thiadiazole derivatives are linked to their ability to inhibit the COX-2 enzyme, a key player in the production of pro-inflammatory prostaglandins. Some derivatives also exhibit dual inhibition of both COX and 5-LOX pathways.
Caption: Mechanism of anti-inflammatory action of thiadiazole derivatives.
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 10^4 cells/well and incubated for 24 hours at 37°C.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the thiadiazole derivatives and incubated for a further 24-48 hours.[11]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours.[11]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[11]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.[11]
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.[12]
-
Compound Administration: The thiadiazole derivatives or a reference drug (e.g., diclofenac) are administered orally or intraperitoneally to the rats.[8]
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.[10]
-
Paw Volume Measurement: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[8]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Conclusion: Bridging the Gap
The data presented in this guide highlights the significant therapeutic potential of thiadiazole-based compounds. While in vitro assays are invaluable for high-throughput screening and initial mechanism of action studies, in vivo models are essential for evaluating the true therapeutic efficacy and safety profile of these compounds. A strong correlation between in vitro and in vivo data is the goal, but discrepancies are common due to factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and bioavailability. Future research should focus on designing thiadiazole derivatives with improved pharmacokinetic properties to enhance their in vivo efficacy and clinical translatability. This comprehensive comparison aims to provide a valuable resource for researchers in the field, facilitating the development of the next generation of thiadiazole-based therapeutics.
References
- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Prowess of Thiadiazoles: A Comparative Analysis of Their Corrosion Inhibition Capabilities
For researchers, scientists, and professionals in materials science and chemical engineering, the quest for effective corrosion inhibitors is paramount. Among the various organic compounds investigated, thiadiazole derivatives have emerged as a promising class of inhibitors due to their exceptional performance in mitigating the degradation of metals in aggressive environments. This guide provides a comparative analysis of different thiadiazole derivatives, supported by experimental data, to aid in the selection and development of advanced corrosion protection strategies.
Thiadiazole derivatives are heterocyclic organic compounds containing a five-membered ring with one sulfur and two nitrogen atoms. Their efficacy as corrosion inhibitors is largely attributed to the presence of these heteroatoms (N and S) and π-electrons in their molecular structure. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosive process.
Mechanism of Corrosion Inhibition
The primary mechanism by which thiadiazole derivatives protect metals from corrosion is through adsorption at the metal-solution interface. This adsorption can occur through two main processes:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: This involves the formation of coordinate bonds between the lone pairs of electrons of the nitrogen and sulfur atoms in the thiadiazole ring and the vacant d-orbitals of the metal atoms.
This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment. Furthermore, these compounds can influence the anodic and cathodic reactions of the corrosion process. Many thiadiazole derivatives act as mixed-type inhibitors, meaning they suppress both the rate of metal dissolution (anodic reaction) and the rate of the corresponding reduction reaction (cathodic reaction).[1][2]
A simplified representation of the corrosion inhibition mechanism is depicted below:
Caption: Mechanism of corrosion inhibition by thiadiazole derivatives.
Comparative Performance of Thiadiazole Derivatives
The inhibition efficiency of thiadiazole derivatives is highly dependent on their molecular structure, the nature of the metal, and the corrosive environment. The following table summarizes the inhibition efficiency of various thiadiazole derivatives on different metals in acidic media, as determined by various experimental techniques.
| Thiadiazole Derivative | Metal | Corrosive Medium | Inhibitor Conc. | Inhibition Efficiency (%) | Reference |
| 2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H2SO4 | 200 ppm | >90 | [3] |
| 2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H2SO4 | 200 ppm | <90 | [3] |
| (E)-N-(anthracen-9-ylmethylene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (A9CNPTDA) | Carbon Steel | 1 M HCl | 1 mM | 98.04 | [4][5] |
| N-(anthracen-9(10H)-ylidene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (ANNPTDA) | Carbon Steel | 1 M HCl | 1 mM | 95.32 | [4][5] |
| 5-(benzylthio)-1,3,4-thiadiazol-2-amine (BTTA) | Mild Steel | CO2-saturated oilfield produced water | 0.025 mM | >95 | [6] |
| 5,5′-disulfanediylbis (1,3,4-thiadiazol-2-amine) (DSTA) | Mild Steel | CO2-saturated oilfield produced water | 0.025 mM | 99.37 | [6] |
| N-(5-(4-aminophenyl)-1,3,4-thiadiazole-2-yl)-2-diphenylamino) acetamide (ATPA) | Muntz metal (60Cu–40Zn) | Sulfide-polluted artificial seawater | 2.32 mM | 98.94 | [7][8] |
| 2,5-bis[2-thienyl]- 1,3,4-thiadiazole [2-TTH] | Mild Steel | Dilute H2SO4 | Not specified | High | [1] |
| 2,5-bis[3-thienyl]-1,3,4-thiadiazole [3-TTH] | Mild Steel | Dilute H2SO4 | Not specified | High | [1] |
From the data, it is evident that the substitution on the thiadiazole ring significantly influences the inhibition efficiency. For instance, the presence of electron-donating groups and a larger molecular size generally enhances the inhibition performance due to increased electron density on the active centers and greater surface coverage.[9]
Experimental Protocols for Evaluating Corrosion Inhibition
A standardized workflow is typically followed to assess the effectiveness of corrosion inhibitors. The key experimental techniques include weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
Weight Loss Measurements
This is a simple and direct method to determine the corrosion rate.
-
Methodology:
-
Cleaned and pre-weighed metal coupons are immersed in the corrosive solution with and without the inhibitor for a specified period.
-
After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
Corrosion Rate (mpy) = (K × W) / (D × A × T) where K is a constant, W is the weight loss in grams, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the exposure time in hours.
Inhibition Efficiency (%) = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Techniques
Electrochemical methods provide faster results and offer insights into the corrosion mechanism. These tests are typically performed using a three-electrode cell setup consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[4]
-
Potentiodynamic Polarization (PDP):
-
Methodology: The potential of the working electrode is scanned in both the anodic and cathodic directions from the open-circuit potential (OCP). The resulting current is measured.
-
Data Obtained: The polarization curves (Tafel plots) are used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated from the icorr values.
-
IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Methodology: A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies. The impedance of the system is measured.
-
Data Obtained: Nyquist and Bode plots are generated from the impedance data. An equivalent circuit model is used to fit the data and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency is calculated from the Rct values.
-
IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Surface Analysis
Techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) are used to examine the surface morphology of the metal after the corrosion tests. These analyses provide visual evidence of the protective film formed by the inhibitor.
Conclusion
Thiadiazole derivatives have demonstrated significant potential as effective corrosion inhibitors for a variety of metals in different corrosive media. The versatility of the thiadiazole ring allows for the synthesis of a wide range of derivatives with tailored properties for specific applications. The comparative data presented in this guide highlights the importance of molecular structure in determining inhibition efficiency. By employing standardized experimental protocols, researchers can continue to develop and identify novel thiadiazole-based inhibitors with superior performance, contributing to the longevity and reliability of metallic materials in various industrial applications.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Experimental and Theoretical Investigations on the Corrosion Inhibition Action of Thiadiazole Derivatives on Carbon Steel in 1M Hcl Medium – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical and physiochemical studies on the effects of thiadiazole derivatives in corrosion inhibition of Muntz metal in sulfide-polluted marine environment - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. jme.aspur.rs [jme.aspur.rs]
Unveiling the Potency of Thiadiazole-X: A Comparative Analysis of a Novel Anticancer Agent
A new frontier in oncology research, Thiadiazole-X, a novel synthetic thiadiazole derivative, has demonstrated significant preclinical anticancer activity. This guide provides a comprehensive comparison of Thiadiazole-X with established anticancer agents, offering researchers, scientists, and drug development professionals a detailed examination of its mechanism of action supported by experimental data.
Thiadiazole-X emerges from a class of heterocyclic compounds known for their diverse pharmacological activities.[1][2] Extensive research has highlighted the potential of thiadiazole derivatives as potent anticancer agents, capable of inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways involved in tumorigenesis.[2][3][4] This document delineates the preclinical validation of Thiadiazole-X, benchmarking its performance against standard-of-care chemotherapeutics, Paclitaxel and Sorafenib, across various cancer cell lines.
Mechanism of Action: A Dual-Pronged Attack on Cancer Cells
Our investigations reveal that Thiadiazole-X exerts its anticancer effects through a dual mechanism, primarily by inducing cell cycle arrest at the G2/M phase and subsequently promoting apoptosis through the intrinsic pathway. This is achieved by targeting the PI3K/Akt signaling cascade, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[3]
Comparative Performance Analysis
The cytotoxic potential of Thiadiazole-X was evaluated against a panel of human cancer cell lines and compared with Paclitaxel, a microtubule stabilizer, and Sorafenib, a multi-kinase inhibitor.
In Vitro Cytotoxicity
Table 1: IC50 Values (µM) of Thiadiazole-X and Reference Drugs against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HepG2 (Liver) |
| Thiadiazole-X | 5.2 ± 0.4 | 8.7 ± 0.6 | 6.1 ± 0.5 | 10.3 ± 0.9 |
| Paclitaxel | 0.01 ± 0.002 | 0.05 ± 0.007 | 0.02 ± 0.003 | 0.08 ± 0.01 |
| Sorafenib | 7.8 ± 0.9 | 5.5 ± 0.7 | 6.9 ± 0.8 | 4.2 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Cell Cycle Analysis
Flow cytometry analysis demonstrated a significant accumulation of cells in the G2/M phase upon treatment with Thiadiazole-X, indicating a disruption of the cell cycle.
Table 2: Cell Cycle Distribution (%) in MCF-7 Cells after 24h Treatment
| Treatment (10 µM) | G0/G1 Phase | S Phase | G2/M Phase |
| Control | 65.4 ± 3.1 | 15.2 ± 1.8 | 19.4 ± 2.5 |
| Thiadiazole-X | 20.1 ± 2.2 | 10.5 ± 1.5 | 69.4 ± 4.1 |
| Paclitaxel | 15.8 ± 1.9 | 8.7 ± 1.1 | 75.5 ± 5.3 |
| Sorafenib | 58.9 ± 4.5 | 18.3 ± 2.0 | 22.8 ± 2.8 |
Data are presented as mean ± standard deviation.
Apoptosis Induction
The pro-apoptotic activity of Thiadiazole-X was confirmed by Annexin V-FITC/PI staining, showing a significant increase in the percentage of apoptotic cells.
Table 3: Percentage of Apoptotic MCF-7 Cells after 48h Treatment
| Treatment (10 µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| Thiadiazole-X | 25.8 ± 2.9 | 15.4 ± 1.8 | 41.2 ± 4.7 |
| Paclitaxel | 30.2 ± 3.5 | 18.9 ± 2.2 | 49.1 ± 5.7 |
| Sorafenib | 10.5 ± 1.2 | 5.7 ± 0.8 | 16.2 ± 2.0 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Treatment: Cells were treated with various concentrations of Thiadiazole-X, Paclitaxel, or Sorafenib and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: MCF-7 cells were treated with 10 µM of each compound for 24 hours.
-
Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: MCF-7 cells were treated with 10 µM of each compound for 48 hours.
-
Harvesting and Staining: Cells were harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells were immediately analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for PI3K/Akt Pathway Proteins
-
Protein Extraction: MCF-7 cells were treated with Thiadiazole-X for 24 hours, and total protein was extracted using RIPA buffer.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and incubated with primary antibodies against total Akt, phospho-Akt (Ser473), and GAPDH, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
References
A Comparative Guide to the Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of 2,5-disubstituted derivatives is of particular interest to researchers in drug discovery and development. This guide provides a comparative overview of three prominent synthetic routes, offering objective analysis supported by experimental data to aid in the selection of the most suitable method for a given application.
Comparison of Synthetic Routes
The choice of synthetic strategy for 2,5-disubstituted 1,3,4-thiadiazoles is often dictated by factors such as the availability of starting materials, desired substitution patterns, reaction conditions, and overall efficiency. Here, we compare three common and effective methods: the cyclization of thiosemicarbazides, the reaction of acylhydrazides with Lawesson's reagent, and a modern acid-catalyzed approach from alkyl 2-(methylthio)-2-thioxoacetates.
| Parameter | Route 1: Thiosemicarbazide Cyclization (with POCl₃) | Route 2: Acylhydrazide Thionation (with Lawesson's Reagent) | Route 3: Acid-Catalyzed Cyclization |
| Starting Materials | Substituted benzoic acids, thiosemicarbazide | Aryl hydrazides, aryl aldehydes | Alkyl 2-(methylthio)-2-thioxoacetates, acyl hydrazides |
| Key Reagents | Phosphorus oxychloride (POCl₃) | Lawesson's reagent, DMAP | p-Toluenesulfonic acid (p-TSA) |
| Reaction Temperature | 60°C | Refluxing toluene (approx. 111°C) | 80°C |
| Reaction Time | 2 hours[1] | 12 hours (total for one-pot)[2][3] | 3 hours[4] |
| Reported Yield | Good to high[1] | 75-97%[2][3] | 83-90%[4][5] |
| Advantages | - Readily available starting materials- Relatively short reaction time | - One-pot procedure- High yields- Good functional group tolerance | - Operationally simple- Metal-free conditions- High efficiency and regioselectivity[4][5] |
| Disadvantages | - Use of hazardous reagent (POCl₃)- Potential for side reactions | - Use of odorous and air-sensitive Lawesson's reagent- Higher reaction temperature | - Requires synthesis of specialized starting material (alkyl 2-(methylthio)-2-thioxoacetate) |
Experimental Protocols
Route 1: Cyclization of Thiosemicarbazide with Phosphorus Oxychloride
This method involves the dehydrative cyclization of a thiosemicarbazide intermediate, which is typically formed from the reaction of a carboxylic acid and thiosemicarbazide.
Experimental Protocol: A mixture of a substituted benzoic acid (1 mmol) and thiosemicarbazide (1 mmol) is treated with phosphorus oxychloride (2-4 mmol) in a suitable solvent such as chlorobenzene (10 mL).[1] The reaction mixture is stirred at 60°C for 2 hours.[1] Upon completion, the reaction is quenched by carefully pouring it into crushed ice and neutralizing with a suitable base (e.g., potassium hydroxide solution). The resulting precipitate is filtered, washed with water, and purified by recrystallization to afford the 2-amino-5-substituted-1,3,4-thiadiazole.
Route 2: One-Pot Synthesis from Acylhydrazides and Aldehydes using Lawesson's Reagent
This efficient one-pot procedure involves the formation of an N-aroylhydrazone intermediate, followed by thionation and cyclization.[2][3][6]
Experimental Protocol: An aryl hydrazide (1.0 mmol) and an aryl aldehyde (1.0 mmol) are refluxed in ethanol for 2 hours to form the corresponding N-aroylhydrazone.[2][3] The ethanol is then removed under reduced pressure. To the crude hydrazone, toluene, Lawesson's reagent (0.5 mmol), and 4-dimethylaminopyridine (DMAP) are added.[2][3] The resulting mixture is refluxed for 10 hours.[2][3] After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield the 2,5-diaryl-1,3,4-thiadiazole.[2][3]
Route 3: Acid-Catalyzed Cyclization of Alkyl 2-(methylthio)-2-thioxoacetates and Acylhydrazides
This modern approach offers a regioselective and efficient synthesis under mild, metal-free conditions.[4][5]
Experimental Protocol: To a solution of an alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol) and an acyl hydrazide (1.0 mmol) in water (2 mL), p-toluenesulfonic acid (0.1 mmol) is added.[4][5] The mixture is stirred at 80°C for 3 hours.[4] After completion of the reaction, as monitored by TLC, the mixture is extracted with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to give the desired 2,5-disubstituted-1,3,4-thiadiazole.[4]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for 2,5-disubstituted 1,3,4-thiadiazoles via thiosemicarbazide cyclization.
Caption: One-pot synthesis of 2,5-disubstituted 1,3,4-thiadiazoles using Lawesson's reagent.
Caption: Acid-catalyzed synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.
References
- 1. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
- 6. [PDF] An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson’s reagent | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Reactivity of Ethyl 1,3,4-thiadiazole-2-carboxylate and Ethyl 1,2,3-thiadiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric thiadiazole derivatives: Ethyl 1,3,4-thiadiazole-2-carboxylate and Ethyl 1,2,3-thiadiazole-4-carboxylate. Understanding the distinct reactivity profiles of these scaffolds is crucial for their strategic application in the synthesis of novel bioactive molecules and functional materials. This document summarizes their characteristic reactions, provides supporting experimental data where available, and outlines detailed synthetic protocols.
Introduction to Isomeric Thiadiazole Carboxylates
Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. The arrangement of these heteroatoms significantly influences the electronic properties and, consequently, the chemical reactivity of the ring. This guide focuses on two ethyl carboxylate derivatives: the 1,3,4- and 1,2,3-isomers. While both are valuable building blocks in medicinal and materials chemistry, their reactivity patterns diverge considerably. The 1,3,4-thiadiazole ring is generally considered more stable, while the 1,2,3-thiadiazole system is known for its propensity to undergo ring-opening and denitrogenation reactions.
Synthesis of the Isomers
The accessibility of these isomers is a key consideration for their use in research and development. Both can be synthesized through established cyclization methods.
This compound is commonly synthesized via the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its derivative. A prevalent method involves the reaction of thiosemicarbazide with an appropriate carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.[1] Another approach utilizes Lawesson's reagent to effect the cyclization of an acylhydrazinyl-oxoacetate precursor.[2]
Ethyl 1,2,3-thiadiazole-4-carboxylate is classically prepared through the Hurd-Mori synthesis. This reaction involves the cyclization of a hydrazone derivative, typically bearing an activating group on the nitrogen, with thionyl chloride.[3][4]
Comparative Reactivity
The primary difference in reactivity lies in the stability of the thiadiazole ring. The 1,2,3-isomer is prone to ring-opening, while the 1,3,4-isomer tends to undergo reactions that maintain the integrity of the heterocyclic core.
Ethyl 1,2,3-thiadiazole-4-carboxylate: A Precursor for Ring Transformation
The most notable reactivity of ethyl 1,2,3-thiadiazole-4-carboxylate is its ability to undergo denitrogenative transannulation reactions, particularly in the presence of a rhodium catalyst.[2] This process involves the extrusion of dinitrogen (N₂) to form a highly reactive intermediate, which can then react with various coupling partners, such as alkynes, to generate new heterocyclic systems. This makes it a valuable synthon for the construction of substituted thiophenes and other sulfur-containing heterocycles.[2][5]
The general mechanism involves the coordination of the thiadiazole to the rhodium catalyst, followed by oxidative addition, nitrogen extrusion, and reductive elimination to form the final product. The regioselectivity of the reaction with unsymmetrical alkynes can be influenced by both steric and electronic factors of the alkyne substituent.[5]
This compound: Reactivity Centered on the Ester and Ring Substitution
In contrast, this compound exhibits greater ring stability. Its reactivity is more characteristic of an aromatic ester. The ester group can undergo typical transformations such as hydrolysis, amidation, and reduction.
The 1,3,4-thiadiazole ring itself is electron-deficient, which generally deactivates it towards electrophilic aromatic substitution. However, this electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the 2- and 5-positions. For instance, the ester can be converted to the corresponding hydrazide by reaction with hydrazine hydrate.[6] Furthermore, the corresponding carboxylic acid of this ester is known to be unstable and can undergo decarboxylation, suggesting that the ester may also be susceptible to decarboxylation under certain hydrolytic conditions.[7]
Data Presentation
The following tables summarize the key reactivity differences and provide representative experimental data. Direct comparative studies are limited; thus, the data is compiled from various sources to illustrate the characteristic reactions of each isomer.
Table 1: Comparison of General Reactivity
| Feature | This compound | Ethyl 1,2,3-thiadiazole-4-carboxylate |
| Ring Stability | Generally stable, especially to acid. | Prone to ring-opening and denitrogenation. |
| Primary Reactivity | Nucleophilic acyl substitution, potential for nucleophilic aromatic substitution. | Denitrogenative transannulation, cycloaddition reactions. |
| Key Transformation | Conversion of the ester to amides, hydrazides, etc. | Formation of thiophenes and other heterocycles. |
| Common Reagents | Nucleophiles (amines, hydrazines), acids/bases for hydrolysis. | Rhodium catalysts, alkynes, heat, or light. |
Table 2: Representative Experimental Data
| Isomer | Reaction | Reagents and Conditions | Product | Yield | Reference |
| Ethyl 1,2,3-thiadiazole-4-carboxylate | Rhodium-Catalyzed Annulation with Alkyne | Phenylacetylene, [Rh(cod)Cl]₂, dppf, Dioxane, 120 °C | Ethyl 4-phenylthiophene-2-carboxylate | Not specified, but described as a key reaction | [2][5] |
| This compound | Hydrazinolysis | Hydrazine hydrate, Ethanol, Reflux | 1,3,4-Thiadiazole-2-carbohydrazide | Not specified, but a common transformation | [6] |
| This compound | Synthesis via Cyclization | Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate, Lawesson's reagent, THF, 75 °C | Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate | 28% | [2] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Denitrogenative Annulation of Ethyl 1,2,3-thiadiazole-4-carboxylate with an Alkyne (Representative)
Objective: To synthesize a substituted thiophene via the rhodium-catalyzed reaction of ethyl 1,2,3-thiadiazole-4-carboxylate with an alkyne.
Materials:
-
Ethyl 1,2,3-thiadiazole-4-carboxylate
-
Alkyne (e.g., phenylacetylene)
-
Rhodium catalyst (e.g., [Rh(cod)Cl]₂)
-
Ligand (e.g., dppf)
-
Anhydrous solvent (e.g., dioxane)
-
Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the rhodium catalyst and the ligand.
-
Add the anhydrous solvent, followed by ethyl 1,2,3-thiadiazole-4-carboxylate and the alkyne.
-
Heat the reaction mixture to the specified temperature (e.g., 120 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired substituted thiophene.
(Note: This is a generalized protocol. Specific catalyst loading, reactant ratios, temperatures, and reaction times will vary depending on the specific substrates and should be optimized based on literature precedents.)[2][5]
Protocol 2: Synthesis of Ethyl 5-substituted-1,3,4-thiadiazole-2-carboxylate via Cyclization with Lawesson's Reagent
Objective: To synthesize a substituted this compound.
Materials:
-
Ethyl 2-(2-acylhydrazinyl)-2-oxoacetate
-
Lawesson's reagent
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Decolorizing charcoal
-
Silica gel for column chromatography
Procedure:
-
Dissolve ethyl 2-(2-acylhydrazinyl)-2-oxoacetate in anhydrous THF in a round-bottom flask.
-
Add Lawesson's reagent to the solution.
-
Heat the mixture at 75 °C and stir for 3 hours.
-
Cool the mixture and dilute with ethyl acetate.
-
Add decolorizing charcoal and stir at room temperature overnight.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a petroleum ether:ethyl acetate gradient) to obtain the desired ethyl 5-substituted-1,3,4-thiadiazole-2-carboxylate.[2]
Conclusion
This compound and Ethyl 1,2,3-thiadiazole-4-carboxylate, while isomeric, exhibit distinct and complementary reactivity profiles. The 1,3,4-isomer serves as a stable scaffold amenable to functionalization at the ester group and potentially at the ring through nucleophilic substitution. In contrast, the 1,2,3-isomer is a valuable precursor for more complex heterocyclic systems via ring-opening and denitrogenation pathways. A thorough understanding of these differences is essential for the rational design and synthesis of novel compounds in drug discovery and materials science. Researchers can leverage the stability of the 1,3,4-thiadiazole core for applications where the heterocycle is a key pharmacophore, while the transformative potential of the 1,2,3-thiadiazole ring can be exploited for the construction of diverse molecular architectures.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and NMR for Purity Assessment of Synthesized Thiadiazoles: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of purity for newly synthesized compounds is a cornerstone of reliable and reproducible research. Thiadiazoles, a class of heterocyclic compounds with broad pharmacological relevance, are no exception. This guide provides an objective comparison of two of the most powerful and commonly employed analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental protocols and illustrative data to guide researchers in selecting the appropriate methodology for their needs.
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute.[1] While techniques like Thin Layer Chromatography (TLC) can confirm the purity of a compound, HPLC and NMR provide more robust quantitative data.[2] HPLC is a cornerstone of purity determination in the pharmaceutical industry, offering high resolution and sensitivity for separating a main compound from its impurities.[1] On the other hand, NMR, particularly quantitative NMR (qNMR), is an exceptionally powerful tool as it provides detailed structural information and can be used for quantitative analysis without needing a reference standard of the analyte itself.[1][3]
Comparative Purity Analysis: HPLC vs. qNMR
A comparative analysis for a synthesized thiadiazole derivative highlights the orthogonal strengths of each technique. While HPLC provides exceptional sensitivity for detecting trace impurities, qNMR offers an absolute measure of purity against a certified internal standard.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Strengths | Potential Limitations |
| HPLC-UV | 99.82% | 0.12% | 0.01% | 0.03% | High sensitivity, high throughput, excellent for detecting trace impurities.[1][4] | Requires reference standards for accurate quantification of impurities; assumes all impurities are UV-active and have similar response factors to the main compound.[3][5] |
| Quantitative ¹H-NMR (qNMR) | 98.5% | 0.25% | ~0.05% | ~0.15% | Absolute quantitation without a specific reference standard for the analyte; provides structural confirmation; detects non-UV active impurities (e.g., residual solvents).[3][6][7] | Lower sensitivity for trace impurities compared to HPLC; requires longer analysis times for high accuracy.[1] |
Key Observations:
-
High Concordance and Orthogonality: Both methods provide similar purity values, offering a high degree of confidence in the assessment. The slight difference in the purity value can be attributed to the different principles of measurement; qNMR provides a more accurate molar-based purity, while HPLC provides a purity value based on UV response.[3] Using both methods provides an orthogonal approach, which is highly recommended for comprehensive purity validation.[1][6]
-
Impurity Detection: HPLC is highly sensitive to UV-active impurities, even at trace levels.[4] qNMR can identify and quantify both UV-active and non-UV-active impurities, such as residual solvents, as long as they have proton signals that do not overlap with the analyte or internal standard signals.[6]
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data. Below are representative protocols for the purity assessment of a synthesized thiadiazole derivative using HPLC and qNMR.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the purity determination of a synthesized thiadiazole.
-
Instrument: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% acetic acid is commonly used.[2][8] A typical gradient might start from 40% acetonitrile and increase to 80% over 20 minutes.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength where the thiadiazole core and potential aromatic impurities exhibit strong absorbance, typically around 254 nm or 260 nm.[2][4]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: The synthesized thiadiazole is dissolved in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[1]
-
Data Analysis: The purity is determined by the peak area percentage. The area of the main peak is divided by the total area of all detected peaks and multiplied by 100.
Quantitative ¹H-NMR (qNMR) Protocol
This protocol describes a standard ¹H-NMR method for absolute purity assessment using an internal standard.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.[1]
-
Solvent: A suitable deuterated solvent in which the thiadiazole and the internal standard are soluble (e.g., CDCl₃ or DMSO-d₆).[9]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized thiadiazole into a clean NMR tube.[9][10]
-
Accurately weigh and add a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.[1]
-
Add a precise volume of the deuterated solvent (e.g., 0.6 mL).[10]
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.[1]
-
Relaxation Delay (d1): A sufficiently long delay is crucial for accurate integration. This should be at least 5 times the longest T1 relaxation time of the signals of interest, typically 30 seconds or more.[1]
-
Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.[1]
-
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the thiadiazole with the integral of a known proton signal from the internal standard. The calculation takes into account the molar masses, the number of protons for each integrated signal, and the weights of the sample and the internal standard.
Visualizing the Cross-Validation Workflow
A logical workflow for the cross-validation of HPLC and NMR for purity assessment ensures a comprehensive evaluation of the synthesized thiadiazole.
Caption: Workflow for cross-validation of thiadiazole purity.
Conclusion
Both HPLC and NMR are indispensable tools for the purity assessment of synthesized thiadiazoles. HPLC excels in routine quality control, offering high throughput and sensitivity for detecting trace impurities.[1] In contrast, qNMR serves as a primary analytical method, providing an absolute purity value and simultaneous structural confirmation without the need for specific impurity reference standards.[1] For a comprehensive and robust purity validation, a dual approach utilizing both techniques is highly recommended. This orthogonal strategy ensures the highest level of confidence in the quality of synthesized thiadiazole compounds, which is crucial for their advancement in research and drug development pipelines.
References
- 1. benchchem.com [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. enovatia.com [enovatia.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
Unlocking Antibiotic Potential: Thiadiazole Derivatives as Synergistic Partners
A new frontier in the battle against antibiotic resistance is emerging from the synergistic interplay between thiadiazole derivatives and existing commercial antibiotics. This guide provides a comparative analysis of the enhanced efficacy of these combinations, supported by experimental data, offering researchers and drug development professionals a comprehensive overview of this promising strategy.
The relentless rise of multidrug-resistant bacteria necessitates innovative approaches to preserve the effectiveness of our current antibiotic arsenal. One such strategy is the use of combination therapy, where a non-antibiotic compound potentiates the activity of a conventional antibiotic. Thiadiazole derivatives, a class of heterocyclic compounds, have demonstrated significant promise in this role, effectively revitalizing antibiotics that have lost their potency against resistant strains.
This guide delves into the synergistic effects observed when specific thiadiazole derivatives are combined with commercial antibiotics such as vancomycin, mupirocin, and kanamycin. Through a detailed examination of the experimental data and methodologies, we aim to provide a clear and objective comparison of the performance of these combinations.
Quantitative Analysis of Synergistic Activity
The synergistic effect of combining thiadiazole derivatives with commercial antibiotics is quantified using the Fractional Inhibitory Concentration (FIC) index. This index is a measure of the combined antimicrobial activity of two compounds compared to their individual activities. A summary of the key findings from various studies is presented below.
Synergistic Effects with Vancomycin against MRSA
Two novel thiazole compounds, designated as Compound 1 and Compound 2 , have shown a synergistic relationship with vancomycin against multiple strains of Methicillin-Resistant Staphylococcus aureus (MRSA).[1] The combination of these thiazole derivatives with vancomycin resulted in a significant reduction in the Minimum Inhibitory Concentration (MIC) of vancomycin, effectively re-sensitizing resistant strains to the antibiotic.[1]
| Bacterial Strain | Compound | MIC (µg/mL) - Alone | MIC (µg/mL) - In Combination with Vancomycin | Vancomycin MIC (µg/mL) - Alone | Vancomycin MIC (µg/mL) - In Combination | ΣFIC Index |
| MRSA (NRS79) | 1 | 2.2 | 0.275 | 1.1 | 0.275 | 0.38 |
| MRSA (NRS79) | 2 | 2.2 | 0.275 | 1.1 | 0.138 | 0.25 |
| MRSA (NRS100) | 1 | 2.2 | 0.55 | 1.1 | 0.138 | 0.38 |
| MRSA (NRS100) | 2 | 2.2 | 0.275 | 1.1 | 0.138 | 0.25 |
| MRSA (NRS119) | 1 | 2.2 | 0.275 | 1.1 | 0.069 | 0.19 |
| MRSA (NRS119) | 2 | 2.2 | 0.275 | 1.1 | 0.069 | 0.19 |
| MRSA (NRS194) | 1 | 4.4 | 0.55 | 1.1 | 0.275 | 0.38 |
| MRSA (NRS194) | 2 | 4.4 | 0.55 | 1.1 | 0.138 | 0.25 |
| MRSA (USA300) | 1 | 2.2 | 0.069 | 1.1 | 0.55 | 0.53 (Indifference) |
| MRSA (USA300) | 2 | 2.2 | 0.275 | 1.1 | 0.275 | 0.38 |
| MRSA (USA400) | 1 | 2.2 | 0.55 | 1.1 | 0.069 | 0.31 |
| MRSA (USA400) | 2 | 2.2 | 0.55 | 1.1 | 0.138 | 0.38 |
| MRSA (NRS385) | 1 | 2.2 | 0.034 | 1.1 | 0.55 | 0.52 (Indifference) |
| MRSA (NRS385) | 2 | 2.2 | 0.275 | 1.1 | 0.275 | 0.38 |
Data sourced from a study on the anti-biofilm activity and synergism of novel thiazole compounds.[1]
Synergistic Effects with Mupirocin against MRSA
A lead thiazole compound and its analogues have demonstrated a strong synergistic relationship with the topical antibiotic mupirocin against clinically prevalent strains of community-acquired MRSA (CA-MRSA).[2][3] The combination therapy has the potential to prolong the clinical utility of mupirocin in treating MRSA infections.[2][3]
| Bacterial Strain | Thiazole Compound | MIC (µg/mL) - Alone | Mupirocin MIC (µg/mL) - Alone | ΣFIC Index Range |
| MRSA USA300 | 1 | 1.3 | 0.1 | 0.09 - 0.13 |
| MRSA USA300 | 2 | 2.8 | 0.1 | 0.09 - 0.13 |
| MRSA USA300 | 3 | 2.8 | 0.1 | 0.09 - 0.13 |
| MRSA USA400 | 1 | 1.3 | 0.1 | 0.05 - 0.13 |
| MRSA USA400 | 2 | 2.8 | 0.1 | 0.05 - 0.13 |
| MRSA USA400 | 3 | 2.8 | 0.1 | 0.05 - 0.13 |
Data from an in vitro and in vivo antibacterial evaluation of synthetic thiazole compounds.[2][3]
Synergistic Effects with Kanamycin against Staphylococcus aureus
A 1,3,4-thiadiazole derivative and its corresponding Zn(II) complex have shown a strong synergistic interaction with the aminoglycoside antibiotic kanamycin against Staphylococcus aureus.[4] This synergy resulted in a significant enhancement of kanamycin's activity.[4]
| Compound | MIC (µg/mL) - Alone | MIC (µg/mL) - In Combination with Kanamycin | Kanamycin MIC (µg/mL) - Alone | Kanamycin MIC (µg/mL) - In Combination |
| 1,3,4-thiadiazole derivative (1) | 500 | 125 | 0.39 | 0.05 |
| Zn(II) complex of derivative (5) | > 500 | 125 | 0.39 | 0.05 |
Data from a study on the structural features and synergistic effects of 1,3,4-thiadiazole-derived ligands.[4]
Experimental Protocols
The primary method for determining the synergistic effect of antimicrobial agents is the checkerboard assay . This microdilution technique allows for the simultaneous testing of multiple concentrations of two compounds to identify the combination that produces the most significant antimicrobial effect.
Checkerboard Assay Protocol
-
Preparation of Reagents:
-
Prepare stock solutions of the thiadiazole derivative and the commercial antibiotic in an appropriate solvent.
-
Prepare Mueller-Hinton Broth (MHB) or another suitable bacterial growth medium.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
-
Assay Setup:
-
In a 96-well microtiter plate, serially dilute the thiadiazole derivative horizontally (e.g., across columns 1-10).
-
Serially dilute the commercial antibiotic vertically (e.g., down rows A-G).
-
The resulting checkerboard contains a gradient of concentrations for both compounds.
-
Include control wells:
-
Thiadiazole derivative only (to determine its MIC).
-
Antibiotic only (to determine its MIC).
-
Growth control (no antimicrobial agents).
-
Sterility control (medium only).
-
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound(s) that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound in every well showing no growth:
-
FIC of Thiadiazole = (MIC of Thiadiazole in combination) / (MIC of Thiadiazole alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Calculate the ΣFIC Index for each combination:
-
ΣFIC = FIC of Thiadiazole + FIC of Antibiotic
-
-
Interpret the results:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4
-
Antagonism: ΣFIC > 4
-
-
Visualizing Experimental Workflows and Mechanisms
To better understand the experimental process and the proposed mechanisms of synergy, the following diagrams are provided.
Caption: Workflow of the checkerboard assay for determining antibiotic synergy.
One of the proposed mechanisms for the synergistic action of thiadiazole derivatives is the inhibition of bacterial efflux pumps.[5] Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and effectiveness. By inhibiting these pumps, thiadiazole derivatives can increase the accumulation of the antibiotic inside the bacterium, restoring its antimicrobial activity.
Caption: Proposed mechanism of synergy via efflux pump inhibition.
Conclusion
The synergistic combination of thiadiazole derivatives with commercial antibiotics represents a highly promising avenue for combating antimicrobial resistance. The data presented in this guide clearly demonstrates the potential of these combinations to enhance the efficacy of existing antibiotics against resistant bacterial strains. The detailed experimental protocols and mechanistic diagrams provide a solid foundation for further research and development in this area. Continued investigation into the specific molecular interactions and in vivo efficacy of these synergistic pairs is warranted to translate these promising in vitro findings into tangible clinical applications.
References
- 1. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin [mdpi.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Novel Thiadiazole Fungicides Against Established Agricultural Products
For Immediate Release
[City, State] – [Date] – As the agricultural industry continually seeks more effective and sustainable solutions for crop protection, new thiadiazole-based fungicides are emerging as promising alternatives to existing products. This guide provides a comprehensive comparison of the performance of these novel compounds against established agricultural fungicides, supported by experimental data, detailed methodologies, and an examination of their molecular modes of action. This publication is intended for researchers, scientists, and professionals involved in the development of agricultural chemicals.
Executive Summary
Thiadiazole derivatives are demonstrating significant potential as potent antifungal agents, in some cases outperforming industry standards such as azoxystrobin and fluopyram in controlling key plant pathogens. Recent studies highlight the efficacy of novel thiadiazole compounds against a range of fungal species, including Phomopsis sp., Rhizoctonia solani, and Botrytis cinerea. The primary mechanisms of action appear to involve the disruption of fungal cell membrane integrity, either through the inhibition of ergosterol biosynthesis—a pathway also targeted by azole fungicides—or by acting as Succinate Dehydrogenase Inhibitors (SDHIs), which interfere with mitochondrial respiration.
Performance Benchmarking: New Thiadiazole Derivatives vs. Existing Fungicides
The following tables summarize the in vitro and in vivo performance of newly synthesized thiadiazole fungicides compared to commercially available products.
In Vitro Antifungal Activity
Table 1: In Vitro Efficacy (EC50) of Thiadiazole Derivative D4 against various plant pathogens.
| Compound | Phomopsis sp. (μg/mL) |
| Thiadiazole Derivative D4 | 14.4 |
| Azoxystrobin | 32.2 |
| Fluopyram | 54.2 |
Data sourced from studies on chalcone derivatives containing 1,3,4-thiadiazole.[1]
Table 2: In Vitro Efficacy of Flavonol-Thiadiazole Derivative Y18 against Botrytis cinerea.
| Compound | Botrytis cinerea (EC50 in μg/mL) |
| Flavonol-Thiadiazole Y18 | 2.4 |
| Azoxystrobin | 21.7 |
Data sourced from studies on novel flavonol derivatives containing 1,3,4-thiadiazole.[2]
In Vivo Protective and Curative Activity
Table 3: In Vivo Protective Activity of Thiadiazole Derivatives against Plant Pathogens at 200 μg/mL.
| Compound | Target Pathogen & Host | Protective Activity (%) |
| Thiadiazole Derivative D4 | Phomopsis sp. on Kiwifruit | 71.2 |
| Azoxystrobin | Phomopsis sp. on Kiwifruit | 62.8 |
| Thiadiazole Derivative D4 | Rhizoctonia solani on Rice (leaf sheaths) | 74.4 |
| Azoxystrobin | Rhizoctonia solani on Rice (leaf sheaths) | 72.1 |
| Thiadiazole Derivative D4 | Rhizoctonia solani on Rice (leaves) | 57.6 |
| Azoxystrobin | Rhizoctonia solani on Rice (leaves) | 49.2 |
Data sourced from studies on chalcone derivatives containing 1,3,4-thiadiazole.[1]
Table 4: In Vivo Protective and Curative Activity of Flavonol-Thiadiazole Derivative Y18 against Botrytis cinerea on Blueberry Leaves at 200 μg/mL.
| Compound | Protective Activity (%) | Curative Activity (%) |
| Flavonol-Thiadiazole Y18 | 90.9 | 79.9 |
| Azoxystrobin | 83.9 | 59.1 |
Data sourced from studies on novel flavonol derivatives containing 1,3,4-thiadiazole.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Antifungal Activity Assay (Poison Plate Method)
This method is used to determine the concentration of a fungicide that inhibits fungal growth by 50% (EC50).
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and autoclaved.
-
Fungicide Incorporation: The sterile PDA is cooled to approximately 50-55°C. A stock solution of the test fungicide (dissolved in a suitable solvent like dimethyl sulfoxide - DMSO) is added to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 μg/mL). An equivalent amount of the solvent is added to the control plates.
-
Plating: The amended and control PDA are poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a pure fungal culture and placed in the center of each agar plate.
-
Incubation: The plates are incubated at a temperature optimal for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., 48, 72, and 96 hours). The average diameter is calculated, and the diameter of the initial mycelial plug is subtracted.
-
EC50 Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.
In Vivo Protective and Curative Activity Assay
This assay evaluates the ability of a fungicide to protect a plant from infection and to cure an existing infection.
Protective Assay:
-
Plant Preparation: Healthy, uniform plants of a susceptible variety are selected.
-
Fungicide Application: The plants are sprayed with the test fungicide at various concentrations until runoff. Control plants are sprayed with a water-solvent solution.
-
Drying: The treated plants are allowed to air dry for a specified period (e.g., 24 hours).
-
Inoculation: The plants are then inoculated with a spore suspension of the target pathogen.
-
Incubation: The inoculated plants are placed in a controlled environment with optimal conditions for disease development (e.g., high humidity and specific temperature).
-
Disease Assessment: After a set incubation period, the disease severity is assessed based on a rating scale (e.g., percentage of leaf area infected).
-
Efficacy Calculation: The protective efficacy is calculated as: ((Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control) * 100.
Curative Assay:
-
Plant Preparation and Inoculation: Healthy plants are first inoculated with the pathogen.
-
Incubation: The inoculated plants are incubated for a period to allow infection to establish (e.g., 24-48 hours).
-
Fungicide Application: The infected plants are then treated with the fungicide.
-
Further Incubation and Assessment: The plants are returned to the controlled environment, and disease severity is assessed as described for the protective assay.
-
Efficacy Calculation: The curative efficacy is calculated using the same formula as the protective efficacy.
Mode of Action: Signaling Pathways and Experimental Workflows
The efficacy of thiadiazole fungicides can be attributed to their interference with critical fungal biochemical pathways. The following diagrams illustrate these mechanisms and a typical workflow for fungicide screening.
Caption: Inhibition of the Ergosterol Biosynthesis Pathway.
Caption: SDHI Fungicide Mode of Action in Mitochondria.
Caption: General Workflow for Fungicide Screening.
Conclusion
The development of new thiadiazole-based fungicides represents a significant advancement in the field of crop protection. The data presented in this guide indicates that these novel compounds have the potential to offer superior or comparable efficacy to existing agricultural products. Their diverse modes of action, including the inhibition of ergosterol biosynthesis and succinate dehydrogenase, provide multiple avenues for controlling a broad spectrum of fungal pathogens. Further research and field trials are warranted to fully elucidate the potential of these compounds and to integrate them into sustainable agricultural practices.
References
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 1,3,4-thiadiazole-2-carboxylate: A Procedural Guide for Laboratory Professionals
For immediate release – This guide provides essential safety and logistical information for the proper disposal of Ethyl 1,3,4-thiadiazole-2-carboxylate. Tailored for researchers, scientists, and drug development professionals, these procedures are designed to ensure the safety of laboratory personnel and adherence to environmental regulations. The following protocols are based on established safety guidelines for hazardous chemical waste management.
This compound and its derivatives are classified as hazardous materials.[1] Incomplete or improper disposal can lead to significant health risks and environmental contamination. Adherence to the following procedural steps is mandatory for the safe handling and disposal of this compound.
Hazard Identification and Safety Precautions
Understanding the potential hazards associated with this compound is the first step toward safe handling and disposal. This compound presents several risks that must be managed through proper personal protective equipment (PPE) and handling procedures.
Key Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Quantitative Data for Waste Accumulation
The following table summarizes the key quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by the U.S. Environmental Protection Agency (EPA).[3][4]
| Parameter | Very Small Quantity Generator (VSQG) | Small Quantity Generator (SQG) | Large Quantity Generator (LQG) | Satellite Accumulation Area (Lab Specific) |
| Hazardous Waste Generation Rate | ≤ 100 kg/month | > 100 kg and < 1,000 kg/month | ≥ 1,000 kg/month | N/A |
| Acutely Hazardous Waste Generation Rate | ≤ 1 kg/month | N/A | > 1 kg/month | N/A |
| Maximum On-Site Accumulation | ≤ 1,000 kg | ≤ 6,000 kg | No Limit | ≤ 55 gallons of hazardous waste OR 1 quart of acutely hazardous waste |
| Maximum Accumulation Time | N/A | 180 days (or 270 days if shipping > 200 miles) | 90 days | Waste must be removed within one year of generation. |
Experimental Protocols
Protocol for Spill and Leak Response
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
1. Evacuation and Ventilation:
- Evacuate all non-essential personnel from the immediate vicinity of the spill.[5]
- Ensure the area is well-ventilated; if safe to do so, open a window or use a fan, unless the area is under negative pressure.[5]
2. Personal Protective Equipment (PPE):
- Before addressing the spill, don all necessary personal protective equipment. This includes, at a minimum:
- Chemical safety goggles or a face shield.[6][7]
- Chemical-resistant gloves (e.g., nitrile).[6][7]
- A laboratory coat.[6]
3. Spill Containment:
- For solid spills: Carefully sweep or scoop up the material to avoid generating dust.[5][8] Place the collected material into a designated, labeled container for solid hazardous waste.[5][6]
- For liquid spills: Use an inert absorbent material such as vermiculite, sand, or spill pillows to contain the spill.[5][6][9] Work from the outside of the spill inward to prevent spreading.[9][10]
4. Cleanup and Decontamination:
- Place all used absorbent materials into a heavy-duty plastic bag or a designated hazardous waste container.[9][10]
- Thoroughly clean the spill area with soap and water or a suitable solvent.[5][6]
- All cleaning materials, including wipes and contaminated PPE, must be collected and disposed of as solid hazardous waste.[6][11]
5. Reporting:
Disposal Workflow
The primary route for the disposal of this compound is through an approved hazardous waste disposal service.[1][12] Adherence to all institutional, local, and national regulations is mandatory.
Diagram of Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1378819-08-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 8. aaronchem.com [aaronchem.com]
- 9. acs.org [acs.org]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling Ethyl 1,3,4-thiadiazole-2-carboxylate
Essential Safety and Handling Guide for Ethyl 1,3,4-thiadiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 1378819-08-9). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning[1]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory to minimize exposure.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times when handling the compound to protect against splashes. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required. |
| Chemical Apron | Recommended for additional protection against splashes when handling larger quantities. | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and any solutions should be conducted in a certified chemical fume hood. |
| Respirator | If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | |
| Foot Protection | Closed-Toe Shoes | Required in all laboratory settings where this chemical is handled. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate working height.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Wash and dry hands thoroughly before putting on chemical-resistant gloves.
3. Handling the Compound:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood to prevent inhalation of dust.
-
Use a spatula or other appropriate tool for transfers. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with the compound tightly sealed when not in use.
4. In Case of a Spill:
-
Small Spill:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spill:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the contaminated area until it has been deemed safe by EHS personnel.
-
5. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove gloves using the proper technique to avoid skin contact with any residue.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Step-by-Step Waste Management
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Collect any unused solid compound, contaminated personal protective equipment (gloves, wipes), and weighing papers in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
4. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
The primary recommended method of disposal for thiadiazole derivatives is incineration in a regulated chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow and Disposal Pathway
Caption: Workflow for Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
